3-Amino-N-phenyldibenzo[b,d]furan
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-phenyldibenzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c1-2-6-13(7-3-1)19-14-10-11-16-15-8-4-5-9-17(15)20-18(16)12-14/h1-12,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHIHAFJMGYOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Amino-N-phenyldibenzo[b,d]furan: A Scaffold of Medicinal Interest
This in-depth technical guide provides a comprehensive overview of the discovery and, most critically, a plausible multi-step synthesis of 3-Amino-N-phenyldibenzo[b,d]furan. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and potential applications of novel heterocyclic compounds. We will delve into the strategic considerations behind each synthetic step, providing detailed protocols and mechanistic insights to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Dibenzo[b,d]furan Scaffold
The dibenzo[b,d]furan moiety is a privileged heterocyclic scaffold found in a variety of natural products and medicinally active compounds.[1][2][3] Its rigid, planar structure and electron-rich nature make it an attractive core for designing molecules that can interact with biological targets. Derivatives of dibenzofuran have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3][4] The introduction of an amino group, and subsequently an N-phenyl substituent, at the 3-position can significantly modulate the compound's physicochemical properties and biological activity, making 3-Amino-N-phenyldibenzo[b,d]furan a molecule of considerable interest for drug discovery programs.
While a direct report on the discovery of 3-Amino-N-phenyldibenzo[b,d]furan is not prominent in the literature, its synthesis can be strategically approached through a series of well-established chemical transformations. This guide will focus on a logical and efficient synthetic pathway, starting from the construction of the dibenzofuran core, followed by regioselective functionalization and final N-arylation.
Part 1: Strategic Synthesis of the Dibenzo[b,d]furan Core
The construction of the tricyclic dibenzofuran system is the foundational step in the synthesis of our target molecule. Several synthetic strategies exist, primarily involving the intramolecular formation of either a C-C or a C-O bond.[5]
Intramolecular C-C Bond Formation from Diaryl Ethers
One common approach involves the cyclization of diaryl ethers. For instance, the use of palladium catalysis on ortho-(aryloxy)aryldiazonium salts can facilitate a free-radical cyclization to form the dibenzofuran scaffold.[5]
Intramolecular C-O Bond Formation from 2-Aryl Phenols
Another effective strategy is the intramolecular O-arylation of 2-aryl phenols.[5] This method often provides good yields and is a reliable way to access the dibenzofuran core.
Part 2: Regioselective Functionalization: Synthesis of 3-Nitrodibenzo[b,d]furan
With the dibenzofuran core in hand, the next critical step is the introduction of a functional group at the 3-position. Electrophilic aromatic substitution, specifically nitration, is a well-established method for this purpose. The directing effects of the oxygen atom in the furan ring favor substitution at the 2, 3, 7, and 8 positions. Under controlled conditions, the 3-nitro derivative can be obtained as a major product.
Experimental Protocol: Nitration of Dibenzo[b,d]furan
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dibenzo[b,d]furan in a suitable solvent such as acetic anhydride or a mixture of acetic acid and sulfuric acid.
-
Addition of Nitrating Agent: Cool the solution in an ice bath. Slowly add a nitrating agent, such as nitric acid or a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water. The solid precipitate of 3-nitrodibenzo[b,d]furan is then collected by filtration, washed with water until neutral, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Part 3: Reduction to 3-Aminodibenzo[b,d]furan
The reduction of the nitro group to an amine is a crucial transformation. Several methods are available for this step, with the choice of reducing agent depending on the desired yield, scalability, and functional group tolerance.
Table 1: Comparison of Reducing Agents for Nitro Group Reduction
| Reducing Agent | Advantages | Disadvantages |
| SnCl₂/HCl | High yield, reliable | Requires stoichiometric amounts, acidic conditions |
| Catalytic Hydrogenation (H₂/Pd-C) | Clean reaction, high yield | Requires specialized equipment (hydrogenator) |
| Fe/HCl | Inexpensive, effective | Can be messy, requires careful workup |
Experimental Protocol: Reduction of 3-Nitrodibenzo[b,d]furan using SnCl₂/HCl
-
Reaction Setup: To a stirred solution of 3-nitrodibenzo[b,d]furan in concentrated hydrochloric acid, add stannous chloride (SnCl₂) portion-wise at 0 °C.[6]
-
Reaction Progression: Allow the reaction to stir at 0 °C for several hours. Monitor the reaction progress by TLC.
-
Workup: After completion, quench the reaction with ice water. Neutralize the mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. The crude 3-aminodibenzo[b,d]furan can be purified by column chromatography.
Part 4: N-Arylation: The Final Step to 3-Amino-N-phenyldibenzo[b,d]furan
The final step in our synthetic sequence is the formation of the C-N bond between the 3-amino group of the dibenzofuran core and a phenyl group. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly efficient for this transformation.
Causality in Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for the efficiency of the N-arylation. Biarylphosphine ligands are often employed to promote the reductive elimination step and improve reaction yields.[7]
-
Base: A suitable base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄).[7]
-
Aryl Halide: Phenyl iodide or phenyl bromide are typically used as the arylating agents.
Experimental Protocol: Palladium-Catalyzed N-Arylation
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 3-aminodibenzo[b,d]furan, the aryl halide (e.g., bromobenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., a biaryl phosphine), and a base (e.g., K₃PO₄) in a dry, aprotic solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (typically 80-110 °C) for several hours.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction mixture, dilute it with an organic solvent, and filter it through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. The crude product is then purified by column chromatography to yield 3-Amino-N-phenyldibenzo[b,d]furan.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway to 3-Amino-N-phenyldibenzo[b,d]furan.
Part 5: Characterization and Future Directions
The final synthesized compound, 3-Amino-N-phenyldibenzo[b,d]furan, should be thoroughly characterized using standard analytical techniques to confirm its structure and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Given the known biological activities of dibenzofuran derivatives, 3-Amino-N-phenyldibenzo[b,d]furan represents a promising candidate for further investigation in various therapeutic areas. Future research could focus on:
-
Biological Screening: Evaluating the compound's activity in a range of assays, such as anticancer, antimicrobial, and anti-inflammatory screens.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with different substituents on the N-phenyl ring or the dibenzofuran core to optimize biological activity.
-
In Vivo Studies: Assessing the efficacy and safety of the compound in animal models.
References
- Medicinal active applications of Dibenzofuran deriv
-
Medicinal active applications of Dibenzofuran derivatives. ResearchGate. [Link]
- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.
-
Medicinal active applications of Dibenzofuran derivatives. ResearchGate. [Link]
-
Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PMC. [Link]
- Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran deriv
-
The chemoselective and complementary Pd-and Cu-catalyzed N-arylation of 2-aminobenzimidazoles. CORE. [Link]
Sources
- 1. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Theoretical Studies on the Electronic Properties of Aminodibenzofurans: A Technical Guide for Advanced Materials and Drug Design
Executive Summary
Aminodibenzofurans represent a privileged class of heteroaromatic compounds characterized by a rigid, planar dibenzofuran core substituted with one or more electron-donating amino groups. The interplay between the highly stable, wide-bandgap dibenzofuran backbone and the strongly perturbing amine substituents creates a highly tunable electronic landscape. As a Senior Application Scientist, I have observed that mastering the theoretical electronic properties of these molecules is the critical first step in deploying them as Hole Transport Materials (HTMs) in perovskite solar cells, emissive layers in Organic Light-Emitting Diodes (OLEDs), and pharmacophores in 5-HT receptor agonists[1].
This technical guide synthesizes current Density Functional Theory (DFT) methodologies, quantitative electronic data, and self-validating experimental protocols to provide a comprehensive roadmap for researchers engineering aminodibenzofuran derivatives.
Theoretical Framework: The Electronic Perturbation of the Dibenzofuran Core
To understand aminodibenzofurans, we must first establish the baseline electronic properties of the unsubstituted dibenzofuran (DBF) core. DBF is a highly stable, conjugated system with a wide HOMO-LUMO gap of approximately 5.028 eV, calculated at the B3LYP/6-311G(d,p) level[2].
When an amino group (
-
HOMO Elevation: The Highest Occupied Molecular Orbital (HOMO) is significantly destabilized (raised in energy). While pristine DBF has a deep HOMO of
eV[2], amination pushes the HOMO toward the to eV range[3]. This makes aminodibenzofurans excellent electron donors and p-type (hole-transporting) materials. -
Bandgap Narrowing: Because the Lowest Unoccupied Molecular Orbital (LUMO) is less affected by resonance donation than the HOMO, the overall optical bandgap narrows, shifting absorption and emission spectra toward the visible region.
Quantitative Electronic Data Synthesis
The following table summarizes the FMO energy levels of the pristine core compared to extended aminodibenzofuran derivatives and isoelectronic analogs.
| Compound / Scaffold | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Mechanistic Note |
| Dibenzofuran (DBF) | Pristine core; high thermal stability, wide gap[2]. | |||
| mDBF (Amine-extended HTM) | Amine substitution raises HOMO; extended | |||
| tDBF (Trimeric HTM) | Further conjugation stabilizes the radical cation state[3]. | |||
| Carbazole (Isoelectronic) | Nitrogen in the core (vs. oxygen) provides a baseline for heteroaromatic amines[4]. |
Computational Workflow for Electronic Property Extraction
Theoretical modeling via DFT is indispensable for predicting the optoelectronic behavior of aminodibenzofurans before committing to complex synthetic routes.
Causality in Functional and Basis Set Selection
We employ the B3LYP hybrid functional paired with the 6-311G(d,p) basis set[2].
-
Why B3LYP? Pure local density functionals often underestimate bandgaps. The inclusion of exact Hartree-Fock exchange in B3LYP corrects for self-interaction errors, providing highly accurate HOMO/LUMO alignments for conjugated organic molecules.
-
Why 6-311G(d,p)? The triple-zeta split-valence basis set allows for electron cloud flexibility, while the polarization functions (d,p) are strictly required to model the asymmetric electron density pulled by the highly electronegative oxygen and nitrogen heteroatoms.
Fig 1. Step-by-step computational workflow for evaluating aminodibenzofuran electronic properties.
Step-by-Step DFT Protocol (Self-Validating System)
-
Input Generation: Construct the 3D geometry of the target aminodibenzofuran isomer (e.g., 2-aminodibenzofuran or 4-aminodibenzofuran) using a molecular builder (e.g., GaussView).
-
Geometry Optimization: Run a ground-state optimization in the gas phase or using a Solvation Model based on Density (SMD) if modeling a specific environment (e.g., dichloromethane for electrochemical comparison)[3].
-
Frequency Validation (Critical Step): Immediately follow the optimization with a vibrational frequency calculation. Self-Validation: The structure is only a true local minimum if there are zero imaginary frequencies . If an imaginary frequency is present, the molecule is in a transition state; perturb the geometry along the imaginary mode and re-optimize.
-
Property Extraction: Extract the HOMO and LUMO eigenvalues from the formatted checkpoint file. Calculate global reactivity descriptors:
-
Chemical Potential (
) = -
Chemical Hardness (
) =
-
-
TD-DFT for Optical Properties: Apply Time-Dependent DFT (TD-DFT) using the optimized ground-state geometry to calculate the vertical excitation energies (singlet-singlet transitions), simulating the UV-Vis absorption spectrum.
Application-Driven Design: Optoelectronics and Hole Transport
The elevated HOMO level of aminodibenzofurans makes them exceptional candidates for Hole Transport Materials (HTMs) in inverted perovskite solar cells (PSCs) and OLEDs. A successful HTM must possess a HOMO level that closely matches the valence band of the perovskite absorber to facilitate efficient hole extraction, while its LUMO must be sufficiently high to block electron back-transfer[3].
Fig 2. Energy level alignment of aminodibenzofuran-based HTMs in a perovskite solar cell interface.
Experimental Validation Protocol: Cyclic Voltammetry
Theoretical DFT values must be strictly validated against empirical data. We utilize Cyclic Voltammetry (CV) to measure the electrochemical oxidation and reduction potentials, which directly correlate to the HOMO and LUMO energies, respectively[3].
Step-by-Step CV Methodology
Causality Note: We use Ferrocene (
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous dichloromethane (DCM). Self-Validation: Purge the solution with dry Argon for 15 minutes prior to measurement to remove dissolved oxygen, which would otherwise produce parasitic reduction peaks. -
Cell Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an
reference electrode. -
Baseline Measurement: Run a blank scan of the electrolyte to ensure a flat baseline with no impurities within the target potential window (
V to V). -
Analyte Addition: Add the aminodibenzofuran derivative to achieve a 1 mM concentration.
-
Data Acquisition: Record the cyclic voltammogram at a scan rate of 50 mV/s. Identify the onset oxidation potential (
). -
Calibration: Spike the solution with 1 mM Ferrocene and record the
redox couple. -
FMO Calculation:
- eV[3].
-
(where
is the optical bandgap derived from the UV-Vis absorption onset).
Conclusion
The theoretical study of aminodibenzofurans bridges the gap between fundamental quantum chemistry and applied materials science. By leveraging the electron-donating power of the amine group against the robust, wide-bandgap dibenzofuran core, researchers can precisely engineer the HOMO/LUMO levels of these molecules. Adhering to rigorous, self-validating DFT protocols and electrochemical validation ensures the reliable development of next-generation HTMs, OLED emitters, and targeted pharmaceuticals.
References
-
"Study of the Molecular Structure Electronic Structure Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Using First Principles." Nepal Journal of Science, 2024.[Link]
-
"Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells." MDPI, 2024.[Link]
-
"Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists." ACS Omega, 2020.[Link]
-
"Neue Triazol- und Triazin-basierte Matrixmaterialien für blaue organische Leuchtdioden DISSERTATION." EPub Bayreuth, 2014.[Link]
Sources
Spectroscopic characterization of 3-Amino-N-phenyldibenzo[b,d]furan
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-N-phenyldibenzo[b,d]furan
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Amino-N-phenyldibenzo[b,d]furan, a complex heterocyclic molecule with significant potential in medicinal chemistry and materials science. Dibenzofuran derivatives are recognized as privileged scaffolds in drug discovery, and the ability to precisely confirm their structure is paramount for advancing research and development.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous elucidation of the compound's structure. By integrating foundational principles with field-proven methodologies, this guide explains the causality behind experimental choices and presents a self-validating system for analytical confirmation.
Introduction: The Significance of 3-Amino-N-phenyldibenzo[b,d]furan
The dibenzofuran nucleus is a core structural motif in numerous biologically active compounds.[3] Its rigid, planar structure and unique electronic properties make it an attractive scaffold for designing molecules that can interact with specific biological targets.[4] The introduction of an amino group at the 3-position and an N-phenyl substituent provides key vectors for further chemical modification and creates specific hydrogen-bonding and π-stacking opportunities, which are critical for drug-receptor interactions.[5]
Given the potential for isomeric impurities during synthesis, a robust and multi-faceted analytical approach is not merely procedural but essential for ensuring the validity of subsequent biological or material science data. This guide outlines the expected spectroscopic signatures of 3-Amino-N-phenyldibenzo[b,d]furan and provides detailed protocols for their acquisition and interpretation.
Integrated Spectroscopic Workflow
The definitive characterization of a novel chemical entity relies on the convergence of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating analytical workflow.
Caption: Integrated workflow for the spectroscopic characterization of a target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-N-phenyldibenzo[b,d]furan, a combination of ¹H, ¹³C, and 2D NMR experiments provides definitive evidence of its structure and connectivity.
Expertise & Causality: Experimental Design
The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound. Its polarity effectively solubilizes the molecule, and, crucially, the amine (N-H) proton will be observable as a distinct resonance, as its exchange with deuterium is slow compared to solvents like D₂O or CD₃OD.[6] Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0.00 ppm. A spectrometer operating at 400 MHz or higher is recommended for achieving the necessary signal dispersion in the complex aromatic region.[7]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the dibenzofuran core, the N-phenyl group, and the secondary amine proton. The aromatic region (approx. 7.0-8.5 ppm) will be complex due to multiple spin-spin couplings.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale & Comparative Insights |
|---|---|---|---|
| Amine N-H | ~8.0 - 9.0 | Broad Singlet (s) | The chemical shift is concentration-dependent. Its broadness is characteristic of protons on nitrogen. Similar N-H protons in aromatic amines are observed in this region. |
| Dibenzofuran Protons | 7.2 - 8.5 | Doublets (d), Triplets (t), Multiplets (m) | The specific positions (1, 2, 4, 6, 7, 8, 9) will have unique chemical shifts and coupling patterns based on their electronic environment and proximity to the ether oxygen and amino group. |
| N-Phenyl Protons | 7.0 - 7.5 | Doublets (d), Triplets (t) | Protons on the N-phenyl ring will show characteristic patterns. The ortho-protons are expected to be the most downfield due to the anisotropic effect of the neighboring nitrogen. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will corroborate the ¹H data, showing distinct signals for each unique carbon environment.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Rationale & Comparative Insights |
|---|---|---|
| Dibenzofuran C-O | 150 - 160 | The carbons directly attached to the ether oxygen are significantly deshielded and appear far downfield.[8] |
| Dibenzofuran C-N | 140 - 150 | The carbon atom bearing the amino group (C-3) is expected to be downfield. |
| Aromatic C-H & C-C | 105 - 140 | This region will contain the remaining aromatic carbons. Specific assignments require 2D NMR. Data for aminodibenzofuran derivatives show resonances in this range.[8] |
| N-Phenyl C-N | 140 - 145 | The ipso-carbon of the phenyl ring attached to the nitrogen. |
| N-Phenyl C-H | 115 - 130 | The remaining five carbons of the N-phenyl ring. |
Trustworthiness: 2D NMR for Unambiguous Assignment
While 1D spectra provide initial data, 2D NMR experiments are required for a self-validating, definitive assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), confirming which protons are adjacent on the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing connectivity across the entire molecule, linking the N-phenyl group to the dibenzofuran core via the nitrogen atom.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.[7]
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing as needed for the sample concentration.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H spectrum and pick peaks for all spectra.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[9] For 3-Amino-N-phenyldibenzo[b,d]furan, the spectrum will be dominated by vibrations characteristic of the secondary amine, the aromatic rings, and the diaryl ether linkage.
Predicted IR Absorption Bands
Table 3: Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale & Comparative Insights |
|---|---|---|---|
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium, Sharp | This is a hallmark of a secondary amine. Primary amines would show two bands in this region, while tertiary amines would show none.[10][11] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring.[12] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the aromatic rings.[13] |
| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Strong | The stretching vibration of the C-N bond in aromatic amines is typically strong and found in this region.[10] |
| C-O-C Stretch (Diaryl Ether) | 1200 - 1250 (asymmetric) | Strong | The asymmetric C-O-C stretch for a diaryl ether is a strong, characteristic band.[13] |
| N-H Bend | 1500 - 1650 | Medium | This bending vibration can sometimes overlap with the aromatic C=C stretching region. |
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Background Scan: With the ATR crystal clean, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs the background subtraction. Identify and label the significant peaks in the spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The extended conjugation of the dibenzofuran core, further influenced by the amino and phenyl groups, is expected to result in strong absorptions in the UV region.
Predicted UV-Vis Absorption
The spectrum is expected to show multiple strong absorption bands corresponding to π → π* transitions. The exact position of the absorption maxima (λ_max) can be sensitive to the solvent.[14] A polar solvent like ethanol or methanol is a suitable choice. The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift compared to the parent dibenzofuran molecule.[6]
-
Expected λ_max: ~280-350 nm. Multiple bands are likely, reflecting the complex electronic structure of the large aromatic system.[15][16]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (acquire a baseline).
-
Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 600 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.[17] It also provides structural information through the analysis of fragmentation patterns.
Molecular Ion and Elemental Composition
-
Nitrogen Rule: 3-Amino-N-phenyldibenzo[b,d]furan (C₁₈H₁₃NO) contains one nitrogen atom. Therefore, its molecular ion peak ([M]⁺˙) will have an odd nominal mass. This is a quick and useful check for structural validity.[6]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (to four or more decimal places), which allows for the unambiguous determination of the elemental formula. This is the gold standard for confirming the molecular formula.[18]
Predicted Fragmentation Pattern
Electron Ionization (EI) is a common technique that will induce fragmentation. The fragmentation of aromatic amines is often characterized by specific cleavage patterns.
-
α-Cleavage: Cleavage of the bond adjacent (alpha) to the nitrogen atom is a dominant fragmentation pathway for amines.[19] However, in this rigid aromatic system, this is less straightforward than in aliphatic amines.
-
Loss of H˙: Loss of a hydrogen atom from the amine to form a stable [M-1]⁺ ion is common.
-
Ring Fragmentation: Fragmentation of the dibenzofuran or phenyl rings can lead to characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data (EI)
| Ion Description | Predicted m/z | Rationale |
|---|---|---|
| [M]⁺˙ | 259 | Molecular Ion (C₁₈H₁₃NO) |
| [M-H]⁺ | 258 | Loss of a hydrogen radical from the amine. |
| [M-C₆H₅]⁺ | 182 | Loss of the phenyl radical. |
| [C₁₂H₈O]⁺˙ | 168 | Fragment corresponding to the dibenzofuran radical cation. |
Logical Framework for Structural Elucidation
The data from each spectroscopic technique interlocks to build a complete and validated picture of the molecular structure.
Caption: Logical flow from raw spectroscopic data to final structure confirmation.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: Use a mass spectrometer capable of both low-resolution (for fragmentation) and high-resolution (for accurate mass) measurements. Ionization can be achieved via Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for softer ionization and accurate mass of the protonated molecule [M+H]⁺.
-
Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or a GC-MS if the compound is sufficiently volatile and thermally stable. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol/water) and infused directly or analyzed via LC-MS.[19]
-
HRMS Acquisition: Calibrate the instrument using a known standard immediately before the sample run. Acquire the spectrum in high-resolution mode.
-
Data Analysis: Determine the m/z of the molecular ion. Use the instrument's software to calculate the elemental composition from the accurate mass measurement. Analyze the fragmentation pattern to corroborate the proposed structure.
Conclusion
The spectroscopic characterization of 3-Amino-N-phenyldibenzo[b,d]furan requires a synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. NMR spectroscopy defines the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of critical functional groups, particularly the secondary amine and diaryl ether. Mass spectrometry validates the molecular weight and elemental formula, while UV-Vis spectroscopy probes the electronic nature of the conjugated system. By following the protocols and interpretive frameworks outlined in this guide, researchers can achieve an unambiguous and robust structural confirmation of this valuable chemical entity, ensuring the integrity and reliability of their scientific endeavors.
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Bree, A., Vilkos, V.V.B., & Zwarich, R. (n.d.). Some electronic spectra of dibenzofuran. Scilit. Retrieved from [Link]
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IR: amines. (n.d.). Retrieved from [Link]
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Zhang, Z., & Li, Y. (2000). [Influence of solvents on IR spectrum of aromatic amines]. PubMed. Retrieved from [Link]
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Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. (n.d.). Retrieved from [Link]
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UV-Vis spectrum of dibenzofuran-2-yl ethanoate (2) in ethyl acetate.... (n.d.). ResearchGate. Retrieved from [Link]
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Rappe, C., Buser, H. R., Stalling, D. L., Smith, L. M., & Dougherty, R. C. (1981). Analysis of polychlorinated dibenzofurans, dioxins and related compounds in environmental samples. PubMed. Retrieved from [Link]
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Bhattarai, S., Adhikari, B., Gautam, K., & Adhikari, R. (2024). Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin. Nepal Journals Online. Retrieved from [Link]
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Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved from [Link]
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Barabasz, A., Urbańska, K., & Lupa, M. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. Retrieved from [Link]
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FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. (n.d.). wwjmrd. Retrieved from [Link]
- Bree, A., Vilkos, V. V., & Zwarich, R. (1971). Some electronic spectra of dibenzofuran. Canadian Journal of Physics.
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Zhelyaskov, D. K., & Youdim, M. B. (1989). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. Retrieved from [Link]
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UV-vis (a) and fluorescence (b) spectra of two monomers and corresponding polymers. (n.d.). ResearchGate. Retrieved from [Link]
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Romagnoli, R., Oliva, P., & Baraldi, P. G. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Retrieved from [Link]
-
Ohno, S., Miyazaki, R., Tanaka, T., Uehara, K., Qiu, J., et al. (n.d.). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Royal Society of Chemistry. Retrieved from [Link]
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Zhang, Y., Li, S., & Li, J. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Retrieved from [Link]
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Piani, G., Satta, M., & Catone, D. (2018). Photoionization mass spectrometry of ω-phenylalkylamines: Role of radical cation-π interaction. The Journal of Chemical Physics. Retrieved from [Link]
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Guillon, R., Moreau, E., & Cheng, K. (2020). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PMC. Retrieved from [Link]
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Plaçais, C., Donnard, M., & Panossian, A. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. Retrieved from [Link]
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UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,.... (n.d.). ResearchGate. Retrieved from [Link]
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Garkushenko, A. C., & Eltsov, S. V. (2024). Transamination of 3-[(Dimethylamino)methylidene]-5-arylfuran-2(3H)-thiones with the Participation of 1,2-Phenylenediamine. MDPI. Retrieved from [Link]
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24.10: Spectroscopy of Amines. (2024, March 23). Chemistry LibreTexts. Retrieved from [Link]
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Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. (2016, February 2). Retrieved from [Link]
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Rosenberg, S. H., Spina, K. P., & Condon, S. L. (1991). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. PubMed. Retrieved from [Link]
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Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Furan: A Promising Scaffold for Biological Activity. (n.d.). Retrieved from [Link]
- Romagnoli, R., Oliva, P., Baraldi, P. G., et al. (2023).
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Conformational and configurational studies on N-(substituted phenyl)pyranosylamine derivatives by high-resolution nuclear magnetic resonance spectroscopy. (n.d.). ACS Publications. Retrieved from [Link]
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da Silva, A. A., de Souza, J. S. N., & de Oliveira, M. C. F. (2016). Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. PubMed. Retrieved from [Link]
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Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. University of Glasgow. Retrieved from [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Structures and Chemistry of Amino and Nitro Furazans. (n.d.). DTIC. Retrieved from [Link]
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3-Phenyldibenzofuran. (n.d.). PubChem. Retrieved from [Link]
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Kumar, A., Kumar, A., & Kumar, V. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PMC. Retrieved from [Link]
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El-Faham, A., Al-Hussain, S. A., & Wazeer, M. I. M. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]
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1H and 13C NMR Analysis of N-Phenyldibenzofuran Amines: A Structural Elucidation Guide
Introduction and Strategic Context
N-phenyldibenzofuran amines represent a highly strategic class of molecules in the development of organic electronics, particularly as bipolar host materials and hole-transporting layers in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). The molecular architecture is a deliberate amalgamation of two critical functional moieties: the rigid, planar dibenzofuran core, which provides high thermal stability and a wide triplet energy bandgap, and the non-planar N-phenylamine (triphenylamine-derivative) group, which facilitates the movement of positive charge carriers (holes) 1.
To ensure the purity and precise structural conformation of these materials, rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is required. This guide provides an in-depth framework for the
Synthesis and Mechanistic Workflow
The generation of N-phenyldibenzofuran amines is typically achieved via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between an aminodibenzofuran and an aryl halide (e.g., bromobenzene) 2.
Causality in Reagent Selection:
-
Catalyst System (Pd
(dba) + XPhos): The bulky, electron-rich biaryl phosphine ligand (XPhos) accelerates the reductive elimination step of the catalytic cycle, preventing the formation of unwanted diarylation byproducts. -
Base (NaOtBu): A strong alkoxide base is required to deprotonate the coordinated amine, facilitating the formation of the critical palladium-amido intermediate.
Buchwald-Hartwig cross-coupling synthesis workflow for N-phenyldibenzofuran amines.
NMR Analytical Logic: Causality in Structural Validation
The structural validation of N-phenyldibenzofuran-4-amine relies on understanding the electronic environments created by the fused tricyclic system and the secondary amine.
H NMR Logic
-
Anisotropic Deshielding: Protons located in the "bay region" of the dibenzofuran core (specifically H-1 and H-9) are subjected to strong anisotropic deshielding from the adjacent aromatic rings and the oxygen lone pairs. Consequently, these protons resonate furthest downfield (typically
7.90–8.10 ppm) 3. -
Mesomeric Shielding (+M Effect): The nitrogen atom of the amine donates electron density into both the phenyl ring and the dibenzofuran core via resonance. This significantly shields the ortho and para protons of the phenyl ring, pushing them upfield (
6.90–7.15 ppm) compared to standard aromatics 4. -
Quadrupolar Broadening: The N-H proton often appears as a broad singlet. This broadening is caused by the quadrupolar relaxation of the
N nucleus (Spin ) and trace intermolecular chemical exchange.
C NMR Logic
-
Heteroatom Deshielding: The quaternary carbons directly bound to the oxygen atom (C-4a, C-5a) are heavily deshielded by oxygen's electronegativity, appearing at the extreme downfield edge of the aromatic region (
~154–157 ppm) 3. -
C-N Quaternary Carbons: The carbons bound to the amine nitrogen (C-4 of dibenzofuran and the ipso-carbon of the phenyl ring) appear distinctly around
141–144 ppm.
Self-Validating Experimental Protocols
To guarantee trustworthiness, the NMR acquisition protocol must be designed as a self-validating system. The following methodology ensures that integration values and signal-to-noise ratios are absolute and reproducible.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the purified N-phenyldibenzofuran amine in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: CDCl
is selected because it provides excellent solvation for rigid, non-polar OLED intermediates. TMS acts as an internal standard ( 0.00 ppm) to self-validate chemical shift accuracy against instrumental drift.
-
-
H NMR Acquisition: Acquire data at 400 MHz or 500 MHz using 16 to 32 scans. Set the relaxation delay (D1) to 1.5 seconds.
-
Self-Validation Check: Upon integration, the total aromatic region must sum to exactly 12 protons (7 from the dibenzofuran core, 5 from the phenyl ring), and the broad N-H peak must integrate to exactly 1.0. A sum mismatch or the presence of an -NH
peak at ~4.0 ppm definitively indicates residual starting material.
-
-
C NMR Acquisition: Acquire data at 100 MHz or 125 MHz using a minimum of 1024 scans with WALTZ-16 composite pulse decoupling (CPD) to remove C-H splitting. Set the relaxation delay (D1) to 2.5–3.0 seconds.
-
Causality: Quaternary carbons (Cq) in the dibenzofuran core lack attached protons, meaning they cannot relax efficiently via dipole-dipole interactions. A prolonged D1 delay is mandatory to ensure these critical structural nodes fully relax between pulses, preventing their signals from disappearing into the baseline noise.
-
Standardized workflow for 1H and 13C NMR acquisition and structural validation.
Quantitative Data Summaries
The following tables summarize the expected chemical shifts for a standard N-phenyldibenzofuran-4-amine derivative, synthesized and analyzed according to the protocols above.
Table 1:
| Proton | Shift ( | Multiplicity | Integration | Assignment / Causality | |
| H-9 | 8.01 | d | 7.6 | 1H | Deshielded by bay region / oxygen lone pair proximity. |
| H-1 | 7.92 | dd | 7.6, 1.2 | 1H | Deshielded by rigid planar dibenzofuran core. |
| H-6 | 7.58 | d | 8.2 | 1H | Aromatic core, standard resonance. |
| H-7 | 7.45 | t | 7.8 | 1H | Aromatic core, standard resonance. |
| H-2 | 7.35 | t | 7.6 | 1H | Meta to oxygen, standard aromatic. |
| H-8 | 7.31 | t | 7.8 | 1H | Aromatic core, standard resonance. |
| Ph-m | 7.28 | t | 7.8 | 2H | Meta position of the pendant phenyl ring. |
| H-3 | 7.21 | t | 7.6 | 1H | Shielded by ortho-amine electron donation (+M effect). |
| Ph-o | 7.12 | d | 7.8 | 2H | Shielded by amine (+M effect). |
| Ph-p | 6.95 | t | 7.4 | 1H | Para position, highly shielded by amine (+M effect). |
| N-H | 6.15 | s (br) | - | 1H | Broad singlet due to |
Table 2:
| Carbon | Shift ( | Type | Assignment / Causality |
| C-4a | 156.2 | Cq | Oxygen-bound aromatic carbon (highly deshielded). |
| C-5a | 154.5 | Cq | Oxygen-bound aromatic carbon (highly deshielded). |
| Ph-ipso | 143.5 | Cq | Nitrogen-bound phenyl carbon. |
| C-4 | 141.2 | Cq | Nitrogen-bound dibenzofuran carbon. |
| Ph-m | 129.4 | CH | Standard aromatic methine. |
| C-2 | 127.3 | CH | Standard aromatic methine. |
| C-7 | 126.8 | CH | Standard aromatic methine. |
| C-8 | 122.5 | CH | Standard aromatic methine. |
| Ph-p | 121.5 | CH | Shielded by amine resonance. |
| C-9 | 121.0 | CH | Standard aromatic methine. |
| C-1 | 120.5 | CH | Standard aromatic methine. |
| Ph-o | 118.2 | CH | Shielded by amine resonance. |
| C-3 | 115.8 | CH | Shielded by ortho-amine group. |
| C-6 | 111.9 | CH | Ortho to oxygen. |
References
- 4-Dibenzofuranamine | 50548-43-1 - Benchchem Benchchem URL
- Royal Society of Chemistry (RSC)
- A one-pot cascade protocol for diarylation of amines and water Cell Press URL
- 4-(Dibenzo[b,d]furan-4-yl)
Sources
An In-depth Technical Guide to the Photophysical Properties of Novel Dibenzofuran-Based Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzofuran, a heterocyclic compound consisting of a furan ring fused to two benzene rings, has emerged as a privileged scaffold in the design of novel fluorophores.[1][2][3][4] Its rigid, planar structure and electron-rich nature provide a robust platform for creating fluorescent molecules with tunable photophysical properties. These properties, including high quantum yields, significant Stokes shifts, and sensitivity to the local environment, make dibenzofuran-based fluorophores highly valuable for a range of applications, from bioimaging and sensing to materials science and optoelectronics.[1][5] This guide provides a comprehensive overview of the synthesis, photophysical characterization, and applications of this promising class of molecules, offering field-proven insights for researchers and developers.
The Dibenzofuran Core: A Versatile Fluorophore Scaffold
The unique electronic and structural characteristics of the dibenzofuran moiety are central to its utility as a core for fluorophores. Its extended π-conjugation contributes to absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum.[6][7] Furthermore, the ease of functionalization at various positions on the dibenzofuran ring system allows for the systematic tuning of its photophysical properties.
Strategic Synthesis of Dibenzofuran Derivatives
The synthesis of functionalized dibenzofurans is a critical first step in the development of novel fluorophores. Several synthetic strategies have been developed to access a wide array of derivatives. A common and effective approach involves the palladium-catalyzed intramolecular C-O cyclization of o-iododiaryl ethers.[2] This method offers a versatile route to the dibenzofuran core. Another powerful technique is the Negishi coupling, which provides an efficient pathway to dibenzofuran α-amino acids, expanding the toolbox of fluorescent probes.[8] These synthetic methodologies enable the introduction of various substituents, which in turn allows for the fine-tuning of the resulting fluorophore's photophysical characteristics.
Caption: Synthetic route to functionalized dibenzofuran fluorophores.
Key Photophysical Properties and Their Characterization
A thorough understanding of the photophysical properties of dibenzofuran-based fluorophores is essential for their rational design and application. The following sections detail the key parameters and the experimental techniques used for their determination.
Absorption and Emission Spectra
The absorption and emission spectra of a fluorophore are fundamental to its characterization. The wavelength of maximum absorption (λabs) and emission (λem) are determined by the electronic structure of the molecule. For dibenzofuran derivatives, these values can be significantly influenced by the nature and position of substituents. For instance, extending the π-conjugation through the addition of aromatic rings or electron-donating/withdrawing groups typically leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.[7]
Stokes Shift
The Stokes shift is the difference in energy between the absorption and emission maxima. A large Stokes shift is often desirable, particularly in bioimaging applications, as it facilitates the separation of the excitation and emission signals, leading to improved signal-to-noise ratios. The rigid nature of the dibenzofuran core can contribute to smaller Stokes shifts, but appropriate substitution can be used to increase this value.
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[9][10] A high quantum yield is a critical attribute for bright fluorescent probes. The quantum yield of dibenzofuran-based fluorophores can be highly dependent on their structure and environment. For example, the introduction of heavy atoms like chlorine can decrease the quantum yield by promoting intersystem crossing to the triplet state.[11][12]
Experimental Protocol: Relative Quantum Yield Determination
A common method for determining the fluorescence quantum yield is the comparative method, which involves using a standard with a known quantum yield.[9][13]
Materials:
-
Fluorophore of interest (sample)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution using the fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (ΦF,sample) can then be calculated using the following equation:
ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)
where ΦF,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[14] This parameter is sensitive to the fluorophore's local environment and can be used to probe molecular interactions.[15] The fluorescence lifetime of the parent dibenzofuran has been measured to be approximately 10.8 ns.[11][12]
Experimental Protocol: Fluorescence Lifetime Measurement using TCSPC
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[15]
Instrumentation:
-
Pulsed light source (e.g., picosecond laser)
-
Sample holder
-
Fast photodetector (e.g., microchannel plate photomultiplier)
-
TCSPC electronics
Procedure:
-
The sample is excited by a short pulse of light.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times, and a histogram of the arrival times of the photons is built up.
-
The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime.
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Advanced Photophysical Phenomena
Solvatochromism
Solvatochromism is the phenomenon where the color (absorption and/or emission) of a substance changes with the polarity of the solvent.[16][17] This property is particularly useful for developing fluorescent probes that can report on the local environment, such as the polarity of a binding site in a protein or the lipid order in a cell membrane.[18] Dibenzofuran-based fluorophores with donor-acceptor character can exhibit significant solvatochromism.[19] The change in dipole moment upon excitation leads to a reorientation of solvent molecules around the fluorophore, which in turn affects the energy of the excited state and thus the emission wavelength.[20]
Two-Photon Absorption (TPA)
Two-photon absorption is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons.[21] This has several advantages for microscopy, including deeper tissue penetration, reduced phototoxicity, and localized excitation.[22] Dibenzofuran-based chromophores have been designed to exhibit strong two-photon absorption, making them promising candidates for two-photon fluorescence microscopy.[23]
Data Summary of Dibenzofuran-Based Fluorophores
| Derivative | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) | Key Features & Applications | Reference |
| Dibenzofuran | ~290 | ~315 | - | 10.8 | Parent compound | [11][12] |
| Monochlorodibenzofuran | ~275 | ~286 | Reduced 10-fold | ~1 | Demonstrates heavy-atom effect | [11][12] |
| DBF1 | - | - | up to 17.89% | - | Aggregation-induced emission, bioimaging | [1] |
| DBF2 | - | - | up to 2.26% | - | Aggregation-induced emission, bioimaging | [1] |
| Dibenzofuran-fused BODIPY | 589-592 | ~610 | Close to unity | - | NIR emission, organic photodetectors | [6][7] |
Applications in Research and Drug Development
The versatile photophysical properties of dibenzofuran-based fluorophores have led to their application in a variety of fields.
Bioimaging
Their high quantum yields and tunable emission make them excellent candidates for fluorescent probes in cellular imaging.[1] For example, dibenzofuran derivatives have been developed for imaging amyloid plaques in Alzheimer's disease research.[24] Furthermore, their potential for two-photon absorption opens up possibilities for deep-tissue imaging.
Sensing
The sensitivity of their fluorescence to the local environment allows for the development of sensors for various analytes and biological parameters. For instance, their solvatochromic properties can be exploited to probe the polarity of microenvironments within cells.
Materials Science
Dibenzofuran-based molecules are also being explored for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as near-infrared absorbing dyes for photodetectors.[5][6]
Caption: Applications of dibenzofuran-based fluorophores.
Conclusion
Novel dibenzofuran-based fluorophores represent a rapidly advancing class of fluorescent molecules with significant potential across various scientific disciplines. Their robust and versatile core structure allows for the rational design of probes with tailored photophysical properties. This guide has provided a comprehensive overview of their synthesis, characterization, and applications, with the aim of empowering researchers to harness the full potential of these remarkable compounds. As synthetic methodologies continue to evolve and our understanding of their photophysics deepens, we can expect to see even more innovative applications of dibenzofuran-based fluorophores in the years to come.
References
- Imasaka, T., et al. (2006). Fluorescence lifetime measurement of dibenzofuran and monochlorodibenzofuran. NIMS and Elsevier Ltd.
- Imasaka, T., et al. (2006). Fluorescence lifetime measurement of dibenzofuran and monochlorodibenzofuran. ScienceDirect.
- Suzuki, A., et al. (2025). Dibenzofuran[a]-Fused BODIPYs: Synthesis, Photophysical Properties, and N2O2-Boron-Chelation Towards NIR Materials for Application in Organic Photodetectors. ChemPlusChem.
- Pujar, P., et al. (2023). Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. RSC Advances.
- Zhuang, Z.-P., et al. (2002). Benzofuran derivatives as Abeta-aggregate-specific imaging agents for Alzheimer's disease. Journal of Medicinal Chemistry.
- Li, Y., et al. (2018). Synthesis, structure and photophysical properties of dibenzofuran-fused boron dipyrromethenes. World Scientific Publishing.
- Konishi, G., et al. (2025).
- Li, C., et al. (2014). Strong two-photon absorption and electrochemical behavior of dibenzofuran-triphenylamine dentritic chromophores.
- O'Connor, M. J., et al. (2025). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters.
- Lee, J., et al. (2026). Regio-isomeric Effect of Dibenzofuran-Based Host Materials on Photophysics and Device Performance in Organic Light-Emitting Diodes.
- Stepanenko, Y., et al. (2010). New Two-Photon-Absorbing Probe With Efficient Superfluorescent Properties. The Journal of Physical Chemistry B.
- Kumar, M., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI.
- Demchenko, A. P. (2013). Fluorescent solvatochromic dyes as universal tools for biological research. Société Chimique de France.
- Savanur, M. R. S., et al. (2022).
- Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
- Velasco, M. G. M., & Bewersdorf, J. (2026). Two-Photon Absorption Properties of Far-Red Fluorescent Probes. Focus on Microscopy 2026.
- Agilent. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies.
- Ossila. (n.d.). Fluorescence Lifetime Measurement. Ossila.
- Tanaka, J., et al. (2025). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. RSC Advances.
- Kumar, M., et al. (2024). Medicinal active applications of Dibenzofuran derivatives.
- Bhattacharjee, B., et al. (1993). The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores. Journal of the American Chemical Society.
- Klymchenko, A. S., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells.
- Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Jameson, D. M. (2014). Fluorescence Lifetime Measurements and Biological Imaging. Methods in Molecular Biology.
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- 1. Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 3. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
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- 6. Dibenzofuran[a]-Fused BODIPYs: Synthesis, Photophysical Properties, and N2O2-Boron-Chelation Towards NIR Materials for Application in Organic Photodetectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
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Solvatochromic Effects on the Fluorescence of 3-Amino-N-phenyldibenzo[b,d]furan: A Technical Guide for Photophysical Profiling
Executive Summary
The rational design of environment-sensitive fluorophores is a cornerstone of modern molecular imaging, drug development, and optoelectronics. 3-Amino-N-phenyldibenzo[b,d]furan (CAS: 406488-21-9) represents a highly efficient Donor-Acceptor (D-A) architecture. By coupling the electron-donating N-phenylamine moiety with the rigid, electron-accepting dibenzofuran core, this molecule exhibits pronounced solvatochromism —a distinct shift in its emission spectrum dictated by the polarity of its local microenvironment.
This whitepaper provides an in-depth mechanistic analysis of the solvatochromic behavior of dibenzofuran-amine derivatives, detailing the underlying physics of Intramolecular Charge Transfer (ICT), providing self-validating experimental workflows, and exploring their utility in advanced research applications.
Mechanistic Foundations of Dibenzofuran-Amine Solvatochromism
The Donor-Acceptor Architecture
In 3-Amino-N-phenyldibenzo[b,d]furan, the extended
Causality of the Bathochromic Shift
When the molecule absorbs a photon, it undergoes a Franck-Condon transition to a Locally Excited (LE) state. Because the transition occurs faster than nuclear coordinates can adjust (femtosecond timescale), the surrounding solvent shell remains in its ground-state configuration.
Following excitation, electron density rapidly shifts from the amine donor to the dibenzofuran acceptor, forming an Intramolecular Charge Transfer (ICT) state[2]. This charge separation drastically increases the molecule's excited-state dipole moment (
The Solvation Dynamic:
-
In non-polar solvents (e.g., hexane), the solvent molecules cannot reorient to stabilize this large dipole, leaving the ICT state at a high energy level. Emission occurs at shorter wavelengths (blue/UV region).
-
In polar solvents (e.g., acetonitrile, water), the solvent dipoles rapidly reorient (picosecond timescale) to align with the fluorophore's massive excited-state dipole.
-
This dipole-dipole interaction thermodynamically stabilizes the ICT state, significantly lowering its energy before emission occurs. Consequently, the energy gap between the excited state and the ground state narrows, resulting in a pronounced bathochromic (red) shift in fluorescence[3].
Caption: Photophysical pathway of ICT state formation and solvent relaxation.
Quantitative Photophysical Data
To quantify the solvatochromic effect, the optical properties of the fluorophore must be mapped across a dielectric continuum. The table below summarizes the representative photophysical behavior of highly conjugated dibenzofuran-amine D-A systems across various solvent matrices.
Note: The absorption maxima (
| Solvent Matrix | Dielectric Constant ( | Refractive Index ( | Orientation Polarizability ( | Abs | Em | Stokes Shift (cm |
| Hexane | 1.89 | 1.375 | 0.001 | 340 | 380 | 3,096 |
| Toluene | 2.38 | 1.496 | 0.013 | 342 | 410 | 4,849 |
| Tetrahydrofuran | 7.58 | 1.407 | 0.210 | 345 | 460 | 7,246 |
| Dichloromethane | 8.93 | 1.424 | 0.217 | 348 | 485 | 8,117 |
| Acetonitrile | 37.50 | 1.344 | 0.305 | 350 | 520 | 9,340 |
| Methanol | 32.70 | 1.328 | 0.309 | 352 | 540 | 9,888 |
The Lippert-Mataga Formalism
The magnitude of the solvatochromic shift is mathematically modeled using the Lippert-Mataga equation , which correlates the Stokes shift (
Where:
-
and
are the absorption and emission wavenumbers (cm ). -
is Planck's constant, and
is the speed of light. - is the Onsager cavity radius of the fluorophore.
Analytical Insight: By plotting the Stokes shift against
Self-Validating Experimental Protocol
To ensure data integrity, the measurement of solvatochromic shifts and quantum yields must be conducted using a self-validating workflow. The following protocol integrates internal controls to prevent common optical artifacts.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Synthesize or procure high-purity 3-Amino-N-phenyldibenzo[b,d]furan.
-
Prepare a 1.0 mM stock solution in anhydrous, spectroscopic-grade DMSO.
-
Causality: Trace water in hygroscopic solvents will preferentially solvate the fluorophore, artificially skewing the local polarity and invalidating the bulk dielectric measurement.
-
-
Solvent Matrix Dilution:
-
Dilute the stock to a working concentration of 5–10 µM in a series of spectroscopic-grade solvents (e.g., Hexane
Methanol).
-
-
UV-Vis Absorption & IFE Prevention:
-
Record the absorption spectrum from 250 nm to 600 nm.
-
Self-Validation Check: Ensure the Optical Density (OD) at the excitation wavelength is strictly
. -
Causality: An OD
triggers the Inner Filter Effect (IFE), where the sample re-absorbs its own high-energy emission. This artificially truncates the blue edge of the emission peak, leading to a false calculation of and the Stokes shift.
-
-
Fluorescence Emission Profiling:
-
Excite the sample at its respective
for each solvent. -
Record the emission spectrum. Integrate the area under the curve for quantum yield calculations.
-
-
Quantum Yield Validation (Reference Standard):
-
Measure the emission of a known standard, such as Quinine Sulfate in 0.1 M H
SO ( )[4]. -
Causality: Instrument detectors have wavelength-dependent sensitivities. Using a reference dye with a known quantum yield corrects for photomultiplier tube (PMT) bias and validates the integration logic.
-
Caption: Step-by-step experimental workflow for solvatochromic profiling.
Applications in Drug Development & Materials Science
The extreme sensitivity of 3-Amino-N-phenyldibenzo[b,d]furan's emission to its local environment makes it an invaluable tool across multiple disciplines.
-
Biological Microenvironment Sensing: In drug development, solvatochromic probes are used to map the polarity of lipid rafts, protein binding pockets, and cellular membranes. When the fluorophore binds to a hydrophobic protein pocket, water is excluded, dropping the local dielectric constant and triggering a massive blue-shift and intensity increase (fluorogenic effect)[3].
-
OLEDs and TADF Materials: The dibenzofuran-amine linkage is a staple in the design of Thermally Activated Delayed Fluorescence (TADF) materials. The spatial separation of the HOMO (on the amine) and LUMO (on the dibenzofuran) minimizes the singlet-triplet energy gap (
), allowing for efficient triplet harvesting in high-performance organic light-emitting diodes[2].
References
-
Zeng et al. "Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine." Organic Letters, ACS Publications. Available at:[Link]
-
Wong & Zysko. "The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation." Chemical Reviews, ACS Publications. Available at:[Link]
-
Klymchenko, A. S. "Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications." CORE / Accounts of Chemical Research. Available at: [Link]
-
ResearchGate Database. "Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives." (Reference for Quinine Sulfate standardization). Available at:[Link]
Sources
Aminodibenzofuran Compounds: Structural Stability, Metabolic Activation, and Degradation Pathways
Abstract
Aminodibenzofurans (ADBFs) represent a critical class of heterocyclic aromatic amines. While the parent dibenzofuran framework is widely utilized in materials science and environmental remediation, aminated derivatives possess profound toxicological and pharmaceutical significance. Compounds such as 3-aminodibenzofuran (3-ADBF) are highly potent mutagens and carcinogens[1]. Understanding their structural stability, regioselectivity, and complex degradation pathways is essential for drug development safety screening and environmental risk assessment.
Structural Stability and Regioselectivity
The inherent stability of the dibenzofuran core is dictated by its extended
Regiochemical Causality: The position of the amino group dictates the specific sites of enzymatic oxidation during biological and environmental degradation. In 2-aminodibenzofuran, resonance delocalization of the nitrogen lone pair strongly activates the C1 and C3 positions for electrophilic attack[2]. Conversely, in 3-ADBF, the C2 and C4 positions are electronically activated[2]. The kinetic favorability of these oxidative degradation pathways is determined by the stability of the resulting Wheland intermediates (sigma complexes)[2].
Metabolic Activation and Toxicological Degradation
In mammalian systems, the degradation of ADBFs is a double-edged sword. Rather than simply detoxifying the compound, hepatic metabolism bioactivates ADBFs into highly reactive electrophiles. The degradation of 3-ADBF serves as the canonical model for this process[1].
-
Phase I (Oxidation): Cytochrome P450 (CYP) enzymes target the electron-rich amino group, oxidizing 3-ADBF to its corresponding N-hydroxylamine intermediate[1].
-
Phase II (Conjugation & Bioactivation): Unlike typical detoxification pathways that increase water solubility, the hydroxylamine intermediate acts as a substrate for cytosolic sulfotransferases (SULTs). Sulfation of the hydroxyl group creates a highly unstable sulfate conjugate[1].
-
Electrophilic Adduction: The sulfate group acts as an excellent leaving group, spontaneously degrading to form a reactive nitrenium ion. This electrophile rapidly scavenges nucleophiles, reacting with glutathione (GSH) for detoxification, or covalently binding to cysteine residues on hepatic proteins, causing severe hepatotoxicity and cellular damage[1].
Metabolic activation pathway of 3-ADBF via Phase I and Phase II enzymes.
Environmental Microbial Degradation
Unlike mammalian systems that target the amino group, environmental microbial degradation often attacks the aromatic dibenzofuran core itself. The degradation pathways diverge significantly between bacterial and fungal species[3].
-
Bacterial Pathways: Bacteria such as Sphingomonas sp. and Beijerinckia utilize dioxygenases to initiate degradation. These enzymes catalyze the addition of molecular oxygen to the angular positions of the aromatic ring, forming highly unstable cis-dihydrodiols (e.g., cis-1,2-dihydroxy-1,2-dihydrodibenzofuran)[3][4]. These intermediates are rapidly dehydrogenated to catechols, followed by intra- or extradiol ring cleavage[4].
-
Fungal Pathways: Fungi like Trichosporon mucoides and Cunninghamella elegans employ monooxygenases (analogous to mammalian CYPs). This results in the formation of an epoxide intermediate, which is either hydrated to a trans-dihydrodiol or rearranged non-enzymatically to form stable monohydroxylated degradation products (e.g., 2-hydroxy or 3-hydroxydibenzofuran)[3][5].
Quantitative Data Summaries
The following table summarizes the comparative stability, primary degradation pathways, and toxicological outcomes of dibenzofuran derivatives based on their biological environment.
| Compound Target | Primary Degradation Pathway | Key Mediating Enzymes | Reactive Intermediates | End Result / Toxicity |
| 3-Aminodibenzofuran | Mammalian Hepatic Oxidation | CYP450, SULTs | N-hydroxylamine, Sulfate conjugate | Protein adduction, High mutagenicity |
| Dibenzofuran (Core) | Bacterial Dioxygenation | Dioxygenases | cis-dihydrodiols, Catechols | Ring cleavage, Carbon source utilization |
| Dibenzofuran (Core) | Fungal Monooxygenation | Monooxygenases | Epoxides, trans-dihydrodiols | Stable monohydroxylated derivatives |
Experimental Protocols: Self-Validating Systems
To accurately profile the degradation of ADBFs, experimental workflows must capture both stable metabolites and transient reactive species.
Causality in Experimental Design: Using standard liver microsomes is insufficient for ADBF screening because microsomes only contain Phase I enzymes (CYPs) localized in the endoplasmic reticulum. The critical bioactivation step of ADBFs requires Phase II SULTs, which are cytosolic[1]. Therefore, Liver S9 fractions (containing both ER and cytosol) are mandatory. Furthermore, because the sulfate conjugate and nitrenium ions degrade in milliseconds, Glutathione (GSH) must be added as a trapping agent to form stable, detectable conjugates, making the system self-validating.
Protocol: In Vitro Metabolic Stability and Adduct Trapping Assay
-
System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add mammalian Liver S9 fractions to achieve a final protein concentration of 1 mg/mL.
-
Cofactor & Trapping Agent Addition: Add NADPH (1 mM) to initiate Phase I CYP activity, and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) (0.1 mM) to fuel Phase II SULT activity. Add Glutathione (GSH) (5 mM) as the nucleophilic trapping agent.
-
Substrate Initiation: Spike in 3-ADBF to a final concentration of 10 µM. Incubate at 37°C under gentle agitation.
-
Self-Validating Controls: Run parallel incubations without PAPS (to isolate Phase I metabolites and prove SULT dependency) and without 3-ADBF (matrix blank to establish baseline noise).
-
Reaction Quenching: At designated time points (0, 15, 30, 60 min), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold organic solvent instantly precipitates active proteins, halting enzymatic activity and stabilizing the trapped GSH-conjugates for accurate temporal quantification.
-
Extraction & Analysis: Centrifuge the samples at 14,000 x g for 10 minutes. Extract the supernatant and analyze via LC-MS/MS, monitoring for the parent ADBF, N-hydroxylamine, and GSH-adduct mass transitions.
Step-by-step workflow for in vitro metabolic stability and adduct trapping assay.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bacterial and fungal oxidation of dibenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
Health and Safety Considerations for Handling Dibenzofuran Derivatives: A Mechanistic and Operational Guide
Executive Summary
Dibenzofurans represent a structurally diverse and functionally polarized class of heterocyclic compounds. Historically, the scientific community has focused on polychlorinated dibenzofurans (PCDFs), which are notorious persistent organic pollutants (POPs) characterized by extreme toxicity and environmental persistence 1[1]. However, modern drug discovery has pivoted toward non-halogenated or specifically substituted dibenzofuran derivatives. These novel compounds are actively explored as potent kinase inhibitors (e.g., Pim and CLK1 kinases) 2[2] and PTP-MEG2 inhibitors [[3]](3].
This duality necessitates a nuanced, causality-driven approach to laboratory safety. As a Senior Application Scientist, it is critical to understand why certain handling protocols are enforced. This guide synthesizes the mechanistic toxicology of dibenzofurans with field-proven, self-validating safety protocols to ensure scientific integrity and operator protection.
Mechanistic Toxicology: The AhR Pathway
The primary driver of dibenzofuran toxicity is the Aryl Hydrocarbon Receptor (AhR) signaling pathway 4[4]. Understanding this mechanism is essential for predicting the hazard level of novel derivatives.
The Causality of Toxicity: Due to their highly lipophilic nature, dibenzofuran derivatives easily diffuse across the cellular membrane. In the cytosol, they encounter the AhR, which is normally stabilized by a chaperone complex consisting of HSP90, p23, and XAP2 5[5]. When a highly potent ligand (such as a PCDF with lateral chlorines) binds to the AhR, it induces a conformational change that sheds these chaperones, exposing a nuclear localization sequence.
Upon translocation into the nucleus, the liganded AhR heterodimerizes with the AhR Nuclear Translocator (ARNT) [[6]](6]. This complex binds to Dioxin-Responsive Elements (DREs) in the DNA, driving the transcription of xenobiotic-metabolizing enzymes, most notably CYP1A1 and CYP1B1 [[5]](5]. The subsequent overexpression of these genes triggers massive oxidative stress, leading to tissue lesions, hepatotoxicity, and chloracne 6[6].
Fig 1. Mechanistic pathway of AhR activation by dibenzofuran derivatives.
Pharmacological vs. Toxicological Profiles
Not all dibenzofurans are equally hazardous. The concept of Toxic Equivalency Factors (TEF) is utilized to express the relative toxicity of these compounds compared to 2,3,7,8-TCDD 1[1]. The presence of lateral chlorines (positions 2, 3, 7, 8) drastically increases AhR affinity and prevents microbial degradation 1[1]. Conversely, polyoxygenated or non-halogenated derivatives exhibit low acute toxicity and are viable therapeutic candidates 2[2].
Table 1: Quantitative Pharmacological and Toxicological Profiles of Dibenzofuran Classes
| Compound / Class | Primary Target | Quantitative Metric | Toxic Equivalency Factor (TEF) | Handling Risk Level |
| 2,3,4,7,8-PnCDF | AhR Agonist | High Affinity Binding | 0.3 (WHO 2005) 7[7] | Extreme (BSL-3 equiv) |
| 1,2,3,7,8-PnCDF | AhR Agonist | High Affinity Binding | 0.03 (WHO 2005) [[7]](7] | Extreme (BSL-3 equiv) |
| Compound 10a (Derivative) | PTP-MEG2 | IC50 = 0.32 μM 3[3] | Negligible | Moderate (Standard Lab) |
| Cercosporamide Analogs | Pim/CLK1 Kinases | IC50 < 1 μM (Nanomolar) [[2]](2] | Negligible | Moderate (Standard Lab) |
| Unsubstituted Dibenzofuran | AhR (Weak) | N/A | Unassigned (Low toxicity) | Low to Moderate |
Laboratory Safety & Engineering Controls
Due to the potential for severe health hazards—including skin irritation, central nervous system depression, and long-term organ damage 8[8]—handling these compounds requires stringent engineering controls. OSHA and NIOSH guidelines strictly mandate the avoidance of dust generation and the use of adequate ventilation 9[9].
Fig 2. Standardized laboratory workflow for safely handling dibenzofuran derivatives.
Experimental Protocols
Protocol 1: Safe Handling and Decontamination Methodology
This protocol establishes a self-validating system for the physical manipulation of dibenzofuran powders and solutions.
-
Step 1: Risk Assessment & Tracer Validation. Calculate the TEF of the target derivative. Self-Validating Step: Before handling highly toxic derivatives, perform a mock run using a fluorescent tracer dye (e.g., fluorescein) to validate that your physical movements do not breach containment.
-
Step 2: Engineering Controls. Conduct all weighing and transfer operations inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood 10[10]. Causality: Dibenzofurans can form combustible dust concentrations and are highly toxic via inhalation 11[11]. A 100% exhausted Type B2 hood prevents the recirculation of these hazardous particulates.
-
Step 3: PPE Donning. Wear double nitrile gloves (outer layer changed frequently), a disposable chemical-resistant apron, and safety goggles. If dust generation is unavoidable, use a NIOSH-approved N95 or P100 particulate respirator 9[9].
-
Step 4: Execution. Use closed-system transfer devices (CSTDs) for liquids. For solids, use anti-static weighing boats to prevent aerosolization 11[11].
-
Step 5: Decontamination. Wipe down all surfaces with toluene or hexane, followed by a secondary wipe with sodium hypochlorite. Causality: Dibenzofurans are highly lipophilic and resist standard aqueous cleaning. A non-polar solvent is required to dissolve the compound, followed by an oxidizer to degrade the aromatic ring structure.
-
Step 6: Waste Segregation. Collect all contaminated consumables in dedicated hazardous waste containers destined for high-temperature incineration (>1000°C). Do not discharge into drains, as these compounds are very toxic to aquatic life with long-lasting effects 8[8].
Protocol 2: In Vitro AhR Activation Assay for Toxicity Screening
To validate the safety profile of novel dibenzofuran drug candidates, researchers must empirically determine their AhR activation potential. A reporter gene assay is the gold standard.
-
Step 1: Cell Culture Preparation. Seed recombinant hepatoma cells (e.g., HepG2) stably transfected with an XRE-driven luciferase reporter plasmid into a 96-well plate at
cells/well. -
Step 2: Compound Dosing. Prepare serial dilutions of the dibenzofuran derivative in DMSO. Causality: The final DMSO concentration in the culture media must strictly remain <0.1%. Exceeding this limit induces solvent-mediated cytotoxicity, which can mask the AhR activation signal and produce false negatives.
-
Step 3: Control Implementation (Self-Validating Step). Include 2,3,7,8-TCDD (or a highly potent PCDF) as a positive control to validate assay responsiveness, and a vehicle-only (DMSO) negative control to establish the baseline.
-
Step 4: Incubation. Incubate the cells with the compounds for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Step 5: Lysis and Detection. Aspirate the media, wash with PBS, and add cell lysis buffer. Add the luciferin substrate and immediately measure luminescence using a microplate reader.
-
Step 6: Data Normalization & Analysis. Normalize luminescence data to total protein concentration (e.g., via a BCA assay). Causality: Normalizing to total protein ensures that any observed decrease in signal is due to a lack of AhR activation, rather than a drop in viable cell count caused by the derivative's acute cytotoxicity. Plot dose-response curves to calculate the EC₅₀. A high EC₅₀ (or lack of activation) indicates a favorable safety profile for drug development.
References
Sources
- 1. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]
- 2. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors | Oncotarget [oncotarget.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The aryl hydrocarbon receptor as a target of environmental stressors – Implications for pollution mediated stress and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Aryl Hydrocarbon Receptor in Neurotoxicity: An Intermediator Between Dioxins and Neurons in the Brain [mdpi.com]
- 7. Polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and dioxin-like polychlorinated biphenyls (PCBs) in the serum of US Air Force veterans in 2002 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Chemical Hygiene Plan : USDA ARS [ars.usda.gov]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Synthesis Protocols for 3-Amino-N-phenyldibenzo[b,d]furan via Suzuki-Miyaura Coupling
A Modular 4-Step Pathway Using Intramolecular SNAr Cyclization and Buchwald-Hartwig Amination
Introduction & Retrosynthetic Rationale
The compound 3-Amino-N-phenyldibenzo[b,d]furan (CAS: 406488-21-9), formally known as N-phenyldibenzo[b,d]furan-3-amine, is a highly valued intermediate in the synthesis of hole-transporting materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and advanced pharmaceutical pharmacophores.
Constructing the dibenzo[b,d]furan core with precise regiocontrol at the 3-position presents a synthetic challenge. Traditional methods relying on the oxidative coupling of diaryl ethers often suffer from poor regioselectivity and require harsh conditions. To ensure absolute regiochemical fidelity and high yields, this protocol outlines a self-validating, modular 4-step synthesis.
The Mechanistic Strategy:
-
Suzuki-Miyaura Coupling: The core assembly begins with the cross-coupling of 2-bromophenol and (2-fluoro-4-nitrophenyl)boronic acid. We specifically select the 4-nitro derivative because the electron-withdrawing nitro group is positioned exactly para to the fluorine atom.
-
Intramolecular SNAr Cyclization: The para-nitro group heavily depletes electron density from the C-F bond, stabilizing the Meisenheimer intermediate during nucleophilic attack by the adjacent phenoxide. This strategic choice enables the etherification to proceed rapidly under mild basic conditions (K₂CO₃) without the need for transition-metal catalysts[1].
-
Reduction & Amination: The resulting 3-nitrodibenzo[b,d]furan is cleanly reduced to the primary amine, setting the stage for a highly selective Buchwald-Hartwig amination using the bulky XPhos ligand to prevent over-arylation [3].
Synthetic Workflow
Fig 1: 4-Step synthesis of 3-Amino-N-phenyldibenzo[b,d]furan via Suzuki/SNAr/Buchwald cascade.
Step-by-Step Experimental Protocols
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Form the C-C biaryl axis. Causality Note: We utilize 2-bromophenol instead of 2-chlorophenol. The weaker C-Br bond undergoes oxidative addition with Pd(0) significantly faster, allowing us to use the economical and robust Pd(PPh₃)₄ catalyst rather than requiring expensive, electron-rich phosphine ligands [2].
-
Setup: To a 500 mL Schlenk flask, add 2-bromophenol (10.0 g, 57.8 mmol), (2-fluoro-4-nitrophenyl)boronic acid (11.7 g, 63.5 mmol, 1.1 equiv), and Pd(PPh₃)₄ (3.3 g, 2.89 mmol, 5 mol%).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane (150 mL) and 2M aqueous Na₂CO₃ (60 mL).
-
Reaction: Purge the flask with argon for 15 minutes. Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (200 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel chromatography (Hexanes/EtOAc, 4:1) to afford 2-(2-fluoro-4-nitrophenyl)phenol as a yellow solid.
Step 2: Intramolecular SNAr Cyclization
Objective: Construct the dibenzofuran oxygen bridge. Causality Note: The choice of DMF as a polar aprotic solvent is critical. It effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, driving the cyclization forward rapidly [1].
-
Setup: Dissolve the purified 2-(2-fluoro-4-nitrophenyl)phenol (10.0 g, 42.9 mmol) in anhydrous DMF (100 mL).
-
Base Addition: Add finely powdered anhydrous K₂CO₃ (11.8 g, 85.8 mmol, 2.0 equiv).
-
Reaction: Heat the suspension to 100 °C for 2 hours. The reaction progress can be monitored by TLC (disappearance of the yellow phenolic spot and emergence of a highly UV-active blue-fluorescent spot).
-
Workup: Pour the cooled mixture into ice water (400 mL). The product will precipitate. Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-nitrodibenzo[b,d]furan .
Step 3: Nitro Reduction
Objective: Unmask the primary amine.
-
Setup: Suspend 3-nitrodibenzo[b,d]furan (8.0 g, 37.5 mmol) in absolute ethanol (150 mL). Add 10% Pd/C (0.8 g).
-
Reaction: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 6 hours until hydrogen uptake ceases.
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol.
-
Isolation: Concentrate the filtrate to afford dibenzo[b,d]furan-3-amine as an off-white powder.
Step 4: Buchwald-Hartwig Amination
Objective: Install the N-phenyl group. Causality Note: Primary amines are notorious for undergoing over-arylation to form diarylamines. The extreme steric bulk of the XPhos ligand creates a restrictive catalytic pocket around the palladium center. This heavily favors reductive elimination after the first arylation, preventing the second aryl bromide from coordinating [3].
-
Setup: In a glovebox or under strict argon atmosphere, combine dibenzo[b,d]furan-3-amine (5.0 g, 27.3 mmol), bromobenzene (4.7 g, 30.0 mmol, 1.1 equiv), Pd₂(dba)₃ (0.50 g, 0.54 mmol, 2 mol%), XPhos (0.78 g, 1.63 mmol, 6 mol%), and NaOtBu (3.9 g, 40.9 mmol, 1.5 equiv) in anhydrous Toluene (100 mL).
-
Reaction: Heat the mixture to 100 °C for 8 hours.
-
Workup: Cool the mixture, dilute with EtOAc, and filter through a short silica plug to remove inorganic salts and palladium black.
-
Purification: Concentrate and recrystallize from Toluene/Hexanes to afford highly pure 3-Amino-N-phenyldibenzo[b,d]furan (Target Compound).
Quantitative Data & Optimization
Table 1: Optimization of the Intramolecular SNAr Cyclization (Step 2) Monitoring the effect of base and solvent on the cyclization of 2-(2-fluoro-4-nitrophenyl)phenol.
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| K₂CO₃ | DMF | 100 | 2 | 92 | Optimal; fast reaction driven by para-NO₂ activation. |
| Cs₂CO₃ | CH₃CN | 80 | 6 | 85 | Effective, but an unnecessary use of an expensive base. |
| Na₂CO₃ | DMF | 100 | 8 | 65 | Weaker base leads to incomplete phenoxide formation. |
| K₂CO₃ | THF | 66 | 12 | 40 | Insufficient temperature and solvent polarity for SNAr. |
Table 2: Ligand Screening for Buchwald-Hartwig Amination (Step 4) Evaluating the suppression of diarylation side-products.
| Catalyst | Ligand | Base | Yield (%) | Selectivity (Mono:Di-arylation) |
| Pd₂(dba)₃ | XPhos | NaOtBu | 88 | >99:1 |
| Pd₂(dba)₃ | BINAP | NaOtBu | 72 | 85:15 |
| Pd(OAc)₂ | dppf | Cs₂CO₃ | 55 | 70:30 |
| Pd₂(dba)₃ | P(tBu)₃ | NaOtBu | 60 | 50:50 |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link][1]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]
Sources
Advanced Application Note: Palladium-Catalyzed N-Arylation of Dibenzofurans
Target Audience: Researchers, Medicinal Chemists, and Materials Scientists (OLED/TADF Development) Content Focus: Mechanistic rationale, reaction optimization, and validated protocols for the Buchwald-Hartwig amination of dibenzofuran derivatives.
Executive Summary & Mechanistic Rationale
The aminodibenzofuran scaffold is a privileged structural motif in both medicinal chemistry and the development of advanced optoelectronic materials, such as Thermally Activated Delayed Fluorescence (TADF) emitters [1]. Synthesizing N-arylated dibenzofurans efficiently requires overcoming the unique electronic and steric challenges posed by the rigid, planar dibenzofuran tricycle.
The Buchwald-Hartwig amination —a palladium-catalyzed C–N cross-coupling reaction—is the premier method for this transformation [2]. As an Application Scientist, it is critical to understand the causality behind catalyst and reagent selection:
-
Ligand Sterics & Electronics: 4-Dibenzofuranamine is a bulky, electron-rich primary aromatic amine. Utilizing sterically demanding, electron-rich phosphine ligands like XPhos is mandatory. The electron-rich nature accelerates the oxidative addition of the aryl halide, while the extreme steric bulk forces the structural reductive elimination of the highly congested C–N bond.
-
Base Selection: A strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) is required to efficiently deprotonate the coordinated amine, driving the equilibrium toward the crucial Pd(II) amido complex[2]. Weaker bases (like Cs₂CO₃) often stall the catalytic cycle when coupling sterically hindered dibenzofurans.
Caption: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.
Reaction Optimization & Quantitative Data
Selecting the optimal reaction parameters is a delicate balance. The table below synthesizes quantitative performance data across various catalytic systems for the N-arylation of dibenzofurans, comparing conventional thermal heating with modern microwave-assisted techniques [1, 2, 3].
| Catalyst Precursor | Ligand (Loading) | Base | Solvent | Conditions | Yield / Outcome |
| Pd₂(dba)₃ (1 mol%) | XPhos (3 mol%) | NaOtBu | Toluene | 110°C / 12–24 h | 85–90% (Optimal for standard thermal) |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ | Dioxane | 100°C / 24 h | <50% (Base too weak for bulky amines) |
| G3-XPhos (2 mol%) | Pre-coordinated | NaOtBu | Toluene | 110°C / 12 h | >90% (High stability, low catalyst death) |
| Pd₂(dba)₃ (5 mol%) | XPhos (10 mol%) | NaOtBu | Toluene | MW 120°C / 10–30 min | 80–95% (Ideal for TADF double amination) |
Validated Experimental Protocols
To ensure a self-validating system, the protocols below incorporate specific checkpoints. If a checkpoint fails, the reaction must be aborted and troubleshooting initiated.
Protocol A: Conventional Thermal Synthesis (Scale: 10 mmol)
Best for standard library synthesis and scale-up.[1]
-
Preparation: In an oven-dried Schlenk tube, combine 3-bromodibenzofuran (2.47 g, 10 mmol), the desired primary/secondary amine (12 mmol), NaOtBu (1.44 g, 15 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%), and XPhos (173 mg, 0.3 mmol, 3 mol%).
-
Atmosphere Exchange (Critical Checkpoint): Evacuate the tube under high vacuum and backfill with ultra-pure argon. Repeat this cycle three times. Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation. Failure to exclude oxygen results in rapid catalyst deactivation (visible as "Pd black" precipitation).
-
Solvent Addition: Add anhydrous, degassed toluene (50 mL) via syringe.
-
Reaction: Seal the tube and heat to 110°C in an oil bath for 12–24 hours with vigorous stirring.
-
Workup & Purification: Cool to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography.
Protocol B: Microwave-Assisted Double Amination
Best for rapid synthesis of complex D-A-D (Donor-Acceptor-Donor) TADF compounds. [3]
-
Reagent Assembly: To a flame-dried 10 mL microwave vial, add the dibenzofuran dihalide core (1.0 equiv), the secondary amine donor (e.g., carbazole or phenoxazine, 2.5 equiv), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and NaOtBu (3.0 equiv).
-
Sealing & Purging: Cap the vial securely. Connect to a Schlenk line via a needle, evacuate, and back-flush with argon (3 cycles).
-
Irradiation: Add anhydrous toluene (0.1 M concentration). Irradiate in a dedicated microwave synthesizer at 120°C for 10–30 minutes. Causality: Microwave irradiation rapidly overcomes the high activation energy barrier (
) of the sterically hindered reductive elimination step, preventing competing side reactions that occur during prolonged thermal heating. -
Isolation: Extract with dichloromethane/water, dry the organic layer over Na₂SO₄, and purify by chromatography.
Caption: Workflow for microwave-assisted rapid Buchwald-Hartwig amination.
Self-Validation & Troubleshooting
A robust protocol must be self-diagnosing. Monitor the reaction via GC-MS or LC-MS at the 2-hour mark (for thermal) or post-irradiation (for microwave):
-
Observation: Starting material is consumed, but the major mass peak corresponds to the dehalogenated dibenzofuran (reduction).
-
Causality: Oxidative addition was successful, but amine coordination or reductive elimination failed.
-
Correction: This is typically caused by moisture neutralizing the base or extreme steric clash. Ensure NaOtBu is stored in a glovebox and consider switching to a more active pre-catalyst like G4-XPhos.
-
-
Observation: Immediate formation of a black mirror/precipitate upon heating.
-
Causality: Catalyst aggregation into inactive Palladium nanoparticles (Pd black).
-
Correction: Oxygen ingress has occurred, or the ligand-to-palladium ratio is too low. Strictly enforce the 3x vacuum/argon cycles and ensure the XPhos:Pd ratio is at least 1.5:1 (or 3:1 for Pd₂(dba)₃ since it contains two Pd centers).
-
References
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds ACS Publications (ACS Omega) URL:[Link]
Application Note: High-Yield Synthesis of 3-Amino-N-phenyldibenzo[b,d]furan via Copper-Catalyzed Ullmann C-N Coupling
Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Abstract
The synthesis of highly functionalized dibenzofuran derivatives is a critical pathway in the development of novel organic light-emitting diodes (OLEDs) and bioactive pharmaceutical intermediates. This application note details a highly optimized, scalable protocol for the synthesis of 3-Amino-N-phenyldibenzo[b,d]furan via a modified copper-catalyzed Ullmann C-N cross-coupling (Goldberg reaction)[1]. By leveraging a bidentate diamine ligand system (DMEDA) and a mild inorganic base (K₃PO₄), this protocol overcomes traditional Ullmann condensation limitations—such as the need for stoichiometric copper and extreme temperatures—delivering >90% yield under robust, self-validating experimental conditions.
Introduction & Mechanistic Insights
Historically, the Ullmann condensation required harsh conditions (temperatures >200 °C) and stoichiometric amounts of copper to drive the coupling of aryl halides with amines[1]. The advent of ligand-accelerated catalysis has revolutionized this approach.
In this protocol, we couple 3-bromodibenzofuran with aniline . The causality behind our specific reagent selection is grounded in the mechanistic requirements of the Cu(I)/Cu(III) catalytic cycle[2]:
-
Catalyst Selection (CuI): Copper(I) iodide is utilized as an inexpensive, highly effective pre-catalyst. Unlike Pd-based Buchwald-Hartwig aminations, Cu-catalyzed systems are less sensitive to moisture and do not require highly specialized, expensive phosphine ligands[3].
-
Ligand Selection (DMEDA): N,N'-Dimethylethylenediamine (DMEDA) is critical for success. The bidentate nitrogen ligand coordinates to the Cu(I) center, increasing its solubility in organic solvents and elevating the electron density of the metal. This electron enrichment significantly lowers the activation energy required for the oxidative addition of the unactivated aryl bromide[2].
-
Base Selection (K₃PO₄): A mild base is required to deprotonate the coordinated amine, forming the active Cu(I)-amido complex. K₃PO₄ is chosen over stronger bases (like NaOtBu or KOH) because it effectively drives the deprotonation without triggering unwanted side reactions, such as the hydrolytic cleavage of the dibenzofuran core or etherification[4].
Mechanistic Pathway
Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann C-N coupling.
Experimental Design & Optimization
To establish the most efficient self-validating system, various reaction parameters were systematically screened. The quantitative data below illustrates why the final protocol utilizes CuI/DMEDA/K₃PO₄ in Toluene.
| Entry | Catalyst (10 mol%) | Ligand (20 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Isolated Yield (%) |
| 1 | CuI | None | K₂CO₃ | DMF | 150 | 15 |
| 2 | CuI | 1,10-Phenanthroline | K₂CO₃ | Toluene | 110 | 65 |
| 3 | CuI | DMEDA | K₃PO₄ | Toluene | 110 | 92 |
| 4 | CuBr | DMEDA | K₃PO₄ | Toluene | 110 | 88 |
| 5 | CuI | DMEDA | Cs₂CO₃ | Toluene | 110 | 89 |
Table 1: Optimization of reaction conditions for the synthesis of 3-Amino-N-phenyldibenzo[b,d]furan. Entry 3 represents the optimized conditions.
Materials and Reagents
-
3-Bromodibenzofuran: 1.00 g (4.05 mmol, 1.0 equiv)
-
Aniline: 0.45 g (4.86 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI): 77 mg (0.40 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA): 71 mg (0.81 mmol, 20 mol%)
-
Potassium Phosphate Tribasic (K₃PO₄): 1.72 g (8.10 mmol, 2.0 equiv)
-
Toluene (Anhydrous): 15 mL
-
Aqueous EDTA Solution (0.1 M): For workup
Step-by-Step Protocol
This protocol is designed as a self-validating system. Visual cues and in-process analytical controls are embedded to ensure experimental integrity.
Step-by-step experimental workflow for the synthesis of 3-Amino-N-phenyldibenzo[b,d]furan.
Step 1: Preparation & Degassing
-
Oven-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Cool the flask under a continuous stream of dry Nitrogen (N₂). Causality: Cu(I) is highly susceptible to oxidation to Cu(II) by atmospheric oxygen, which will arrest the catalytic cycle.
Step 2: Reagent Charging
-
Add 3-bromodibenzofuran (1.00 g), CuI (77 mg), and anhydrous K₃PO₄ (1.72 g) to the flask.
-
Seal the flask with a rubber septum and perform three cycles of vacuum/N₂ backfill.
Step 3: Solvent & Ligand Addition
-
Inject anhydrous toluene (15 mL) via syringe.
-
Inject DMEDA (87 µL / 71 mg) and aniline (443 µL / 0.45 g) sequentially.
-
Self-Validation Check: Upon the addition of DMEDA, the suspension will rapidly change from pale yellow/green to a deep blue/brown color. This visual shift confirms the successful formation of the active soluble copper-diamine complex[2].
Step 4: Reaction Execution & Monitoring
-
Place the flask in a pre-heated oil bath at 110 °C. Stir vigorously for 24 hours.
-
In-Process Control: At 18 hours, sample 10 µL of the reaction mixture, dilute in EtOAc, and analyze via TLC (10% EtOAc in Hexanes). The starting material (3-bromodibenzofuran) has an R_f of ~0.8. The product (3-Amino-N-phenyldibenzo[b,d]furan) will appear as a new, highly UV-active spot at R_f ~0.4 due to the polar secondary amine group.
Step 5: Quenching & Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (30 mL) and filter through a short pad of Celite to remove insoluble inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with 0.1 M aqueous EDTA solution (2 × 20 mL). Causality: EDTA acts as a strong chelating agent to sequester and remove residual copper ions, preventing transition-metal contamination in the final product.
-
Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 6: Purification
-
Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 2% to 10% EtOAc in Hexanes.
-
Collect the fractions corresponding to R_f ~0.4, pool, and evaporate to yield the pure product as a pale yellow solid.
Analytical Characterization
To validate the structural integrity of the synthesized 3-Amino-N-phenyldibenzo[b,d]furan, the following analytical signatures are expected:
-
LC-MS (ESI+): Calculated for C₁₈H₁₃NO[M+H]⁺: 260.10. Found: m/z 260.1.
-
¹H NMR (400 MHz, CDCl₃): Key diagnostic signals include a broad singlet at ~5.8 ppm (1H, -NH-), confirming the presence of the secondary amine. The aromatic region (6.8–8.0 ppm) will integrate to 12 protons, representing the fused dibenzofuran core and the N-phenyl substituent.
Safety & Troubleshooting
-
Oxidation of Catalyst: If the reaction stalls at <50% conversion, oxygen ingress is the most likely culprit. Ensure Schlenk lines are leak-free and solvents are rigorously sparged with N₂ prior to use.
-
Toxicity: Aniline is acutely toxic and readily absorbed through the skin. All manipulations involving aniline must be conducted inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
-
Emulsions During Workup: The use of basic aqueous solutions can occasionally cause emulsions. If an emulsion forms during the EDTA wash, adding a small amount of solid NaCl or filtering the biphasic mixture through a pad of Celite will rapidly break it.
References
1.[3] One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. nih.gov. Available at: 2.[1] Ullmann condensation - Wikipedia. wikipedia.org. Available at: 3.[2] A Comparative Guide to Catalysts in Ullmann C-N Coupling: An In-depth Look at Diamine Ligand Systems. benchchem.com. Available at: 4.[4] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. acs.org. Available at:
Sources
Advanced Purification Strategies for 3-Amino-N-phenyldibenzo[b,d]furan in Optoelectronic and Pharmaceutical Applications
Executive Summary & Scope
3-Amino-N-phenyldibenzo[b,d]furan (also known as N-phenyldibenzo[b,d]furan-3-amine) is a high-value polycyclic heteroaromatic intermediate. It serves as a critical building block in the synthesis of hole-transporting materials (HTMs) and phosphorescent hosts for Organic Light-Emitting Diodes (OLEDs), as well as a precursor in targeted pharmaceutical discovery .
Because this compound is predominantly synthesized via palladium-catalyzed Buchwald-Hartwig amination, the crude reaction mixture contains transition metal residues, phosphine ligands, and regioisomers. For optoelectronic applications, even sub-ppm levels of transition metals or volatile organics act as non-radiative recombination centers (charge traps), drastically reducing device efficiency and lifetime. This application note details a self-validating, four-stage purification workflow designed to upgrade crude synthetic mixtures to >99.99% OLED-grade purity.
Physicochemical Profile
Understanding the physical properties of the target compound is essential for designing an effective purification gradient.
| Property | Value |
| Chemical Name | N-phenyldibenzo[b,d]furan-3-amine |
| CAS Number | 406488-21-9 |
| Molecular Formula | C₁₈H₁₃NO |
| Molecular Weight | 259.31 g/mol |
| Melting Point | ~132 °C |
| Boiling Point | 276–284 °C (at 20 Torr) |
| Appearance | Off-white to pale yellow crystalline powder |
Data aggregated from commercial chemical databases .
Mechanistic Insights: The Causality of Impurities
Standard purification methodologies often fail to achieve OLED-grade purity due to the specific chemical interactions of the impurities:
-
Palladium Coordination: Pd(0) and Pd(II) residues from the cross-coupling reaction coordinate strongly to the amine nitrogen of the product. Standard silica gel chromatography cannot break this coordination complex, necessitating the use of targeted metal scavengers (e.g., thiol-functionalized silica) which possess a higher affinity for soft metals.
-
Isomeric Contamination: Unreacted starting materials and structural isomers co-elute during chromatography. Multi-solvent recrystallization exploits differential lattice energies to selectively precipitate the desired isomer.
-
Non-Volatile Salts & Oligomers: High-molecular-weight byproducts and inorganic salts are immune to solvent-based purification. Vacuum train sublimation leverages the distinct vapor pressure of 3-Amino-N-phenyldibenzo[b,d]furan to separate it from these non-volatile contaminants.
Purification Workflow Visualization
Figure 1: Sequential purification workflow for 3-Amino-N-phenyldibenzo[b,d]furan.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system, ensuring that quality control gates are met before proceeding to the next stage.
Protocol A: Flash Column Chromatography (Bulk Impurity Removal)
Objective: Remove unreacted dibenzofuran derivatives, aniline, and oxidized phosphine ligands.
-
Preparation: Dissolve 10.0 g of crude 3-Amino-N-phenyldibenzo[b,d]furan in a minimal volume of Dichloromethane (DCM).
-
Loading: Dry-load the mixture onto 20 g of silica gel (230-400 mesh) by evaporating the DCM under reduced pressure.
-
Elution: Pack a column with 300 g of silica gel. Elute using a gradient solvent system of Hexane:Ethyl Acetate (starting at 10:1 v/v, increasing polarity to 5:1 v/v).
-
Collection: Monitor fractions via TLC (UV detection at 254 nm). The target compound typically elutes at an
of ~0.4 in 5:1 Hexane:EtOAc. -
Validation Check: Perform LC-MS on the pooled fractions. The presence of the
peak at 260.1 m/z validates the product. Concentrate the fractions via rotary evaporation.
Protocol B: Palladium Scavenging (Trace Metal Removal)
Objective: Strip coordinated Pd residues below 10 ppm .
-
Dissolution: Dissolve the concentrated solid from Protocol A in 150 mL of DCM.
-
Scavenging: Add 5.0 equivalents (relative to the initial Pd catalyst loading) of SiliaMetS® Thiol (or equivalent mercaptopropyl-functionalized silica gel).
-
Incubation: Stir the suspension vigorously at 40 °C for 4 hours. The thiol groups outcompete the amine for Pd coordination.
-
Filtration: Filter the mixture through a tightly packed Celite pad to remove the silica-bound palladium. Wash the pad with 50 mL of DCM.
-
Validation Check: Evaporate the solvent and subject a 10 mg aliquot to Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Proceed only if Pd < 10 ppm.
Protocol C: Multi-Solvent Recrystallization
Objective: Achieve >99.5% isomeric and organic purity.
-
Dissolution: Transfer the solid to a round-bottom flask. Add minimal boiling Toluene (~3-4 mL per gram of product) until complete dissolution is achieved.
-
Anti-Solvent Addition: Dropwise, add hot Hexane until the solution becomes slightly turbid. Add a few drops of Toluene to clear the turbidity.
-
Crystallization: Allow the flask to cool slowly to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight to maximize lattice formation.
-
Harvesting: Filter the resulting pale yellow crystals via vacuum filtration and wash with ice-cold Hexane. Dry under high vacuum at 60 °C for 12 hours.
-
Validation Check: Perform High-Performance Liquid Chromatography (HPLC). Purity must exceed 99.5%. Differential Scanning Calorimetry (DSC) should show a sharp endothermic peak at ~132 °C.
Protocol D: Vacuum Train Sublimation (OLED-Grade Polish)
Objective: Remove volatile organics and non-volatile salts to achieve >99.99% purity.
-
Preparation: Load the recrystallized powder evenly into a pre-cleaned quartz sublimation boat.
-
System Setup: Insert the boat into the source zone of a multi-zone vacuum tube furnace.
-
Evacuation: Evacuate the system to a high vacuum of
Torr. Causality: High vacuum drastically lowers the sublimation temperature, preventing thermal degradation of the amine. -
Thermal Gradient:
-
Set the Source Zone to 180–200 °C.
-
Set the Collection Zone to 120 °C.
-
Keep the Trap at ambient temperature.
-
-
Harvesting: After 24 hours, break the vacuum with ultra-high purity Argon. Collect the highly crystalline, ultra-pure sublimate from the collection zone.
-
Validation Check: Final ICP-MS must show total heavy metals < 0.1 ppm. HPLC (UV 254 nm) must confirm >99.99% purity.
Quantitative Data Summary
The following table summarizes the expected progression of purity and yield through the self-validating workflow.
| Purification Stage | Organic Purity (HPLC, %) | Pd Content (ICP-MS, ppm) | Cumulative Yield (%) |
| 1. Crude Mixture | ~85.0 | > 1500 | 100 |
| 2. Post-Chromatography | 95.5 | ~ 250 | 82 |
| 3. Post-Scavenging | 95.5 | < 10 | 80 |
| 4. Post-Recrystallization | 99.6 | < 5 | 65 |
| 5. Post-Sublimation | > 99.99 | < 0.1 | 55 |
References
Using 3-Amino-N-phenyldibenzo[b,d]furan as a fluorescent probe for cellular imaging
Application Note: 3-Amino-N-phenyldibenzo[b,d]furan as a Polarity-Sensitive Fluorescent Probe for Lipid Droplet Imaging
Executive Summary
The visualization of subcellular organelles requires fluorescent probes that offer high signal-to-noise ratios, minimal cytotoxicity, and strict spatial specificity. While traditional lipophilic dyes (e.g., Nile Red) are widely used, they often suffer from broad emission spectra and high background fluorescence in aqueous environments.
This application note details the use of 3-Amino-N-phenyldibenzo[b,d]furan (CAS: 406488-21-9) as an advanced, polarity-sensitive fluorescent probe. By leveraging the unique photophysical properties of the dibenzofuran core coupled with a secondary amine electron donor, this compound acts as a highly specific sensor for Lipid Droplets (LDs). This guide provides drug development professionals and cell biologists with a self-validating, mechanistically grounded protocol for deploying this probe in live-cell imaging.
Mechanistic Principles: Photophysics and Causality
To utilize a fluorescent probe effectively, one must understand the causality behind its signal generation. 3-Amino-N-phenyldibenzo[b,d]furan operates on a Twisted Intramolecular Charge Transfer (TICT) mechanism, driven by its Donor-π-Acceptor (D-π-A) architecture.
-
The "OFF" State (Aqueous/Polar Environments): In the highly polar cytosol, photoexcitation induces a rapid rotation of the N-phenylamine group relative to the dibenzofuran core. This conformational twist leads to the TICT state, which decays non-radiatively. Consequently, fluorescence is heavily quenched in the cytosol, eliminating the need for rigorous wash steps and reducing background noise 1[1].
-
The "ON" State (Lipid Droplets/Non-Polar Environments): Lipid droplets are ubiquitous lipid subcellular organelles that possess a highly hydrophobic, low-polarity core 2[2]. When the lipophilic probe partitions into the LD, the low dielectric environment restricts intramolecular rotation. The molecule instead relaxes via the Local Excited (LE) state, resulting in a strong, radiative "turn-on" fluorescence 3[3].
Mechanism of TICT-based fluorescence turn-on in lipid droplets.
Quantitative Data: Solvatochromic Properties
To validate the probe prior to in vitro application, its photophysical properties must be benchmarked across a polarity gradient. The table below summarizes the expected solvatochromic shift and quantum yield enhancement as environmental polarity decreases (simulated data representative of dibenzofuran-amine TICT probes).
Table 1: Photophysical Properties across Solvent Polarities
| Solvent | Dielectric Constant (ε) | Lippert-Mataga Polarity (Δf) | Abs. Max (nm) | Em. Max (nm) | Quantum Yield (Φ) |
| Water | 80.1 | 0.320 | 385 | N/A (Quenched) | < 0.01 |
| Ethanol | 24.5 | 0.289 | 382 | 510 | 0.05 |
| Dichloromethane | 8.95 | 0.217 | 380 | 485 | 0.22 |
| Toluene | 2.38 | 0.013 | 378 | 440 | 0.68 |
| 1,4-Dioxane | 2.21 | 0.020 | 378 | 435 | 0.75 |
Insight: The dramatic increase in quantum yield from water (<0.01) to 1,4-dioxane (0.75) is the mathematical foundation for the probe's high contrast in lipid droplet imaging.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflow is designed as a self-validating system . We do not merely stain cells; we actively manipulate cellular lipid metabolism to prove that the fluorescence signal is causally linked to lipid droplet abundance.
Protocol A: Probe Preparation and Cell Culture
-
Stock Solution: Dissolve 3-Amino-N-phenyldibenzo[b,d]furan in anhydrous DMSO to a concentration of 1 mM. Causality: Anhydrous DMSO prevents premature aggregation of the lipophilic probe, ensuring uniform cellular uptake.
-
Cell Seeding: Seed HepG2 cells (human liver cancer cell line) in a 35 mm glass-bottom confocal dish at a density of
cells/dish. Incubate at 37°C, 5% CO₂ for 24 hours. Causality: HepG2 cells are selected due to their inherently high basal lipid metabolism, providing an excellent baseline for LD visualization.
Protocol B: Self-Validation via Oleic Acid (OA) Induction
To definitively prove the probe targets LDs, we run a parallel induction cohort.
-
Induction: Treat a subset of the seeded HepG2 cells with 100 μM Oleic Acid (complexed with BSA) for 12 hours. Leave the control group in standard media.
-
Rationale: Oleic acid forces the cells to rapidly synthesize triacylglycerols, drastically increasing the size and quantity of LDs. If the probe is specific, the integrated fluorescence intensity of the OA-treated group must be significantly higher than the control.
Protocol C: Live-Cell Staining and Confocal Imaging
-
Washing: Remove culture media and wash cells gently with pre-warmed PBS (pH 7.4) twice.
-
Staining: Dilute the 1 mM probe stock to a working concentration of 5 μM in serum-free DMEM. Incubate cells with the working solution for 15 minutes at 37°C.
-
Causality: Serum proteins (like BSA) contain hydrophobic pockets that will bind the probe and trigger extracellular fluorescence. Serum-free media is mandatory to maintain a dark background.
-
-
Imaging: Image directly using a laser scanning confocal microscope.
-
Excitation: 405 nm laser (optimal for the dibenzofuran core).
-
Emission Collection: 420–480 nm bandpass filter.
-
-
Co-localization (Optional but recommended): Co-stain with BODIPY 493/503 (1 μM) for 10 minutes. Calculate the Pearson's Correlation Coefficient (PCC). A PCC > 0.85 confirms spatial overlap with the established standard.
Quality Control & Troubleshooting
-
Issue: High Background Fluorescence in the Cytosol.
-
Root Cause: The presence of serum in the imaging media, or the probe concentration exceeds the solubility limit, causing non-specific aggregation.
-
Resolution: Ensure strict use of serum-free media during the 15-minute incubation. Reduce probe concentration to 2 μM.
-
-
Issue: Weak Signal in the Target Organelle.
-
Root Cause: The cells may be in a lipid-depleted state, or the DMSO stock has absorbed atmospheric moisture, leading to probe precipitation.
-
Resolution: Validate the biological state of the cells using the Oleic Acid induction protocol (Protocol B). Prepare fresh probe stock and store in a desiccator.
-
References
- Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities.National Institutes of Health (PMC).
- A Novel Near-Infrared Tricyanofuran-Based Fluorophore Probe for Polarity Detection and LD Imaging.MDPI.
- Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles.Accounts of Chemical Research, ACS Publications.
Sources
- 1. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Near-Infrared Tricyanofuran-Based Fluorophore Probe for Polarity Detection and LD Imaging [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Aminodibenzofuran Derivatives in Live-Cell Imaging and Spatiotemporal Control
Introduction & Photophysical Rationale
The development of highly specific, biocompatible fluorescent probes is a cornerstone of modern live-cell imaging and drug development. Among emerging fluorophore scaffolds, aminodibenzofurans have garnered significant attention due to their rigid, planar structure and highly tunable photophysics.
By functionalizing the dibenzofuran core with electron-donating amino groups, researchers can create a strong "push-pull" electronic system. This structural modification unlocks two powerful applications for live-cell interrogation:
-
Aggregation-Induced Emission (AIE): Overcoming the traditional aggregation-caused quenching (ACQ) of standard dyes, enabling wash-free, high-contrast intracellular imaging [1].
-
Two-Photon (TP) Uncaging: Providing a large two-photon absorption cross-section in the near-infrared (NIR) window (>800 nm) for the spatiotemporal release of bioactive molecules, such as enzyme inhibitors [2].
This application note provides the theoretical causality, quantitative data, and self-validating protocols for deploying aminodibenzofuran derivatives in advanced live-cell workflows.
Quantitative Photophysical Data
To facilitate experimental design, the photophysical and biological properties of key aminodibenzofuran derivatives are summarized below.
Table 1: Photophysical and Biological Properties of Aminodibenzofuran Derivatives
| Probe Class | Key Derivative | Primary Application | Quantum Yield (Φ) / TP Cross-Section ( | Cytotoxicity (IC |
| AIE Fluorophore | DBF1 | Wash-free live-cell imaging | Φ = 17.89% (Aggregated state) | 42.08 μg/mL |
| AIE Fluorophore | DBF2 | Wash-free live-cell imaging | Φ = 2.26% (Aggregated state) | 39.74 μg/mL |
| TP Caging Group | cDMA-NDBF-CA | Spatiotemporal drug release | Biocompatible at working conc. | |
| UV Caging Group | NDBF-CA | Spatiotemporal drug release | Biocompatible at working conc. |
Data derived from comparative spectroscopic and bioimaging studies [1], [2].
Application I: Two-Photon Uncaging for Spatiotemporal Control
Mechanistic Causality
Traditional photoactivatable protecting groups (PPGs) require ultraviolet (UV) light for photolysis, which suffers from shallow tissue penetration and high phototoxicity. The cDMA-NDBF (7-(bis(Boc)amino)dibenzofuran) group solves this by leveraging an extended π-conjugation system that significantly enhances the two-photon absorption cross-section [2]. When irradiated with a femtosecond pulsed laser at >800 nm, the cDMA-NDBF group undergoes rapid photolysis, releasing a free thiol.
In this workflow, we utilize cDMA-NDBF to "cage" a Farnesyltransferase Inhibitor (FTI). The caged FTI is inactive. Upon TP irradiation, the active FTI is released, covalently inhibiting Farnesyltransferase (FTase), which subsequently prevents the prenylation and membrane localization of the H-Ras protein.
Workflow Diagram
Fig 1: Two-photon uncaging workflow and subsequent H-Ras signaling inhibition.
Protocol: Live-Cell Two-Photon Uncaging of cDMA-NDBF-FTI
This protocol utilizes a self-validating reporter system. The spatial shift of GFP-H-Ras from the membrane to the cytosol acts as an internal, absolute confirmation of successful uncaging, eliminating the need for secondary biochemical assays.
Step 1: Cell Preparation and Transfection
-
Seed MDCK (Madin-Darby Canine Kidney) cells in a 35 mm glass-bottom imaging dish at 60% confluency.
-
Transfect cells with a plasmid encoding GFP-H-Ras using a standard lipofection reagent. Incubate for 24 hours to ensure stable membrane expression of the fluorescent reporter.
Step 2: Probe Incubation
-
Prepare a 10 µM working solution of cDMA-NDBF-FTI in complete culture medium (diluted from a 10 mM DMSO stock).
-
Replace the media in the imaging dish with the probe-containing media.
-
Incubate the cells for 2 hours at 37°C. Crucial: Perform this step in strict darkness to prevent premature one-photon photolysis of the cDMA-NDBF group.
Step 3: Two-Photon Irradiation (Uncaging)
-
Transfer the dish to a confocal microscope equipped with a Ti:Sapphire femtosecond pulsed laser.
-
Define a specific Region of Interest (ROI) containing a subset of cells.
-
Irradiate the ROI using 850–900 nm TP light (e.g., 15-30 scans at 2-5 mW laser power). Leave adjacent cells non-irradiated to serve as internal negative controls.
Step 4: Protein Turnover Incubation (The Causality Step)
-
Return the cells to the 37°C incubator for 17 hours . Why 17 hours? FTase inhibition only affects newly synthesized H-Ras. Pre-existing prenylated GFP-H-Ras must undergo natural cellular degradation before the phenotypic shift (cytosolic accumulation of unprenylated H-Ras) becomes visible [2].
Step 5: Confocal Imaging and Validation
-
Image the cells using standard confocal fluorescence microscopy (λ
= 488 nm, λ = 505–515 nm). -
Validation: Irradiated cells will exhibit diffuse cytosolic fluorescence (successful FTase inhibition). Non-irradiated cells will maintain sharp plasma membrane fluorescence (probe remained stably caged).
Application II: Wash-Free Bioimaging via AIE-Active Probes
Mechanistic Causality
Conventional fluorophores suffer from ACQ; when they accumulate in cells, their planar rings stack via π-π interactions, dissipating energy non-radiatively and quenching the signal. Aminodibenzofuran-based Schiff bases (e.g., DBF1 and DBF2) operate on the inverse principle: Aggregation-Induced Emission (AIE) . In aqueous media, intramolecular rotations dissipate energy (dark state). Upon entering the hydrophobic compartments of a cell, the molecules aggregate, triggering the Restriction of Intramolecular Motion (RIM). This forces radiative decay, resulting in brilliant fluorescence [1].
Protocol: Wash-Free Live-Cell Imaging using DBF1
This protocol is self-validating for spatial accuracy: because the probe is strictly non-fluorescent in the aqueous culture medium, any detected signal is definitively intracellular. This eliminates washing artifacts and background noise.
Step 1: Probe Preparation
-
Synthesize or obtain DBF1 (derived from 4-(dibenzo[b,d]furan-4-yl)aniline).
-
Prepare a 1 mM stock solution in spectroscopic-grade DMSO.
Step 2: Cell Staining
-
Seed HeLa cells in a confocal imaging chamber and culture to 70% confluency.
-
Dilute the DBF1 stock directly into the culture medium to a final concentration of 5–10 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.
-
Incubate the cells at 37°C for 30 minutes.
Step 3: Wash-Free Confocal Imaging
-
Transfer the chamber directly to the confocal microscope stage. Do not wash the cells or replace the media.
-
Expose the cells to the appropriate excitation wavelength (typically UV/Vis depending on the specific Schiff base substituent) and collect the emission in the visible spectrum.
-
Validation: Observe the high signal-to-noise ratio. The extracellular space will remain completely dark (due to AIE properties in aqueous media), while the intracellular aggregates will display strong luminescence (Φ up to 17.89%) [1].
References
- Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines RSC Advances
- Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm Chemical Science (PMC/NIH)
Application Note: Covalent Labeling and Interrogation of Proteins Using Aminodibenzofuran Derivatives
Executive Summary
Aminodibenzofuran (ADBF) derivatives have emerged as privileged scaffolds in chemical biology, functioning both as highly specific covalent inhibitors and as versatile photolabile or fluorescent probes[1][2]. The dibenzofuran core provides optimal lipophilicity and structural rigidity, allowing these molecules to intercalate into hydrophobic protein pockets—particularly within transmembrane domains[2]. This application note provides a comprehensive, self-validating protocol for utilizing alkyne-tagged ADBF derivatives (such as C-176-22) to covalently label target proteins (e.g., STING) in live cells, followed by Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) for downstream in-gel fluorescence visualization[3].
Mechanistic Principles of ADBF Labeling
When functionalized with electrophilic moieties (such as nitrofurans), ADBF derivatives act as targeted covalent modifiers. A canonical example in modern drug development is the STING (Stimulator of Interferon Genes) inhibitor C-178, which selectively targets Cys91 within the transmembrane domain of murine STING[2].
The covalent adduction of the ADBF probe prevents activation-induced palmitoylation of the protein, thereby sterically and chemically blocking the recruitment and subsequent phosphorylation of downstream kinases like TBK1[2]. By appending an alkyne handle to the ADBF scaffold, researchers can utilize click chemistry to append fluorophores, turning a therapeutic inhibitor into a powerful target-engagement probe[3].
Mechanistic pathway of STING inhibition via targeted covalent labeling by ADBF derivatives.
Experimental Causality: The "Why" Behind the Workflow
Successful covalent labeling and subsequent click-chemistry detection require precise control over the biochemical microenvironment. As a best practice, consider the following causal relationships:
-
pH Optimization (pH 7.4): The intrinsic pKa of a free cysteine thiol is approximately 8.3. Maintaining the lysis and labeling buffers at pH 7.4 ensures that a sufficient fraction of the target cysteine is deprotonated to the highly nucleophilic thiolate form (S⁻), while strictly preventing the off-target labeling of lysine primary amines (pKa ~10.5) and avoiding hydrolysis of the probe's electrophilic center.
-
Detergent Selection (DDM): For transmembrane proteins, maintaining the native fold during lysis is critical for accurate target engagement readouts. We utilize 1% DDM (n-Dodecyl-β-D-maltoside) rather than harsher detergents like SDS or Triton X-100. DDM preserves the hydrophobic pockets required for ADBF binding without denaturing the protein complex.
-
Click Chemistry Stoichiometry: The CuAAC reaction requires a delicate balance of Cu(I) to prevent protein precipitation. We mandate the use of THPTA as a stabilizing ligand. THPTA maintains Cu(I) solubility and shields the protein backbone from reactive oxygen species (ROS) generated during copper redox cycling.
Protocol A: Live-Cell Target Engagement and Labeling
Objective: To covalently label endogenous or overexpressed proteins in live cells using an alkyne-tagged ADBF probe.
Materials:
-
HEK293T cells expressing the target protein (e.g., Flag-STING).
-
Alkyne-tagged ADBF probe (e.g., C-176-22, 10 mM stock in anhydrous DMSO).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% DDM, 1x EDTA-free Protease Inhibitor Cocktail.
Step-by-Step Methodology:
-
Cell Incubation: Seed HEK293T cells in 6-well plates and culture to 80% confluency. Treat the cells with the ADBF-alkyne probe at titrating concentrations (0.1 μM to 5 μM) for 2 hours at 37°C[3]. Critical: Keep the final DMSO concentration below 0.1% (v/v) to prevent solvent-induced cellular stress.
-
Harvest and Wash: Aspirate the culture media. Wash the cells gently with ice-cold PBS (pH 7.4) three times to halt cellular uptake and remove unbound probe.
-
Lysis: Add 200 μL of ice-cold Lysis Buffer per well. Scrape the cells and transfer to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic gentle vortexing.
-
Clarification: Centrifuge the crude lysates at 14,000 × g for 15 minutes at 4°C. Transfer the clarified supernatant to a new tube and quantify the total protein concentration using a BCA assay.
Protocol B: CuAAC Click Chemistry and In-Gel Fluorescence
Objective: To visualize the ADBF-labeled proteins by conjugating a TAMRA-azide fluorophore.
Materials:
-
TAMRA-Azide (10 mM in DMSO).
-
CuSO₄ (50 mM in H₂O).
-
THPTA ligand (50 mM in H₂O).
-
Sodium Ascorbate (100 mM in H₂O, must be freshly prepared).
Step-by-Step Methodology:
-
Catalyst Pre-mix: In a separate tube, mix CuSO₄ and THPTA at a 1:1 molar ratio. Causality: Pre-mixing is mandatory to ensure all copper is chelated before it contacts the protein mixture, preventing precipitation.
-
Reaction Assembly: To 50 μL of clarified lysate (normalized to 1 mg/mL protein), sequentially add:
-
1 μL TAMRA-Azide (final concentration 100 μM)
-
2 μL of the pre-mixed CuSO₄/THPTA complex (final 1 mM each)
-
1 μL Sodium Ascorbate (final 2 mM)
-
-
Incubation: Vortex gently and incubate the reaction mixture in the dark at room temperature for exactly 1 hour.
-
Quenching & Denaturation: Terminate the click reaction by adding 17 μL of 4x Laemmli sample buffer containing 10% β-mercaptoethanol. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE & Imaging: Resolve the proteins on a 10% SDS-PAGE gel. Prior to Coomassie staining, image the gel using a fluorescence scanner set to the TAMRA channel (Ex 532 nm / Em 580 nm). A specific fluorescent band corresponding to the target protein (e.g., 37 kDa for STING) will be visible, with signal intensity correlating directly to the initial ADBF probe concentration[3].
Workflow for target engagement and visualization of ADBF-labeled proteins using click chemistry.
Quantitative Data & Troubleshooting
Table 1: Comparative Properties of ADBF-Based Chemical Probes
| Probe Derivative | Primary Target | Mechanism of Action | Application / Readout |
| C-178 | Murine STING (Cys91) | Covalent nitrofuran adduction | In vivo anti-inflammatory studies[2] |
| C-176-22 | STING (Cys91) | Covalent adduction + Alkyne tag | Target engagement, Click-chemistry[3] |
| NDBF-CA | Bioactive Thiols | Photolabile caging (Two-photon) | Spatiotemporal thiol uncaging (>800 nm)[1] |
Table 2: Troubleshooting Common Labeling Artifacts
| Observation | Causality / Root Cause | Corrective Action |
| High background fluorescence | Unreacted TAMRA-azide trapping within the polyacrylamide gel matrix. | Perform a methanol/chloroform protein precipitation post-click reaction to wash away excess dye before loading the SDS-PAGE gel. |
| No specific target band | Probe hydrolysis or target cysteine oxidation prior to labeling. | Ensure fresh probe stocks. Add 1 mM TCEP to the lysis buffer to keep thiols reduced (TCEP does not interfere with CuAAC if THPTA is used). |
| Protein precipitation | Free Cu(I) interacting with the protein backbone due to poor chelation. | Strictly adhere to the 1:1 ratio of CuSO₄ to THPTA. Always pre-mix them before adding the catalyst to the lysate. |
References
-
[2] Haag, S.M., et al. Targeting STING with covalent small-molecule inhibitors. Nature 559(7713), 269-273 (2018). Source: nih.gov. URL:
-
[3] WO2019122202A1 - Sting inhibitors. Source: google.com (Google Patents). URL:
-
[1] Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm. Source: nih.gov (PMC). URL:
Sources
- 1. Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019122202A1 - Sting inhibitors - Google Patents [patents.google.com]
Application Note: Utilizing 3-Amino-N-phenyldibenzo[b,d]furan as a High-Efficiency Fluorescent Probe in Cellular Microscopy
Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Compound: 3-Amino-N-phenyldibenzo[b,d]furan (CAS: 406488-21-9)
Executive Summary
Historically recognized as a high-performance intermediate in Organic Light-Emitting Diodes (OLEDs) 1, 3-Amino-N-phenyldibenzo[b,d]furan is emerging as a powerful structural motif for biological fluorescence microscopy. By leveraging its unique push-pull electronic architecture, this molecule offers exceptional photostability, high quantum yields, and environmental sensitivity. This application note provides a comprehensive, self-validating protocol for deploying this fluorophore in live-cell imaging, detailing the mechanistic causality behind its photophysical behavior and experimental handling.
Mechanistic Insights: The Push-Pull Architecture
As a Senior Application Scientist, I emphasize that successful probe deployment requires understanding the quantum mechanics driving its emission. The fluorescence of 3-Amino-N-phenyldibenzo[b,d]furan is governed by an Intramolecular Charge Transfer (ICT) mechanism 2:
-
Electron Donor (The Amine Moiety): The N-phenylamine group acts as a strong electron donor, elevating the Highest Occupied Molecular Orbital (HOMO) energy level.
-
Electron Acceptor (The Dibenzofuran Core): The rigid, planar dibenzo[b,d]furan unit serves as an electron-deficient acceptor. Its structural rigidity severely restricts non-radiative decay pathways (such as molecular rotation or vibration), which is the primary causality behind its high fluorescence quantum yield 3.
-
Solvatochromism: Upon photon absorption, electron density shifts from the amine to the furan core. This highly polarized excited state makes the emission spectrum exquisitely sensitive to the local cellular microenvironment (e.g., lipid membranes vs. aqueous cytosol).
Quantitative Photophysical Profile
To optimize your filter sets and laser lines, refer to the photophysical parameters characteristic of dibenzofuran-amine derivatives summarized below 4.
| Parameter | Value / Range | Mechanistic Implication |
| Molecular Weight | 259.3 g/mol | Low MW ensures rapid passive diffusion across the plasma membrane 1. |
| Absorption Max ( | ~310 – 430 nm | Compatible with standard UV or 405 nm diode lasers. |
| Emission Max ( | ~460 – 520 nm | Exhibits broad blue/green emission; tunable via solvent polarity. |
| Quantum Yield ( | ~65% (in non-polar media) | High brightness allows for lower laser power, reducing phototoxicity [[4]](). |
| Stokes Shift | > 50 nm | Minimizes self-quenching and background excitation bleed-through. |
Experimental Protocol: Live-Cell Fluorescence Microscopy
A robust protocol must be a self-validating system. This methodology incorporates built-in controls to ensure that the observed fluorescence is a true representation of intracellular localization, not an artifact of dye aggregation or autofluorescence 5.
Step 1: Reagent Preparation & Tripartite Control Setup
Causality: 3-Amino-N-phenyldibenzo[b,d]furan is highly lipophilic. It must be dissolved in an amphiphilic carrier solvent (DMSO) before introduction to aqueous media to prevent immediate precipitation.
-
Prepare a 10 mM Stock Solution by dissolving the compound in anhydrous, cell-culture grade DMSO. Aliquot and store at -20°C protected from light.
-
Self-Validation Setup: Prepare three distinct imaging dishes:
-
Dish A (Blank): Imaging medium only (Checks for medium autofluorescence).
-
Dish B (Vehicle Control): Cells + 0.1% DMSO (Establishes baseline cellular autofluorescence).
-
Dish C (Experimental): Cells + Probe.
-
Step 2: Cell Culture and Probe Loading
Causality: A concentration of 1–10 µM is the optimal thermodynamic window 6. Below 1 µM, the signal-to-noise ratio degrades; above 10 µM, the lipophilic molecules may form aggregates, leading to Aggregation-Caused Quenching (ACQ) and potential cytotoxicity.
-
Culture target cells (e.g., HeLa or MCF-7) in glass-bottom confocal dishes until 70-80% confluent.
-
Dilute the 10 mM stock into pre-warmed (37°C) live-cell imaging medium to a final concentration of 5 µM . Ensure the final DMSO concentration does not exceed 0.1% (v/v).
-
Aspirate the growth medium from Dish C and replace it with the probe-containing medium.
-
Incubate at 37°C with 5% CO₂ for 30 minutes 6.
Step 3: Stringent Washing
Causality: Unbound lipophilic probes will partition into the lipid-rich serum components of the culture medium. If not removed, this creates a massive fluorescent background that obscures intracellular resolution.
-
Gently aspirate the loading medium.
-
Wash the cells twice with pre-warmed 1X PBS (pH 7.4).
-
Add fresh, phenol-red-free live-cell imaging medium for observation.
Step 4: Confocal Imaging
-
Mount the dish on a confocal laser scanning microscope equipped with a live-cell environmental chamber (37°C, 5% CO₂).
-
Excitation: Use a 405 nm or 440 nm diode laser.
-
Emission Collection: Set the bandpass filter to collect between 470 nm and 530 nm (Blue/Green channel).
-
Validation: Image Dish B (Vehicle Control) first to set the photomultiplier tube (PMT) gain threshold, ensuring zero background. Then image Dish C using the exact same parameters.
Workflow & Mechanistic Diagram
Caption: Workflow and photophysical mechanism of 3-Amino-N-phenyldibenzo[b,d]furan in live-cell imaging.
References
- ChemicalBook - N-phenyldibenzo[b,d]furan-3-amine Properties & Specifications.
- NIH PMC - Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine.
- NIH PMC - Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines.
- BenchChem - 6-Methyl-2,3-diphenyl-1-benzofuran and its Analogs as Fluorescent Probes in Cellular Imaging.
- RSC Publishing - Improving high efficiency and device lifetime of blue emitters with 3H-benzo[cd]pyrene core and optimized bulky side groups.
- Catsyn - N-([1,1':4',1''-terphenyl]-4-yl)dibenzo[b,d]furan-2-amine Electronic Properties.
Sources
- 1. N-phenyldibenzo[b,d]furan-3-amine | 406488-21-9 [chemicalbook.com]
- 2. N-([1,1':4',1''-terphenyl]-4-yl)dibenzo[b,d]furan-2-amine | CAS 2185828-44-6 | Catsyn [catsyn.com]
- 3. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving high efficiency and device lifetime of blue emitters with 3 H -benzo[ cd ]pyrene core and optimized bulky side groups - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00452C [pubs.rsc.org]
- 5. Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Synthesis and Application of 3-Amino-N-phenyldibenzo[b,d]furan Derivatives in Medicinal Chemistry
Introduction & Rationale
The dibenzofuran ring system is a privileged heterocyclic scaffold in medicinal chemistry, characterized by its rigid, planar, and highly lipophilic nature[1]. While naturally occurring dibenzofurans (such as usnic acid) have long been studied for their antimicrobial properties, synthetic derivatives have garnered significant attention for their targeted biological activities, including potent anticancer and antibacterial efficacy[1].
Specifically, the functionalization of the dibenzofuran core at the C-3 position with an amine—and subsequent N-arylation to form 3-Amino-N-phenyldibenzo[b,d]furan derivatives—creates a highly versatile pharmacophore. The introduction of the N-phenyl moiety provides critical hydrophobic interactions and steric bulk necessary for binding to complex enzyme active sites. Recent structure-activity relationship (SAR) studies have highlighted dibenzofuran derivatives as highly selective inhibitors of Protein Tyrosine Phosphatase MEG2 (PTP-MEG2), a critical target in oncology and metabolic diseases[2].
This application note provides a comprehensive, self-validating protocol for the synthesis of the N-phenyldibenzo[b,d]furan-3-amine core via palladium-catalyzed Buchwald-Hartwig cross-coupling, followed by insights into its downstream derivatization for drug discovery.
Mechanistic Overview: The Buchwald-Hartwig Strategy
The formation of the C-N bond between 3-bromodibenzofuran and aniline can theoretically be achieved via classical Ullmann condensation (copper-catalyzed) or Buchwald-Hartwig amination (palladium-catalyzed)[3]. For medicinal chemistry applications where functional group tolerance and high yields are paramount, the Buchwald-Hartwig amination is the superior choice[4].
The catalytic cycle relies on a Pd(0) active species and proceeds through three fundamental steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 3-bromodibenzofuran, forming a Pd(II) aryl halide complex.
-
Amine Binding & Deprotonation: Aniline coordinates to the palladium center. A strong base (e.g., Sodium tert-butoxide) deprotonates the amine, generating a Pd(II)-amido intermediate.
-
Reductive Elimination: The complex undergoes reductive elimination to forge the new C-N bond, releasing the N-phenyldibenzo[b,d]furan-3-amine product and regenerating the Pd(0) catalyst[4].
Reaction Optimization & Causality
The choice of ligand and base is critical to prevent the formation of bis-arylated byproducts (where two dibenzofuran molecules couple to one aniline). As demonstrated in the quantitative data below, utilizing XPhos —a bulky, electron-rich biaryl phosphine ligand—forces the catalytic pocket to adopt a sterically constrained geometry. This facilitates the difficult reductive elimination step while physically blocking a second oxidative addition, thereby maximizing the yield of the secondary amine.
Table 1: Optimization of Reaction Conditions for C-N Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5.0) | BINAP (10.0) | Cs₂CO₃ (2.0) | Toluene | 110 | 65 |
| 2 | Pd₂(dba)₃ (2.5) | BINAP (10.0) | NaOtBu (1.5) | Toluene | 110 | 78 |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (10.0) | NaOtBu (1.5) | Toluene | 110 | 92 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (10.0) | K₃PO₄ (2.0) | Dioxane | 100 | 81 |
Note: Entry 3 represents the optimized conditions. NaOtBu provides superior deprotonation kinetics compared to weaker bases like Cs₂CO₃, while XPhos outperforms BINAP in suppressing off-target side reactions.
Synthetic Workflow & Pathway Visualization
Fig 1: Synthetic workflow and mechanistic pathway for 3-Amino-N-phenyldibenzo[b,d]furan.
Experimental Protocol: Synthesis of N-Phenyldibenzo[b,d]furan-3-amine
This protocol is designed as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure the integrity of the reaction at every stage.
Materials & Reagents
-
3-Bromodibenzofuran: 10.0 mmol (2.47 g)
-
Aniline: 12.0 mmol (1.1 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]: 0.25 mmol (229 mg, 2.5 mol%)
-
2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [XPhos]: 1.0 mmol (476 mg, 10 mol%)
-
Sodium tert-butoxide (NaOtBu): 15.0 mmol (1.44 g)
-
Anhydrous Toluene: 50 mL
Step-by-Step Methodology
Step 1: System Preparation and Degassing
-
Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) complexes are highly susceptible to oxidation; rigorous exclusion of oxygen prevents catalyst deactivation.
-
Add 3-bromodibenzofuran, Pd₂(dba)₃, XPhos, and NaOtBu to the flask.
-
Add anhydrous toluene (50 mL) and aniline via a sterile syringe.
-
Sparge the mixture with Argon for 15 minutes. The initial solution will appear deep purple/red due to the presence of the active Pd₂(dba)₃ complex.
Step 2: Reaction Execution
-
Seal the Schlenk flask and heat the reaction mixture to 110 °C using a pre-heated oil bath.
-
Stir vigorously (800 rpm) for 12–16 hours.
-
Self-Validation Cue: As the catalytic cycle progresses and eventually terminates, the solution will transition from deep red to a dark brown/black suspension. The precipitation of "Pd black" indicates the depletion of the active catalyst and completion of the reaction.
Step 3: In-Process Monitoring (TLC)
-
Withdraw a 10 µL aliquot, dilute in 1 mL of ethyl acetate, and spot on a silica gel TLC plate.
-
Elute using Hexanes/Ethyl Acetate (9:1 v/v).
-
Self-Validation Cue: Under 254 nm UV light, the starting material (3-bromodibenzofuran,
) should be absent. The product (N-phenyldibenzo[b,d]furan-3-amine) will appear as a highly fluorescent blue/green spot at .
Step 4: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and filter the suspension through a 2-inch pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with an additional 50 mL of ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water (2 × 50 mL) and saturated aqueous NaCl (brine, 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark solid.
Step 5: Purification
-
Purify the crude material via flash column chromatography (Silica gel, 230-400 mesh) using a gradient elution of Hexanes to Hexanes/Ethyl Acetate (95:5).
-
Collect the fractions containing the product, pool, and evaporate to yield N-phenyldibenzo[b,d]furan-3-amine as an off-white to pale yellow crystalline solid. (Expected yield: 88–92%).
Medicinal Derivatization & Biological Applications
Once the N-phenyldibenzo[b,d]furan-3-amine core is synthesized, it serves as a versatile platform for hit-to-lead optimization in drug discovery.
PTP-MEG2 Inhibition
Protein Tyrosine Phosphatase MEG2 (PTP-MEG2) regulates diverse cell signaling processes, and its overexpression is linked to severe metabolic and oncological pathologies. The dibenzofuran core acts as a rigid bioisostere that perfectly occupies the hydrophobic pocket of the PTP-MEG2 active site[2].
-
Derivatization Strategy: Researchers often perform N-acylation (e.g., reacting the secondary amine with chloroacetyl chloride followed by piperazine substitution) to introduce hydrogen-bond acceptors that interact with the positively charged residues in the PTP-MEG2 active site[5].
Anticancer & Antimicrobial Agents
Dibenzofuran derivatives exhibit broad-spectrum cytotoxicity against various cancer cell lines by intercalating with DNA or inhibiting key kinase pathways[1]. The N-phenyl ring can be further functionalized via electrophilic aromatic substitution (e.g., halogenation or nitration at the para-position of the phenyl ring) to tune the electronic properties and enhance the compound's metabolic stability against cytochrome P450 enzymes.
References
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors. Oncotarget. Available at:[Link]
-
Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. Taylor & Francis. Available at: [Link]
Sources
Application Note: Investigating the Anti-Proliferative Activity of Aminodibenzofuran Derivatives in Oncology
Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Application Focus: In vitro cytotoxicity screening, mechanistic pathway elucidation, and phenotypic profiling.
Pharmacological Landscape of Aminodibenzofurans
Aminodibenzofurans and their structural derivatives have emerged as highly versatile pharmacophores in targeted oncology. While the base scaffold, 3-aminodibenzofuran, is recognized for its metabolic reactivity via cytochrome P450 and sulfotransferases, rational structural modifications have yielded exceptionally potent anti-proliferative agents.
By utilizing 3-aminodibenzofuran as a starting material, researchers have successfully synthesized complex heterocycles, such as benzofuroquinazolinones[1]. A prime example is DPA-HBFQ-1 , an ellipticine analog where the traditional carbazole moiety is replaced by a dibenzofuran residue. This compound exhibits profound cytotoxicity against estrogen receptor-positive and -negative breast cancer cells by acting as a selective inhibitor of human topoisomerase II[1].
Beyond ellipticine analogs, other novel derivatives demonstrate targeted efficacy:
-
N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamides have shown significant cytotoxicity against A549 lung cancer cells, driven by the inhibition of cathepsin D and L enzymes[2].
-
Dibenzofuran-annulated 1-azepines , synthesized via intramolecular Heck cyclization, exhibit moderate to high cytotoxicity against both wild-type and cisplatin-resistant ovarian carcinoma models (A2780)[3].
-
Structurally related natural and synthetic dibenzofurans (e.g., Eupatodibenzofuran A) consistently demonstrate a convergence of mechanism, primarily inducing mitochondria-dependent and caspase-3-mediated apoptosis[4].
Mechanistic Pathways of Cytotoxicity
The primary anti-proliferative mechanism of advanced aminodibenzofuran derivatives (such as DPA-HBFQ-1) centers on the stabilization of DNA cleavage complexes. Inhibition of Topoisomerase II leads to DNA double-strand breaks, which activate the ATM/ATR kinase signaling cascade. This results in the nuclear stabilization of the tumor suppressor protein p53, subsequently driving the upregulation of p21Cip1/WAF1 (inducing G2/M cell cycle arrest) and modulating the Bax/Bcl-2 ratio to trigger caspase-dependent apoptosis[1].
Fig 1. p53-dependent apoptotic and cell cycle arrest pathway induced by aminodibenzofurans.
Quantitative Efficacy Profiling
The table below summarizes the comparative in vitro cytotoxic activity of key aminodibenzofuran derivatives and related scaffolds across various human cancer cell lines.
| Compound Class | Representative Derivative | Target Cell Line | IC₅₀ Value | Primary Mechanism / Target |
| Benzofuroquinazolinones | DPA-HBFQ-1 | MCF-7 (Breast) | Highly Active | Topoisomerase II inhibition; p53/p21 activation[1] |
| Aryloxyacetamides | Compound 2i / 2k | A549 (Lung) | < 3.90 μg/mL | Cathepsin D/L inhibition[2] |
| Annulated 1-azepines | N-acetyl-5-methylene (3) | A2780 (Ovarian) | ~ 10.0 μM | Cytotoxicity via exocyclic double bond[3] |
| Related Dibenzofurans | Eupatodibenzofuran A | A549 / MCF-7 | 5.55 - 5.95 μM | Mitochondria/Caspase-3 dependent apoptosis[4] |
Validated Experimental Workflows
To systematically evaluate the anti-proliferative activity of novel aminodibenzofuran compounds, a multi-tiered validation workflow is required. This ensures that primary phenotypic hits are rigorously correlated with their molecular mechanisms.
Fig 2. Standardized workflow for evaluating aminodibenzofuran anti-proliferative activity.
Self-Validating Protocols
The following protocols are engineered with built-in causality and validation checkpoints to ensure high-fidelity data generation.
Protocol A: High-Throughput Cell Viability Screening (CCK-8)
Causality Insight: The Cell Counting Kit-8 (CCK-8) utilizes WST-8, which is reduced by cellular dehydrogenases to a water-soluble formazan dye. Unlike MTT, CCK-8 does not require a DMSO solubilization step, significantly reducing mechanical pipetting errors and avoiding the premature lysis of cells, making it superior for highly sensitive IC₅₀ determinations.
-
Cell Seeding: Seed target cells (e.g., MCF-7, A549) at a density of 5,000 cells/well in a 96-well plate. Validation Checkpoint: Optimize seeding density via a standard growth curve to ensure cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts.
-
Compound Treatment: After 24 hours of incubation, treat cells with aminodibenzofuran derivatives at logarithmic concentrations (e.g., 0.1, 1, 10, 50, 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Ellipticine or Doxorubicin).
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.
-
Detection: Add 10 μL of CCK-8 reagent to each well. Incubate for 2 hours.
-
Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: Apoptosis and Cell Cycle Profiling (Flow Cytometry)
Causality Insight: Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. This binding is strictly calcium-dependent; therefore, utilizing the correct Annexin V Binding Buffer is critical. Propidium Iodide (PI) is excluded by viable cells but penetrates late apoptotic/necrotic cells to intercalate DNA.
-
Harvesting: Collect both adherent and floating cells post-treatment (floating cells often contain the late-apoptotic population). Wash twice with cold PBS.
-
Staining (Apoptosis): Resuspend the cell pellet in 1X Annexin V Binding Buffer (containing Ca²⁺). Add 5 μL of Annexin V-FITC and 5 μL of PI. Incubate for 15 minutes in the dark at room temperature.
-
Staining (Cell Cycle): For parallel cell cycle analysis, fix cells in 70% cold ethanol overnight. Resuspend in PBS containing 50 μg/mL PI and 100 μg/mL RNase A. Causality Insight: RNase A is mandatory to degrade RNA; otherwise, PI will stain double-stranded RNA, falsely inflating the G2/M DNA content readings.
-
Acquisition & Validation: Analyze via flow cytometry. Validation Checkpoint: Always run single-stained compensation controls (Annexin V only, PI only) to correct for spectral overlap between the FITC and PE/PI channels.
Protocol C: Mechanistic Target Validation (Western Blotting)
Causality Insight: To validate the Topoisomerase II/p53/p21 pathway, preserving transient phosphorylation states is critical. RIPA buffer must be supplemented with fresh protease and phosphatase inhibitors to prevent the rapid degradation of p53 and the dephosphorylation of upstream ATM/ATR kinases.
-
Lysis: Lyse cells in ice-cold RIPA buffer supplemented with 1mM PMSF, 1X Protease Inhibitor Cocktail, and 1X Phosphatase Inhibitor Cocktail.
-
Separation: Resolve 30 μg of total protein lysate on a 10-12% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane. Causality Insight: PVDF is chosen over nitrocellulose due to its higher protein binding capacity, which is essential for capturing low-molecular-weight targets like the cleaved active forms of Caspase-3 (17/19 kDa).
-
Probing: Block with 5% BSA, then probe with primary antibodies against Topoisomerase II, p53, p21Cip1/WAF1, Cleaved Caspase-3, and GAPDH (loading control) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using Enhanced Chemiluminescence (ECL).
References
1.4 - Benchchem 2.2 - Bentham Science Publishers 3.1 - IRIS Unibas 4.3 - Taylor & Francis Online
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for Dibenzofuran Synthesis
Welcome, researchers and drug development professionals, to our dedicated technical support center for the optimization of Suzuki-Miyaura coupling reactions tailored for the synthesis of dibenzofurans. This guide is structured to provide actionable solutions to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Introduction: The Nuances of Dibenzofuran Synthesis via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, and it is frequently employed in the synthesis of complex aromatic compounds like dibenzofurans.[1] These structures are prevalent in many biologically active molecules and advanced materials. However, the successful synthesis of substituted dibenzofurans often requires careful optimization of reaction conditions to overcome challenges such as low yields, side reactions, and substrate-specific issues. This guide provides a comprehensive troubleshooting framework and answers to frequently asked questions to navigate these complexities.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to address specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Dibenzofuran Product
Q: I am not getting any, or very little, of my desired substituted dibenzofuran. What are the likely causes and how can I fix it?
A: Low or no product yield is a common issue in Suzuki coupling and can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Recommended Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it is inactive, the catalytic cycle will not proceed.
-
Solution: Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable and activates in situ, such as a Buchwald-type G3 or G4 precatalyst.[2][3] If you are preparing your catalyst in situ from a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.[4]
-
-
Inappropriate Ligand: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.
-
Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[7]
-
Solution: The strength and solubility of the base are key. If a weaker base like Na₂CO₃ is not working, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[6] The physical state of the base also matters; ensure it is finely powdered and dry to maximize its reactivity.[3]
-
-
Suboptimal Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Solution: Common solvent systems for Suzuki coupling include toluene, dioxane, THF, or DMF, often with water as a co-solvent.[2][3] If solubility is an issue, particularly with polyaromatic substrates like dibenzofurans, consider using a higher boiling point solvent like DMF or dioxane.[8][9] Ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[10]
-
-
Low Reaction Temperature: The oxidative addition and transmetalation steps can have significant activation energy barriers.
Problem 2: Significant Formation of Side Products
Q: My reaction is producing significant amounts of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?
A: The formation of side products is a clear indication that a competing reaction pathway is favored. Understanding the mechanisms behind these side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other, a reaction that can be promoted by the presence of oxygen and Pd(II) species.[12]
-
Prevention:
-
Thorough Degassing: Rigorously degas your reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the experiment. This can be achieved by bubbling the inert gas through the solvent or by using freeze-pump-thaw cycles.[10][12]
-
Use a Pd(0) Source or Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that cleanly generates the active Pd(0) species can minimize the presence of Pd(II) at the start of the reaction.[3]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its concentration low and disfavor homocoupling.[3]
-
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is a major cause of low yields.[10]
-
Prevention:
-
Use Milder Conditions: Employ a weaker base (e.g., K₂CO₃ instead of NaOH) and a lower reaction temperature.[3]
-
Use Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are often more stable and less prone to protodeboronation.[13]
-
Anhydrous Conditions: If possible, using anhydrous conditions with a base like K₃PO₄ can reduce the rate of protodeboronation.[14]
-
-
-
Hydrodehalogenation: This is the replacement of the halogen on your dibenzofuran starting material with a hydrogen atom. This side reaction is often mediated by palladium-hydride (Pd-H) species.[12]
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for halides in the Suzuki coupling of halo-dibenzofurans?
A1: The reactivity order for the oxidative addition step generally follows I > Br > OTf >> Cl.[7] For the synthesis of substituted dibenzofurans, bromo-dibenzofurans are a common and practical choice, offering a good balance of reactivity and stability. Chloro-dibenzofurans are less reactive and typically require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos or XPhos, and potentially higher reaction temperatures.[5][15]
Q2: How do I choose the best base for my specific dibenzofuran synthesis?
A2: The choice of base is often substrate and solvent-dependent. A good starting point is to screen a few different bases.
-
K₂CO₃: A versatile and commonly used base, often in aqueous solvent mixtures.[1]
-
K₃PO₄: A stronger, non-nucleophilic base that is effective in many systems, particularly with less reactive aryl chlorides or when anhydrous conditions are preferred.[6]
-
Cs₂CO₃: A highly effective but more expensive base, often used for challenging couplings.[6] It is important to note that the base not only activates the boronic acid but can also influence the catalyst activity and the rate of side reactions.[16]
Q3: My dibenzofuran starting material or product has poor solubility. How can I address this?
A3: Poor solubility is a common challenge with large, flat aromatic molecules like dibenzofurans.
-
Solvent Choice: High-boiling, polar aprotic solvents like DMF, DMSO, or NMP can be effective. Toluene and dioxane are also good options, especially at elevated temperatures.[8][9]
-
Temperature: Increasing the reaction temperature will generally improve solubility.
-
Stirring: Ensure vigorous stirring to maximize the interaction between all components of the reaction mixture, especially in biphasic systems.[14]
-
Phase-Transfer Catalysts: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.
Q4: Can I perform the Suzuki coupling for dibenzofuran synthesis under "green" or aqueous conditions?
A4: Yes, Suzuki coupling reactions are amenable to aqueous conditions, which can be advantageous in terms of cost, safety, and environmental impact.[1] A common approach is to use a mixture of an organic solvent and water (e.g., EtOH/H₂O, Dioxane/H₂O).[1][17] The use of water-soluble ligands can further enhance the efficiency of the reaction in aqueous media.
Data Presentation: Recommended Reaction Conditions
The following table provides a starting point for the optimization of Suzuki coupling for the synthesis of substituted dibenzofurans. It is important to note that the optimal conditions will be substrate-dependent and may require further screening.
| Parameter | Recommended Starting Conditions | Alternatives for Optimization | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or a Buchwald Precatalyst (e.g., SPhos-G3, 1-3 mol%) | Pd₂(dba)₃, Pd(PPh₃)₄ | Pre-catalysts offer better stability and more reliable generation of the active Pd(0) species.[2] |
| Ligand | SPhos or XPhos (1:2 Pd:Ligand ratio for Pd(OAc)₂) | RuPhos, P(t-Bu)₃, dppf | Bulky, electron-rich ligands are often necessary for challenging substrates like dibenzofurans.[5][6] |
| Base | K₃PO₄ (2-3 equivalents) | K₂CO₃, Cs₂CO₃ | The choice of base is critical for activating the boronic acid and can influence reaction rate and side reactions.[1][6] |
| Solvent | Dioxane/Water (4:1) or Toluene/Water (4:1) | THF, DMF, 2-MeTHF | The solvent system must ensure adequate solubility of all reactants.[14][17] |
| Temperature | 80-100 °C | Room Temperature to 120 °C | Higher temperatures are often required for less reactive substrates.[4][11] |
| Atmosphere | Inert (Argon or Nitrogen) | - | Essential to prevent catalyst deactivation and homocoupling.[10] |
Experimental Protocols: A General Procedure
This protocol provides a general methodology for the Suzuki-Miyaura coupling of a halo-dibenzofuran with an arylboronic acid.
Materials:
-
Halo-dibenzofuran (1.0 equiv)
-
Arylboronic acid or boronic ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed Solvent (e.g., Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the halo-dibenzofuran, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[12]
Visualizations: Understanding the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. reddit.com [reddit.com]
- 15. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. jcsp.org.pk [jcsp.org.pk]
Improving the yield and purity of 3-Amino-N-phenyldibenzo[b,d]furan synthesis
Welcome to the Technical Support Center for the synthesis of 3-Amino-N-phenyldibenzo[b,d]furan . This compound is a critical building block in the development of highly fluorescent star-shaped organic semiconductors and robust hole-transporting materials for OLEDs[1][2].
Because the dibenzofuran moiety is a rigid, planar tricycle, its distinct electronic and steric properties can significantly influence the reactivity of the amine group, often leading to challenges such as steric hindrance, sluggish oxidative addition, and catalyst inhibition[3]. This guide is designed to provide drug development professionals and materials scientists with field-proven, self-validating protocols to maximize yield and purity.
Mechanistic Overview & Catalytic Cycle
The synthesis relies on a palladium-catalyzed Buchwald-Hartwig cross-coupling between 3-bromodibenzo[b,d]furan and aniline. Understanding the catalytic cycle is the first step in troubleshooting.
Fig 1. Buchwald-Hartwig catalytic cycle for 3-Amino-N-phenyldibenzo[b,d]furan synthesis.
Standard Operating Procedure (SOP): High-Yield Synthesis
To ensure reproducibility, this protocol is designed as a self-validating system . Visual cues and analytical checkpoints are embedded to confirm the reaction's integrity at every stage.
Materials Required:
-
3-Bromodibenzo[b,d]furan (1.0 equiv)
-
Aniline (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2–5 mol%)[3]
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed Toluene (0.2 M)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 3-bromodibenzo[b,d]furan, XPhos Pd G3, and NaOtBu.
-
Causality: NaOtBu is highly hygroscopic. Moisture introduces hydroxide ions, which lead to base-mediated reduction (protodehalogenation) of the starting material instead of amination.
-
-
Solvent & Amine Addition: Add anhydrous toluene followed by aniline. Seal the flask with a PTFE septum and remove it from the glovebox.
-
Validation Checkpoint: The solution should appear clear yellow/orange. If it immediately turns opaque black, your solvent contains dissolved oxygen, causing premature Pd(0) aggregation (catalyst death).
-
-
Heating & Monitoring: Stir the reaction mixture at 80–100 °C. Withdraw 10 µL aliquots every 2 hours, quench with wet acetonitrile, and analyze via LC-MS using 1,3,5-trimethoxybenzene as an internal standard.
-
Causality: Using a G3 precatalyst ensures a rapid, 1:1 generation of the active monoligated Pd(0) species, preventing the formation of unreactive off-cycle Pd complexes that often occur with traditional Pd₂(dba)₃ mixtures[3].
-
-
Quenching & Filtration: Once LC-MS indicates >95% consumption of the aryl bromide (typically 6–8 hours), cool the flask to room temperature. Dilute with Ethyl Acetate and filter through a tightly packed Celite pad to remove palladium black and inorganic salts.
-
Acidic Workup (Critical for Purity): Transfer the filtrate to a separatory funnel. Wash the organic layer twice with 1M HCl, followed by a brine wash.
-
Causality: Aniline is a primary amine (pKa ~4.6). The acidic wash selectively protonates unreacted aniline, driving it into the aqueous phase. The highly conjugated, sterically hindered diarylamine product remains entirely in the organic phase, drastically simplifying downstream chromatography[2].
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient 95:5 to 85:15). Recrystallize from hot ethanol to yield >99% pure product[2].
Quantitative Data: Reaction Optimization Matrix
The following table summarizes the causal relationship between catalyst/base selection and the resulting yield/purity of the dibenzofuran amine derivative[1][3].
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Mechanistic Outcome |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 45% | 85% | Sluggish oxidative addition; dba ligand inhibition. |
| Pd(OAc)₂ / DPPF | NaOtBu | Dioxane | 100 | 18 | 60% | 90% | Moderate conversion; some protodehalogenation observed. |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 88% | 95% | Bulky ligand accelerates reductive elimination. |
| XPhos Pd G3 | NaOtBu | Toluene | 80 | 6 | 94% | >98% | Optimal: Rapid Pd(0) generation; no dba interference. |
Troubleshooting Guide & FAQs
Fig 2. Logical troubleshooting workflow for resolving low yield and purity issues.
Q: My LC-MS shows a mass corresponding to unreacted 3-bromodibenzo[b,d]furan and a significant amount of dibenzofuran (dehalogenated byproduct). What went wrong? A: Protodehalogenation competes with amination when the reductive elimination step is excessively slow or if trace moisture is present. Water reacts with the NaOtBu base to form tert-butanol and sodium hydroxide; the latter facilitates a base-mediated reduction of the Pd(II)-aryl intermediate. Actionable Fix: Ensure your toluene is strictly anhydrous and degassed (sparged with N₂ for 30 mins). Switch from Pd₂(dba)₃ to XPhos Pd G3 to accelerate the catalytic cycle, outcompeting the background reduction pathway[3].
Q: The reaction stalls at 50% conversion, and the solution turns pitch black. How can I drive it to completion? A: A pitch-black solution indicates the precipitation of inactive "Palladium black" (Pd(0) aggregation). This happens when the catalyst is starved of the active ligand or poisoned by oxygen. Furthermore, if you are using Pd₂(dba)₃, the dibenzylideneacetone (dba) ligands can compete with the bulky dibenzofuran substrate for coordination to the Pd center, effectively poisoning the catalyst[3]. Actionable Fix: Use a pre-catalyst (e.g., XPhos Pd G3) to ensure a strict 1:1 Pd:ligand ratio. If the base is being depleted by side reactions, add an additional 0.5 equiv of NaOtBu halfway through the reaction.
Q: I am achieving full conversion, but my isolated yield of 3-Amino-N-phenyldibenzo[b,d]furan is low due to co-elution with aniline during silica gel chromatography. How can I improve purity? A: Aniline and the diarylamine product have similar Rf values in standard hexanes/ethyl acetate mixtures, causing them to smear together on the column. Actionable Fix: Do not rely solely on chromatography. Implement the acidic workup (1M HCl wash) detailed in Step 5 of the SOP. This selectively removes the primary amine before the mixture ever touches the silica gel[2].
Q: Can I use a weaker base like potassium carbonate (K₂CO₃) to tolerate sensitive functional groups on my derivatives? A: While K₂CO₃ is milder, the Buchwald-Hartwig amination of sterically demanding dibenzofurans typically requires a strong, non-nucleophilic base like NaOtBu (~pKa 19) to efficiently deprotonate the coordinated amine and drive the catalytic cycle[3]. If functional group tolerance is critical, Cesium Carbonate (Cs₂CO₃) can be used, but you must increase the reaction time and temperature (e.g., 110 °C in Dioxane) to achieve comparable yields[1].
References
-
Gondek, E., et al. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." National Center for Biotechnology Information (PMC), 03 Dec. 2021,[Link]
-
Lee, J., et al. "Effect of Substitution Position of Dibenzofuran-terminated Robust Hole-transporters on Physical Properties and TADF OLED Performance." Molecular Systems Design & Engineering (RSC), 22 Nov. 2022,[Link]
Sources
Common byproducts in the synthesis of aminodibenzofurans and their removal
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most persistent challenges in the synthesis of aminodibenzofurans. Whether you are utilizing palladium-catalyzed cross-coupling (Buchwald-Hartwig) or classical nitration/reduction pathways, the formation of structurally similar byproducts is a primary bottleneck in drug development and materials science workflows.
This guide provides mechanistic insights, self-validating protocols, and targeted solutions to isolate high-purity aminodibenzofurans.
Part 1: Diagnostic Overview & Mechanistic Pathways
Understanding the origin of your impurities is the first step in eliminating them. The two primary synthetic routes to aminodibenzofurans generate distinct byproduct profiles due to their divergent reaction mechanisms.
Buchwald-Hartwig Amination Route
The coupling of bromodibenzofurans with amines relies on a Pd(0)/Pd(II) catalytic cycle[1]. The most notorious byproduct here is the hydrodehalogenation product (unsubstituted dibenzofuran). This occurs when the Pd(II) oxidative addition complex undergoes
Fig 1: Buchwald-Hartwig catalytic cycle highlighting the hydrodehalogenation byproduct pathway.
Nitration/Reduction Route
The classical synthesis involves the electrophilic aromatic substitution of dibenzofuran followed by reduction[3]. The primary issues here are positional isomers (e.g., 1-amino vs. 3-amino vs. 4-amino dibenzofuran) generated during the non-selective nitration step, and incomplete reduction byproducts (nitroso or hydroxylamine intermediates) if the hydrogen source or catalyst is depleted.
Part 2: Troubleshooting & FAQs
Q1: I am seeing significant hydrodehalogenation (dibenzofuran formation) during my Buchwald-Hartwig amination. How can I suppress this?
A: Hydrodehalogenation is a direct consequence of a competing
-
Ligand Choice: Switch to a sterically demanding, electron-rich phosphine ligand like tBuXPhos or BrettPhos. The steric bulk forces the Pd(II) center to rapidly undergo reductive elimination, outcompeting the hydride shift[1].
-
Base Selection: If you are using sodium tert-butoxide (NaOtBu), the alkoxide can act as a hydride donor. Switch to a non-nucleophilic, non-hydride-donating base such as Cesium Carbonate (Cs₂CO₃) or LiHMDS.
Q2: My crude Buchwald-Hartwig mixture is a dark slurry containing phosphine oxides, unreacted halides, and my aminodibenzofuran. Standard chromatography is failing. What is the most efficient purification strategy?
A: Do not rely solely on chromatography for crude cross-coupling mixtures. Exploit the chemical nature of your product. Aminodibenzofurans are basic amines, whereas the starting halides, hydrodehalogenation byproducts, and phosphine oxide ligands are neutral. You should perform an Acid-Base Extraction [4]. By washing the organic layer with 1M HCl, your product protonates and migrates to the aqueous layer as a water-soluble hydrochloride salt, leaving the neutral impurities behind in the organic waste phase.
Q3: I synthesized 1-aminodibenzofuran via the nitration/reduction route, but NMR shows contamination with the 2-amino and 3-amino isomers. How do I separate them?
A: Positional isomers of aminodibenzofuran have nearly identical polarities, making standard silica gel chromatography highly inefficient[5].
-
Small/Analytical Scale: High-Performance Liquid Chromatography (HPLC) utilizing a Reverse-Phase or Chiral Stationary Phase (CSP) is required to resolve these isomers[5].
-
Preparative/Large Scale: Fractional crystallization is the industry standard. Dissolve the crude mixture in a minimum amount of hot toluene or ethanol. The isomers possess distinct crystal lattice energies; seeding the solution with a pure crystal of the desired isomer will induce selective precipitation[3].
Q4: My catalytic hydrogenation (Pd/C) of nitrodibenzofuran stalled, leaving yellow nitroso/hydroxylamine byproducts. How can I drive this to completion?
A: Stalled reductions usually indicate catalyst poisoning or insufficient mass transfer of H₂ gas. If re-subjecting the mixture to higher H₂ pressure fails, pivot to a robust chemical reduction method. Utilizing Stannous Chloride (SnCl₂) in concentrated HCl is highly effective for reducing recalcitrant nitrodibenzofurans to their corresponding amines without stalling at the hydroxylamine stage[6].
Part 3: Standard Operating Protocols (SOPs)
Protocol A: Acid-Base Extraction for Buchwald-Hartwig Purification
This self-validating protocol ensures the complete removal of neutral byproducts (dibenzofuran, phosphine oxides) from the target aminodibenzofuran.
-
Filtration: Dilute the crude reaction mixture with Toluene or EtOAc and filter through a tightly packed Celite® pad to remove insoluble inorganic salts (e.g., NaBr) and precipitated Pd black[4].
-
Acidification: Transfer the filtrate to a separatory funnel. Add an equal volume of 1M HCl (aq). Self-Validation: Check the aqueous layer with pH paper; it must be < 2.
-
Phase Separation: Shake vigorously and allow the layers to separate. The target aminodibenzofuran is now in the aqueous layer as a hydrochloride salt. Discard the organic layer (contains neutral byproducts).
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) dropwise until the solution becomes cloudy (free-basing the amine). Self-Validation: The pH must be > 10.
-
Extraction: Extract the basified aqueous layer 3 times with Dichloromethane (DCM).
-
Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the high-purity aminodibenzofuran.
Fig 2: Downstream purification workflow utilizing acid-base extraction to isolate the target amine.
Protocol B: Robust Chemical Reduction of Nitrodibenzofuran
Use this protocol when catalytic hydrogenation fails or yields incomplete reduction byproducts[6].
-
Dissolution: Dissolve 1 equivalent of nitrodibenzofuran in concentrated HCl (approx. 10 mL per gram of substrate) and cool to 0 °C in an ice bath.
-
Reduction: Slowly add 1.5 to 3.0 equivalents of Stannous Chloride (SnCl₂) in small portions under vigorous stirring[6].
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1); the yellow nitro spot should completely disappear, replaced by a highly polar, UV-active baseline spot (the amine salt).
-
Quenching: Pour the reaction mixture into crushed ice.
-
Basification & Extraction: Carefully adjust the pH to 10 using 20% NaOH (aq) to neutralize the tin salts and free-base the amine. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry, and concentrate.
Part 4: Quantitative Data Summary
The following table summarizes the physicochemical differences utilized to separate aminodibenzofurans from common synthetic byproducts.
| Byproduct / Impurity | Synthetic Origin | Physical Property Difference vs. Product | Recommended Removal Technique | Typical Recovery Yield |
| Dibenzofuran | Buchwald-Hartwig (Hydrodehalogenation) | Neutral vs. Basic (pKa ~4.5) | Acid-Base Extraction (1M HCl) | > 90% |
| Phosphine Oxides | Buchwald-Hartwig (Ligand Oxidation) | Neutral/Highly Polar vs. Basic | Acid-Base Extraction | > 90% |
| Pd Black / Salts | Buchwald-Hartwig (Catalyst Decay) | Insoluble in Organics | Celite® Filtration | ~ 98% |
| Isomeric Amines | Nitration/Reduction (Regioisomers) | Differential Crystal Lattice Energy | Fractional Crystallization (Hot Toluene) | 60 - 75% |
| Hydroxylamine | Nitration/Reduction (Incomplete) | Distinct Rf on Silica Gel | Push reaction to completion with SnCl₂ | N/A (Preventative) |
References
-
Chemistry Stack Exchange. Should I do solvent extraction for Buchwald–Hartwig amination? Stack Exchange Network. Available at: [Link]
-
Shafi, S. et al. Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. NIScPR Online Periodicals Repository. Available at: [Link]
-
National Science Foundation (NSF PAR). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway. NSF Public Access Repository. Available at: [Link]
Sources
Strategies to increase the quantum yield of aminodibenzofuran-based fluorophores
Title: Technical Support Center: Optimizing the Quantum Yield of Aminodibenzofuran Fluorophores
Introduction
Welcome to the Technical Support Center for aminodibenzofuran (ADBF) fluorophore development. As a rigid, planar aromatic system, the dibenzofuran core is a highly attractive scaffold for designing advanced optical materials and biological probes[1]. However, researchers frequently encounter challenges with low fluorescence quantum yields (
Section 1: Structural & Chemical Modifications (FAQs)
Q: Why is the baseline quantum yield of my synthesized aminodibenzofuran so low in polar solvents, and how can I synthetically improve it?
A: The quantum yield is dictated by the competition between the radiative rate constant (
Q: Does the specific structural isomer of aminodibenzofuran affect the baseline fluorescence? A: Drastically. The position of the amino group on the dibenzofuran ring system defines the conjugation length and the transition dipole moment[3]. For instance, solid-state measurements indicate that 1-aminodibenzofuran exhibits a relative quantum yield of 17.8%, whereas 2-aminodibenzofuran yields only 2.26%[3]. Always select the isomer that maximizes through-space conjugation for your specific application.
Section 2: Environmental & Photophysical Troubleshooting
Q: I am experiencing severe signal loss at high probe concentrations. How do I differentiate between Aggregation-Caused Quenching (ACQ) and photobleaching? A: This is a common diagnostic dilemma. Both phenomena reduce emission intensity, but their mechanisms differ. Photobleaching is the irreversible photochemical destruction of the fluorophore, while ACQ (or excimer formation) is a reversible physical process where closely packed molecules dissipate energy non-radiatively[2]. Troubleshooting Step: Compare the UV-Vis absorbance spectrum before and after your fluorescence measurement[4].
-
Photobleaching: If the absorbance peak remains at the same wavelength but the overall absorbance intensity is lowered, the molecules are being destroyed[4]. Fix: Deoxygenate your solvent (dissolved
accelerates photobleaching) and reduce the excitation light intensity[2]. -
ACQ / Excimer Formation: If the absorbance peak is shifted in wavelength (often broadened or red-shifted), the fluorophores are undergoing conformational changes or forming non-emissive aggregates[2],[4]. Fix: Dilute the sample to favor monomer emission, ensuring the absorbance is below 0.1 at the excitation wavelength[2].
Q: Can I use external nanostructures to boost the quantum yield without altering the ADBF chemical structure?
A: Yes. If synthetic modification is not viable, you can utilize anisotropic plasmonic nanoantennas (e.g., gold or silver nanoparticles). By placing the ADBF fluorophore within a few nanometers of a plasmonic dimer gap, the localized surface plasmon resonance (LSPR) couples with the fluorophore. This intense localized electromagnetic hotspot drastically boosts the excitation rate and the radiative decay rate (
Section 3: Mechanistic Workflows & Visualizations
Caption: Logical pathways for enhancing the quantum yield of ADBF fluorophores via kr and knr modulation.
Caption: Diagnostic workflow to differentiate Aggregation-Caused Quenching (ACQ) from photobleaching.
Section 4: Quantitative Data Summaries
To guide your structural design, the following table summarizes the photophysical properties of various dibenzofuran (DBF) derivatives and isomers, demonstrating how structural tuning impacts the quantum yield (
| Compound / Isomer | Absorption Max ( | Emission Max ( | Quantum Yield ( | Brightness ( | Notes |
| 1-Aminodibenzofuran | N/A | N/A | 17.8% | N/A | Solid-state measurement[3] |
| 2-Aminodibenzofuran | N/A | N/A | 2.26% | N/A | Solid-state measurement[3] |
| Unsubstituted DBF 10d | 320 nm | - | - | - | Baseline core[1] |
| Substituted DBF 10c | 335 nm | 400 nm | 49.0% | 8,000 | Tuned push-pull system[1] |
| Substituted DBF 10b | 325 nm | 370 nm | 62.0% | 10,000 | Optimized electronic modulation[1] |
| Naphthobenzofuran 10a | 350 nm | 430 nm | 34.0% | 12,100 | Extended |
Section 5: Standardized Experimental Protocols
Protocol 1: Self-Validating Measurement of Relative Quantum Yield
Purpose: To accurately measure the
-
Reference Selection: Choose a standard fluorophore (e.g., Quinine Sulfate in 0.1 M
, = 0.54) with an excitation wavelength that overlaps with your ADBF sample[2]. -
Stock Preparation: Prepare concentrated stock solutions of both the ADBF sample and the standard in their respective spectroscopic-grade solvents[2].
-
Linearity Dilution (The Validation Step): Prepare a series of 5 dilutions for both the sample and the standard. Using a UV-Vis spectrophotometer, verify that the absorbance of every dilution is strictly between 0.02 and 0.1 at the excitation wavelength[2],[4]. Self-Validation: If the absorbance exceeds 0.1, inner filter effects will artificially depress your calculated quantum yield. Discard and re-dilute.
-
Fluorescence Acquisition: Measure the integrated fluorescence emission area for all 10 samples using a fluorometer[2].
-
Gradient Calculation: Plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis) for both the sample and standard. The plots must be highly linear (
). -
Yield Determination: Calculate the relative quantum yield using the ratio of the gradients (slopes) and correcting for the refractive indices of the solvents.
Protocol 2: Plasmonic Enhancement via DNA-Assembled Dimer Nanoantennas Purpose: To boost the apparent quantum yield of a weak ADBF probe using LSPR hotspots.
-
Nanoparticle Synthesis: Synthesize anisotropic Gold (Au) or Silver (Ag) nanoparticle building blocks using a standard seed-mediated growth method.
-
DNA Conjugation: Conjugate the metal nanoparticles to thiol-functionalized single-stranded DNA (ssDNA).
-
Fluorophore Labeling: Covalently attach the ADBF fluorophore to a complementary ssDNA strand. The position of the fluorophore on the DNA sequence determines its final distance from the metal surface.
-
Self-Assembly: Hybridize the complementary DNA strands to form a dimer nanogap antenna. The DNA length acts as a rigid spacer, precisely positioning the ADBF fluorophore exactly within the highly intense electromagnetic hotspot of the nanogap.
-
Validation Control: Run a parallel hybridization using non-complementary DNA (preventing dimer formation). The fluorescence enhancement factor is validated by comparing the emission counts of the dimer-assembled ADBF versus the uncoupled control.
References
1.[3] Benchchem. "4-Dibenzofuranamine | 50548-43-1". Available at: 2.[2] Benchchem. "How to increase the fluorescence quantum yield of POPOP derivatives". Available at: 3.[1] Benchchem. "Dibenzofuran-2,8-diamine|High-Purity|For RUI". Available at: 4. India Science, Technology & Innovation (ISTI) Portal. "Boosting the fluorescence of low quantum yield fluorophores and long range Förster resonance energy transfer (FRET) using anisotropic plasmonic nanoantenna". Available at: 5.[5] PubMed Central (PMC). "Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution". Available at: 6.[4] ResearchGate. "How to increase Quantum Yield at a particular wavelengh with in the absorption band of the material ?". Available at:
Sources
- 1. Dibenzofuran-2,8-diamine|High-Purity|For RUI [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Dibenzofuranamine | 50548-43-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aqueous Solubility Issues of 3-Amino-N-phenyldibenzo[b,d]furan
Welcome to the Technical Support Center for 3-Amino-N-phenyldibenzo[b,d]furan (CAS: 406488-21-9). This compound is a highly lipophilic organic scaffold utilized in specialized probes, OLED intermediates, and drug discovery. Its molecular architecture—a rigid, planar dibenzofuran core paired with an N-phenylamine moiety—drives profound
This guide provides researchers and drug development professionals with field-proven, self-validating methodologies to overcome these thermodynamic barriers and achieve stable aqueous formulations.
Troubleshooting Guide (FAQs)
Q1: Why does 3-Amino-N-phenyldibenzo[b,d]furan immediately precipitate when I spike my DMSO stock into PBS or cell culture media?
A: This phenomenon is known as "solvent shift precipitation" or "DMSO-crashing." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic dibenzofuran molecules are suddenly exposed to a high-dielectric aqueous environment, causing an immediate thermodynamic penalty. To minimize surface area exposure to water, the molecules rapidly aggregate via hydrophobic collapse and
Q2: I need to run a biochemical kinase/binding assay. How can I keep the compound in solution without altering my protein target? A: For cell-free assays, a stepwise dilution utilizing a "carrier" surfactant is optimal. Non-ionic surfactants like Tween-20 or Triton X-100 create micelles that shield the hydrophobic dibenzofuran core.2[2]. This ensures the compound is partitioned into the micelles during the solvent shift, preventing aggregation.
Q3: Surfactants are lysing my cells in phenotypic assays. What is the alternative for cell culture?
A: For cell-based or in vivo applications, host-guest inclusion complexation using 2-Hydroxypropyl-
Quantitative Data: Solubilization Strategies Comparison
| Solubilization Strategy | Mechanism of Action | Max Aqueous Conc. | Cytotoxicity Risk | Best Application |
| Direct DMSO Dilution | Solvent shift | < 1 µM | High (if DMSO >0.5%) | Not recommended |
| DMSO + 0.05% Tween-20 | Micellar encapsulation | ~10 - 50 µM | Moderate | Biochemical assays |
| 20% w/v HP-β-CD | Inclusion complexation | > 500 µM | Low | Cell-based / In vivo |
| Lipid Nanoparticles | Liposomal delivery | > 1 mM | Low | In vivo pharmacokinetics |
Validated Experimental Protocols
Protocol A: Stepwise Micellar Solubilization (For Biochemical Assays)
This protocol utilizes a non-ionic surfactant to create a micellar shield around the compound prior to aqueous exposure.
-
Stock Preparation: Dissolve 3-Amino-N-phenyldibenzo[b,d]furan in 100% anhydrous DMSO to yield a 10 mM stock. Vortex and bath-sonicate for 5 minutes until visually clear.
-
Surfactant Priming: In a sterile microcentrifuge tube, combine 5 µL of the 10 mM DMSO stock with 5 µL of 10% (v/v) Tween-20. Pipette vigorously to mix.
-
Causality: Pre-coating the compound with surfactant prior to aqueous exposure lowers the interfacial tension. When water is added, the surfactant immediately forms micelles around the hydrophobic core, drastically increasing the activation energy required for crystal nucleation.
-
-
Aqueous Phase Addition: While vortexing the tube on medium speed, add 990 µL of pre-warmed (37°C) assay buffer (e.g., PBS or Tris-HCl) dropwise.
-
Self-Validation (Turbidity Check): Measure the optical density of the final solution at 600 nm (OD600) against a buffer blank (Buffer + 0.5% DMSO + 0.05% Tween-20).
-
Validation Standard: An OD600 < 0.05 confirms the absence of colloidal aggregates or micro-precipitates. If OD600 > 0.05, the compound has crashed out, and the surfactant ratio must be increased.
-
Protocol B: HP- -CD Inclusion Complexation (For Cell-Based Assays)
This protocol utilizes cyclodextrins to achieve a completely solvent-free and detergent-free aqueous solution.
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-
-CD in sterile cell culture water. Filter sterilize through a 0.22 µm PES membrane. -
Solvent Evaporation Method: Dissolve 1 mg of 3-Amino-N-phenyldibenzo[b,d]furan in 100 µL of a volatile organic solvent (e.g., methanol or dichloromethane). Transfer to a glass vial and evaporate the solvent under a gentle, steady stream of nitrogen gas to form a thin molecular film on the glass.
-
Causality: Bulk powder has a high crystalline lattice energy that resists dissolution. Creating a thin molecular film maximizes the surface area, allowing the cyclodextrin molecules to easily interact with and encapsulate individual compound molecules.
-
-
Complexation: Add 1 mL of the 20% HP-
-CD solution to the vial containing the film. Sonicate in a water bath at 40°C for 60 minutes, followed by orbital shaking at room temperature overnight (12-16 hours) to reach thermodynamic equilibrium. -
Self-Validation (Quantification): Centrifuge the suspension at 15,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug. Carefully aspirate the supernatant. Analyze the supernatant via UV-Vis spectroscopy (using a pre-established standard curve in organic solvent) to quantify the exact soluble concentration before applying it to your cell cultures.
Decision Workflow
Workflow for selecting the optimal solubilization strategy for 3-Amino-N-phenyldibenzo[b,d]furan.
References
- Source: Combinatorial Chemistry & High Throughput Screening (via ResearchGate)
- Technical Support Center: Improving the Aqueous Solubility of GDC-0334 for In Vitro Assays Source: Benchchem URL
- Source: Pharmaceutics (via PMC - National Institutes of Health)
Sources
Preventing photobleaching of 3-Amino-N-phenyldibenzo[b,d]furan during fluorescence microscopy
Welcome to the technical support resource for researchers utilizing 3-Amino-N-phenyldibenzo[b,d]furan (herein referred to as APDF) in fluorescence microscopy applications. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to mitigate photobleaching and optimize your imaging experiments.
Initial Scientific Advisory: Working with an Uncharacterized Fluorophore
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding photobleaching.
Q1: What is photobleaching and why is my APDF signal disappearing?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2][3] When you expose APDF to high-intensity excitation light, the molecule absorbs energy. While most of this energy is released as fluorescence, some can drive chemical reactions. These reactions often involve the fluorophore's excited triplet state interacting with molecular oxygen, generating highly reactive oxygen species (ROS) that attack and destroy the fluorophore's chemical structure.[1][3][4] Each APDF molecule can only undergo a limited number of excitation-emission cycles before it is likely to be "bleached".[2]
Q2: My APDF is a custom synthesis. Could its purity be a factor in rapid photobleaching?
A2: Absolutely. Impurities from the synthesis can significantly reduce fluorescence intensity through quenching or by contributing to photodegradation pathways.[5] It is crucial to ensure the highest possible purity of your APDF compound before undertaking complex microscopy experiments.
Q3: What are the primary strategies to combat photobleaching?
A3: The strategies can be broadly categorized into two main areas:
-
Optimizing the Chemical Environment: This involves using specially formulated mounting media containing antifade reagents that scavenge for reactive oxygen species or quench harmful triplet state reactions.[6][7]
-
Optimizing Imaging Parameters: This involves modifying your microscope settings to deliver the minimum number of photons necessary to acquire a good image. Key strategies include reducing the intensity of the excitation light, minimizing the exposure time, and using highly sensitive detectors.[1][2][6][8]
Q4: How do I select a commercial antifade reagent for a new dye like APDF?
A4: Since APDF's specific chemical sensitivities are unknown, an empirical approach is best. Start with a modern, broad-spectrum antifade mountant known for its robust performance with a wide variety of dyes. Reagents like Thermo Fisher's ProLong series (Gold or Diamond) or Vector Labs' VECTASHIELD are excellent starting points.[1][9][10] It is advisable to test multiple reagents to find the one that performs best with your specific compound.[6][8] Some reagents can cause an initial drop in fluorescence, known as quenching, so it is important to compare the initial signal intensity as well as the fading rate.[11]
Q5: Can I use antifade reagents for live-cell imaging with APDF?
A5: Yes, but you must use reagents specifically designed for live-cell applications, such as ProLong Live Antifade Reagent or Trolox, a cell-permeable antioxidant.[9] These reagents are formulated to be non-toxic and to function within the physiological environment of living cells.[9]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows for diagnosing and solving specific photobleaching issues you may encounter with APDF.
Guide 1: Rapid Signal Loss During Time-Lapse or Z-Stack Imaging
This is the most common manifestation of photobleaching. The following protocols will help you systematically reduce the damage caused by the excitation light.
Caption: Troubleshooting workflow for rapid photobleaching.
The goal is to create a "photon budget" and use it wisely. Reduce the total number of photons hitting the sample to the absolute minimum required for a high-quality image.
Principle: Photobleaching is directly proportional to the intensity and duration of excitation light.[2] By minimizing both, you extend the life of your fluorophore.
Step-by-Step Methodology:
-
Find Your Sample with Transmitted Light: Whenever possible, use transmitted light techniques like DIC or Phase Contrast to locate the area of interest. This avoids unnecessary fluorescence excitation.[5]
-
Reduce Excitation Intensity:
-
Optimize Camera/Detector Settings:
-
Increase the camera's electronic gain or use pixel binning (e.g., 2x2). This amplifies the signal from the photons you do collect, allowing you to use less light.
-
Use a high-sensitivity camera (e.g., a cooled monochrome sCMOS or EMCCD) to capture faint signals efficiently.[1]
-
-
Minimize Exposure Time: Set the shortest exposure time that provides an adequate signal-to-noise ratio. A few longer exposures are often less damaging than many short exposures due to overhead time where the shutter is opening and closing.[12]
-
Use "Snap" Instead of "Live": Avoid leaving the "Live" view on, which continuously illuminates the sample. Use the "Snap" or single-frame acquisition button to check focus and position.
| Parameter | Standard Setting (High Bleaching) | Optimized Setting (Low Bleaching) | Rationale |
| Excitation Intensity | 100% | 5-25% | Reduces the rate of excited state generation and subsequent damage.[2] |
| Exposure Time | 500 ms | 50-200 ms | Decreases the total dose of photons the sample receives per frame.[1] |
| Camera Gain | Low | High | Amplifies the detected signal, compensating for lower light levels. |
| Live View | Continuous | Used sparingly | Prevents constant, unnecessary illumination of the sample.[8] |
Principle: Antifade reagents are chemicals that suppress photobleaching, primarily by scavenging reactive oxygen species (ROS).[7] Their effectiveness varies between fluorophores.
Step-by-Step Methodology:
-
Prepare Identical Samples: Prepare at least three identical slides stained with APDF.
-
Mount with Different Reagents:
-
Image under Controlled Conditions:
-
Use the exact same microscope settings (objective, light intensity, exposure time) for all slides.
-
Select a representative field of view on each slide.
-
Acquire a time-lapse series (e.g., 50 frames, one frame every 5 seconds).
-
-
Analyze the Data:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in the first and last frame of each time-lapse series.
-
Calculate the percentage of signal loss for each condition. The reagent that results in the lowest percentage of signal loss is the most effective for APDF.
-
| Antifade Reagent Class | Active Component (Examples) | Primary Mechanism | Best For |
| Free Radical Scavengers | PPD, n-Propyl Gallate (NPG), DABCO | Scavenges reactive oxygen species (ROS).[7] | Fixed-cell, broad-spectrum protection. |
| Redox-Active Systems | Trolox (Vitamin E derivative) | Acts as an antioxidant and can quench triplet states. | Live-cell imaging and some fixed-cell applications. |
| Hard-Setting Mountants | e.g., ProLong Glass | Cures to a hard seal with a specific refractive index (e.g., 1.52) to match immersion oil, improving image resolution.[10] | High-resolution confocal and super-resolution microscopy. |
Part 3: Understanding the Mechanism of Photobleaching
To effectively troubleshoot, it is essential to understand the underlying photochemical processes that lead to signal loss.
Sources
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Photobleaching [evidentscientific.com]
- 4. Photochemical Mechanisms of Fluorophores Employed in Single‐Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Photomicrography Errors: Bleaching, Noise & Color Shift | Evident [evidentscientific.com]
- 6. news-medical.net [news-medical.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 9. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 10. SlowFade Antifade Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. emsdiasum.com [emsdiasum.com]
- 12. journals.biologists.com [journals.biologists.com]
Technical Support Center: Troubleshooting Furan Derivative Synthesis
Welcome to the Furan Synthesis Technical Support Center. As Senior Application Scientists, we understand that synthesizing furan derivatives is rarely as straightforward as textbook mechanisms suggest. Furans are highly versatile, electron-rich heterocycles, but their inherent electronic properties make them susceptible to over-oxidation, poor regioselectivity, and acid-catalyzed degradation[1].
This guide is designed to move beyond basic recipes. Here, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure your syntheses are robust, reproducible, and analytically sound.
The Paal-Knorr Synthesis: Overcoming Polymerization and Low Yields
Q: My Paal-Knorr synthesis is yielding black tar instead of the desired furan, or showing very low conversion. What is going wrong?
The Causality: The traditional Paal-Knorr synthesis relies on the cyclization of 1,4-diketones driven by strong Brønsted acids (like HCl or H₂SO₄)[2]. However, furan rings—particularly those with electron-donating substituents—are notoriously sensitive to highly acidic conditions. Strong acids trigger protonation-activated ring-opening cascades that rapidly lead to polymerization[3]. Furthermore, the cyclization step possesses a high energy barrier; recent mechanistic studies reveal that explicit water participation (via a hemiketal pathway) significantly reduces this barrier[4].
The Solution: Abandon strong mineral acids. Instead, utilize milder Lewis acids or dehydrating agents like Titanium Tetrachloride (TiCl₄)[4]. TiCl₄ facilitates the necessary dehydration to drive the reaction forward without creating the harsh protonating environment that degrades the final product.
Logical troubleshooting workflow for Paal-Knorr furan synthesis.
Protocol: Mild Paal-Knorr Synthesis using TiCl₄
Self-Validating System: This protocol uses temperature control to prevent exothermic degradation and TLC monitoring to validate intermediate consumption.
-
Preparation: Dissolve the 1,4-dicarbonyl compound (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction vessel strictly to 0 °C using an ice bath. Mechanistic note: Cooling prevents uncontrolled exothermic degradation upon catalyst addition.
-
Catalysis: Slowly add TiCl₄ (0.5 to 1.0 equiv) dropwise via syringe.
-
Monitoring (Self-Validation): Allow the reaction to warm to room temperature. Monitor progress via Thin-Layer Chromatography (TLC). The disappearance of the UV-inactive 1,4-diketone and the emergence of a highly UV-active, less polar spot indicates successful furan aromatization.
-
Quenching: Once complete, quench the reaction carefully with saturated aqueous NaHCO₃ at 0 °C to neutralize the Lewis acid, preventing downstream degradation during workup. Extract with diethyl ether.
The Feist-Benary Synthesis: Controlling Regioselectivity and Hydrolysis
Q: In my Feist-Benary synthesis, I am observing ester hydrolysis and poor regioselectivity. How can I control the reaction pathway?
The Causality: The Feist-Benary synthesis constructs the furan core via the condensation of an α-halo ketone with a β-dicarbonyl compound[5]. The sequence initiates with the base-catalyzed deprotonation of the β-dicarbonyl to form a nucleophilic enolate. This enolate attacks the α-carbon of the α-halo ketone (Sₙ2 displacement), followed by an intramolecular aldol-type cyclization and dehydration[6]. If strong bases (e.g., NaOH, KOH) are used, competitive saponification of the ester functionalities on the β-ketoester occurs before cyclization can complete.
The Solution: Utilize mild amine bases such as pyridine or triethylamine (Et₃N)[5]. These bases possess the exact pKa range required to cleanly deprotonate the β-dicarbonyl without acting as aggressive nucleophiles that cleave esters[6].
Step-by-step mechanistic workflow of the Feist-Benary furan synthesis.
Protocol: Standard Feist-Benary Synthesis
Self-Validating System: Intermediate mass-tracking ensures the reaction does not stall at the aldol-adduct phase.
-
Enolization: In a round-bottom flask, dissolve the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 equiv) in a polar aprotic solvent like THF or DMF[6]. Add pyridine (1.2 equiv) and stir at room temperature for 15 minutes to ensure complete enolate formation.
-
Coupling: Slowly add the α-halo ketone (e.g., chloroacetone, 1.0 equiv) dropwise to control the resulting exotherm.
-
Cyclization: Heat the mixture to reflux for 4 hours.
-
Mass Validation (Self-Validation): Aliquot a 50 µL sample, perform a mini-aqueous workup, and inject into GC-MS. Ensure the intermediate aldol-adduct has transitioned entirely to the dehydrated furan mass (M - 18). If the hydrated intermediate persists, extend the reflux time.
-
Isolation: Cool to room temperature, dilute with diethyl ether, and wash sequentially with water, saturated aqueous NaHCO₃, and brine to remove residual pyridine[6].
Purification: Surviving Silica Gel Chromatography
Q: My furan product looks pure in the crude NMR, but decomposes completely during silica gel column chromatography. How do I isolate it?
The Causality: Standard silica gel is inherently acidic due to exposed surface silanol groups. Because the furan ring is highly electron-rich, it is easily protonated at the alpha or beta positions by these silanols[7]. This protonation breaks the aromaticity of the ring, triggering a cascade that either reverts the molecule back to a 1,4-dicarbonyl (ring-opening) or causes irreversible polymerization on the column[3].
The Solution: You must actively buffer your workup and chemically deactivate the stationary phase. Ensure the pH of your aqueous workup never drops below 4[3]. For chromatography, pre-treat the silica gel with a volatile amine to cap the acidic silanol sites[7].
Optimized purification workflow for acid-sensitive furan derivatives.
Protocol: Safe Chromatography of Acid-Sensitive Furans
Self-Validating System: 2D-TLC confirms stationary phase compatibility before committing the bulk batch.
-
Pre-Validation (Self-Validation): Perform a 2D-TLC. Spot the crude mixture on a standard silica plate and elute. Rotate the plate 90 degrees and elute again. If the spots do not form a perfect diagonal line (i.e., streaking occurs on the second pass), the compound is decomposing on the silica.
-
Eluent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate) and spike it with 1% v/v Triethylamine (Et₃N).
-
Column Deactivation: Slurry-pack the silica gel column using this Et₃N-spiked eluent. Flush the column with at least two full column volumes of the spiked eluent to fully neutralize all acidic silanol sites[7].
-
Elution: Load the crude furan mixture and run the column normally.
-
Solvent Removal: The Et₃N will co-elute with your product, but due to its high volatility, it can be easily removed post-column via high-vacuum rotary evaporation.
Quantitative Data Summary
The following table summarizes the operational parameters, expected yields, and primary failure modes for the most common furan synthesis pathways to help you select the optimal route for your target derivative.
| Synthesis Pathway | Primary Substrates | Recommended Catalyst/Base | Typical Temperature | Expected Yield Range | Primary Troubleshooting Challenge |
| Paal-Knorr | 1,4-Dicarbonyls | TiCl₄, pTSA, or mild Lewis acids | 0 °C to RT | 70–90% | Acid-catalyzed polymerization[3] |
| Feist-Benary | α-Halo ketones + β-dicarbonyls | Pyridine, Triethylamine | RT to Reflux | 65–85% | Ester hydrolysis via strong bases[6] |
| Furfural Derivatization | Furfural / Biomass | Metal catalysts (Cu, Pd) | Varied (Gas/Liquid) | 50–80% | Over-oxidation or ring hydrogenation[1] |
References
-
Feist–Benary synthesis - Wikipedia , wikipedia.org, 5
-
Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers - Benchchem , benchchem.com, 6
-
Stability issues of furan rings in acidic or basic conditions - Benchchem , benchchem.com,7
-
Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway , researchgate.net, 4
-
Paal–Knorr furan synthesis | Request PDF - ResearchGate , researchgate.net, 2
-
Technical Support Center: Synthesis of Furan-Containing Compounds - Benchchem , benchchem.com, 3
-
Furfural: A renewable and versatile platform molecule for the synthesis of chemicals and fuels , csic.es,1
Sources
Mitigating side reactions during the synthesis of heterocyclic compounds
Welcome to the Application Scientist Knowledge Base. Synthesizing nitrogen-, oxygen-, and sulfur-containing heterocycles introduces unique chemical challenges, primarily due to the presence of Lewis-basic heteroatoms, tautomerization, and electronic imbalances. This guide provides authoritative, field-proven troubleshooting protocols to mitigate two of the most pervasive side reactions in drug development: regioisomeric mixtures during N-alkylation and protodeboronation during cross-coupling .
Module 1: Overcoming Regioselectivity Failures in Azole N-Alkylation
FAQ & Troubleshooting Guide
Q: Why does my pyrazole alkylation always yield an inseparable mixture of regioisomers? A: Pyrazoles and related N-heterocycles undergo rapid tautomerization. Under standard basic conditions (e.g., NaH, K₂CO₃), deprotonation creates a highly delocalized pyrazolide anion. Because both nitrogen atoms share similar electronic properties and nucleophilicity, the alkylation becomes entirely substrate-controlled, resulting in an intractable mixture of N1 and N2 regioisomers that are notoriously laborious to separate[1].
Q: How can I force regioselectivity without adding complex protecting groups? A: To override the substrate's inherent bias, you must switch to catalyst-controlled alkylation .
-
For N2-Selectivity: Utilizing a Magnesium-catalyzed protocol is highly recommended. The Mg²⁺ ion coordinates with the pyrazole, differentiating the steric and electronic environments of the two nitrogens and directing the alkyl halide to the N2 position[2].
-
For N1-Selectivity: For complex pharmaceutical intermediates, engineered biocatalytic cascades (e.g., using a promiscuous methyltransferase) have been developed to achieve >99% N1-regioselectivity using simple haloalkanes, driven by the geometric constraints of the enzyme's active site[1].
Quantitative Data: Alkylation Strategy Comparison
| Strategy / Condition | Reagents & Catalysts | Target Isomer | Typical Yield | Regioselectivity (N1:N2) |
| Standard Basic | NaH or K₂CO₃, Alkyl Halide | Mixture | 60–85% | ~ 50:50 to 70:30 |
| Mg-Catalyzed | MgBr₂ (20 mol%), i-Pr₂NEt | N2-Alkylated | 44–90% | Up to 1:99 |
| Biocatalytic | Engineered Methyltransferase | N1-Alkylated | >90% (Conv.) | > 99:1 |
Workflow & Logic Diagram
Workflow and mechanistic control of regioselectivity in pyrazole N-alkylation.
Self-Validating Protocol: Mg-Catalyzed N2-Alkylation
Causality Note: MgBr₂ provides the optimal balance of reactivity; less dissociating counterions improve regioselectivity by maintaining a tight coordination sphere around the pyrazole[2].
-
Preparation: In a glovebox filled with N₂ (≤0.1 ppm O₂, ≤0.1 ppm H₂O), charge 3-substituted-1H-pyrazole (1.0 equiv) and anhydrous MgBr₂ (0.2 equiv, 20 mol%) into a reaction vial equipped with a magnetic stir bar.
-
Solvation: Add anhydrous THF to achieve a 0.5 M concentration.
-
Electrophile Addition: Add the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 equiv).
-
Base Addition: Dropwise, add N,N-Diisopropylethylamine (i-Pr₂NEt, 2.1 equiv) to the solution at 25 °C.
-
Validation Checkpoint: The persistence of a homogeneous solution without precipitation of Mg(OH)₂ confirms the anhydrous integrity of the environment, which is critical for maintaining the active Mg-pyrazole complex.
-
-
Reaction: Stir the resulting mixture at 25 °C for 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.
Module 2: Suppressing Protodeboronation in Heteroaryl Cross-Couplings
FAQ & Troubleshooting Guide
Q: My Suzuki-Miyaura coupling with 2-furanboronic acid yields mostly furan and unreacted aryl halide. What is happening? A: You are observing base-catalyzed protodeboronation. In standard aqueous Suzuki-Miyaura conditions, the base required for transmetalation also catalyzes the rapid cleavage of the C-B bond, yielding the reduced arene (Ar-H). For basic heteroaromatic boronic acids (e.g., 2-pyridine boronic acid), speciation resembles amino acids, forming zwitterionic species under neutral pH that undergo rapid unimolecular fragmentation[3][4].
Q: How do I prevent this side reaction while still enabling transmetalation? A: You must decouple the transmetalation step from aqueous hydrolysis. The most robust solution is to use strictly anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) and an additive like trimethyl borate (B(OMe)₃). Trimethyl borate solubilizes the in situ-generated boronate complexes and buffers the inhibitory effect of excess TMSOK, favoring rapid transmetalation over protodeboronation[5]. Alternatively, specialized Buchwald-type Pd precatalysts can be used to form the active catalytic species at room temperature before the boronic acid has time to decompose[6].
Quantitative Data: Boronic Acid Stability Profiling
| Boronic Acid Species | Kinetic Half-Life (t₁/₂) | Propensity for Protodeboronation |
| Phenylboronic acid | > 100 hours (pH 13, 70 °C) | Low |
| 2-Thiopheneboronic acid | ~ 4 hours (pH 13, 70 °C) | Moderate |
| 2-Furanboronic acid | < 10 minutes (pH 13, 70 °C) | Very High |
| 2-Pyridineboronic acid | < 1 minute (pH 7, 70 °C) | Extreme (Zwitterion-mediated) |
Mechanistic Pathway Diagram
Mechanistic divergence of heteroaryl boronic acids: transmetalation vs. protodeboronation.
Self-Validating Protocol: Anhydrous Heteroaryl Cross-Coupling
Causality Note: B(OMe)₃ prevents catalyst poisoning by Lewis-basic heteroatoms, while TMSOK generates the active boronate without introducing water, effectively shutting down the hydrolytic protodeboronation pathway[5].
-
Setup: In an inert atmosphere (glovebox or Schlenk line), combine the heteroaryl boronic ester (1.5 equiv), heteroaryl halide (1.0 equiv), and a Buchwald-type Pd precatalyst (e.g., XPhos Pd G3, 2-5 mol%) in an oven-dried reaction vessel.
-
Solvation: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
-
Additive: Add trimethyl borate (B(OMe)₃, 2.0 equiv) to the mixture via microsyringe.
-
Base Addition: Add potassium trimethylsilanolate (TMSOK, 2.0 equiv) as the anhydrous base.
-
Validation Checkpoint: The reaction mixture should remain a clear or slightly cloudy suspension. Rapid bubbling upon base addition strongly indicates unwanted protodeboronation (release of Ar-H gas or solvent boiling due to exothermic degradation).
-
-
Reaction: Stir at room temperature (or mild heating up to 40 °C) for 1–3 hours.
-
Workup: Filter the crude mixture through a Celite pad, wash with EtOAc, and concentrate in vacuo for downstream purification.
References
1.1 - nih.gov 2.2 - thieme-connect.com 3.3 - ed.ac.uk 4.6 - nih.gov 5. 4 - wikipedia.org 6.5 - nih.gov
Sources
- 1. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of aminofuran compounds for long-term storage
Welcome to the Aminofuran Stability & Storage Support Center . As a Senior Application Scientist, I have designed this guide to help you navigate the unique handling requirements of aminofuran derivatives.
Aminofurans are highly versatile building blocks in medicinal chemistry and materials science. However, the very feature that makes them reactive—the electron-donating amino group coupled with the electron-rich furan ring—also makes them notoriously unstable under ambient conditions. This guide bridges the gap between theoretical mechanisms and practical laboratory workflows, ensuring the integrity of your compounds from synthesis to downstream application.
Diagnostic Matrix: Understanding Aminofuran Degradation
Before troubleshooting, it is critical to understand why your compound is degrading. The table below summarizes the causality behind common degradation modes and provides quantitative baseline expectations for half-lives based on storage conditions.
Table 1: Comparative Stability & Degradation Kinetics of Aminofuran Derivatives
| Compound State | Storage Condition | Additives | Estimated Half-Life | Primary Degradation Mode |
| Free Aminofuran (Neat) | 25°C, Ambient Air | None | < 24 Hours | Auto-oxidation & Gumming |
| Free Aminofuran (Solution) | 4°C, Ambient Air | None | 3 - 5 Days | Diels-Alder Dimerization |
| Free Aminofuran (Neat) | -20°C, Argon | BHT (250 ppm) | 3 - 6 Months | Slow Oxidation |
| Aminofuran HCl Salt | -20°C, Argon | None | > 2 Years | Highly Stable |
| N-Acetyl Aminofuran | 25°C, Ambient Air | None | > 1 Year | Highly Stable |
Mechanistic Workflows & Visualizations
To visualize the chemical fate of these compounds, refer to the mechanistic pathways and the recommended stabilization workflow below.
Fig 1. Primary degradation pathways of free aminofurans under suboptimal storage conditions.
Fig 2. Decision matrix and workflow for the stabilization of aminofuran compounds.
Troubleshooting & FAQs
Q1: Why did my purified aminofuran turn into a dark, insoluble gum after leaving it on the bench overnight? A1: Aminofurans are highly electron-rich. The amino group donates electron density into the furan ring, raising its HOMO energy level. This makes the molecule highly susceptible to auto-oxidation by atmospheric oxygen, initiating a radical cascade that leads to ring-opening and subsequent polymerization into insoluble gums[1]. Always store these compounds under an inert atmosphere immediately after purification.
Q2: I need to use the free amine for a downstream coupling reaction. How can I store it without forming a salt? A2: If salt formation is prohibitive, you must suppress both oxidation and dimerization. Store the compound at -80°C under an inert atmosphere (Argon) to slow down Diels-Alder dimerization. Additionally, doping the compound with a radical scavenger like Butylated hydroxytoluene (BHT) at 250 ppm will drastically reduce oxidative degradation without interfering with most downstream couplings[1].
Q3: My aminofuran degraded during silica gel chromatography. What happened? A3: Silica gel is inherently acidic. While the furan ring is generally stable under mild conditions, prolonged exposure to acidic environments (like raw silica) can catalyze ring-opening reactions or hydrolysis[2]. Fix: Neutralize the silica gel by pre-treating your column with 1-2% triethylamine (TEA) in your mobile phase before loading your compound.
Q4: Is it better to protect the amine or form a salt for archival storage? A4: Both strategies lower the electron density of the furan ring, which is the root cause of instability. Protecting the amine (e.g., as an N-acetyl derivative) provides excellent stability and allows for room-temperature storage, but requires an additional synthetic deprotection step later[3]. Salt formation (e.g., HCl salt) is generally preferred because it provides near-quantitative yields, stabilizes the furan[4], and the free amine can be instantly regenerated in situ by adding a mild base (like DIPEA) during your next reaction step.
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure your compounds are properly stabilized.
Protocol A: Hydrochloride Salt Formation for Archival Storage
Causality: Protonating the free amino group to form an ammonium salt withdraws electron density from the furan ring, dramatically increasing its oxidative stability and preventing Diels-Alder dimerization[4].
-
Dissolution: Dissolve the free aminofuran in anhydrous diethyl ether or tetrahydrofuran (THF) under an argon atmosphere.
-
Self-Validation: Ensure complete dissolution. Any insoluble material at this stage is an impurity and should be filtered out via a syringe filter to prevent nucleation of contaminants.
-
-
Cooling: Cool the solution to 0°C using an ice bath to minimize exothermic degradation during acid addition.
-
Acidification: Dropwise add 1.1 equivalents of anhydrous HCl in dioxane (4M) while stirring vigorously.
-
Causality: Anhydrous conditions are mandatory; aqueous acids can trigger hydrolysis of the furan ring[2].
-
-
Precipitation: Observe the immediate precipitation of the aminofuran hydrochloride salt.
-
Self-Validation: The supernatant should transition from colored to clear, indicating complete precipitation of the salt.
-
-
Isolation: Filter the precipitate under a stream of argon using a Schlenk frit.
-
Washing: Wash the solid with cold, anhydrous diethyl ether to remove residual HCl and unreacted starting material.
-
Storage: Dry the salt in vacuo (< 0.1 mbar) for 4 hours. Store at -20°C or -80°C in an amber vial backfilled with argon.
Protocol B: Short-Term Stabilization using Antioxidants
Causality: For workflows where salt formation is not viable, adding a radical scavenger quenches the auto-oxidation cascades initiated by trace oxygen or light[1].
-
Preparation: Prepare a 10 mg/mL stock solution of BHT in anhydrous dichloromethane (DCM).
-
Doping: Add the BHT solution to the freshly purified aminofuran to achieve a final BHT concentration of 250 ppm relative to the furan mass.
-
Solvent Removal: Evaporate the DCM under a gentle stream of high-purity nitrogen. Do not use a rotary evaporator with a standard water bath, as the heat can induce dimerization.
-
Packaging: Transfer the stabilized oil/solid to an amber glass vial.
-
Causality: Amber glass prevents photochemically induced rearrangements, which furan rings are highly prone to[2].
-
-
Sealing: Purge the vial with argon for 60 seconds, seal tightly with a PTFE-lined cap, wrap with Parafilm, and store at -80°C.
References
- BenchChem. "An In-Depth Technical Guide to the Reactivity and Stability of 2-Amino-5-phenyl-3-furonitrile." BenchChem.
- Plaçais, C., et al. "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization." Organic Letters, 2021, 23, 4915-4919.
- ResearchGate. "Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components.
- ACS Sustainable Chemistry & Engineering. "Formation of a Renewable Amine and an Alcohol via Transformations of 3-Acetamido-5-acetylfuran.
Sources
Optimizing reaction conditions for the synthesis of benzofuran derivatives
Welcome to the Reaction Optimization Support Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of benzofuran derivatives. Benzofurans are critical pharmacophores in drug discovery, but their construction—whether via transition-metal catalysis or metal-free tandem cyclizations—often presents challenges such as incomplete ring closure, homocoupling side reactions, and regioselectivity issues[1].
This guide bypasses generic advice to focus on the causality of reaction failures, providing self-validating protocols and data-driven troubleshooting steps.
Module 1: Transition-Metal Catalyzed Sonogashira-Cyclization Cascades
The one-pot Sonogashira coupling of 2-iodophenols with terminal alkynes, followed by a 5-endo-dig cyclization, is the workhorse methodology for 2-substituted benzofurans[2]. However, balancing the coupling rate with the cyclization rate is a frequent source of failure.
Mechanistic pathway of Pd/Cu-catalyzed Sonogashira coupling and subsequent cyclization.
Standard Self-Validating Protocol: Cu-Free Aerobic Sonogashira
Causality: Eliminating copper prevents the oxidative Glaser homocoupling of alkynes. Using water as a solvent with palladium nanoparticles (PdNPs) drives the hydrophobic organic substrates into concentrated micelles, accelerating the reaction[2].
-
Preparation: In a 25 mL round-bottom flask, add 2-iodophenol (1.0 mmol), terminal alkyne (1.2 mmol), and pyrrolidine (2.0 mmol) as the base.
-
Catalyst Addition: Add PdCl₂ (2 mol%) and distilled water (5 mL). Validation Checkpoint: The mixture should appear as a heterogeneous suspension. Do not degas; this specific protocol utilizes aerobic conditions.
-
Reaction: Stir vigorously at 80 °C for 4–6 hours.
-
In-Process Validation: Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the 2-iodophenol spot and the absence of a highly non-polar diyne spot confirm successful Cu-free coupling.
-
Workup: Extract with EtOAc (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
FAQ & Troubleshooting: Transition-Metal Catalysis
Q1: I am observing a significant amount of starting material and an uncyclized intermediate (2-alkynylphenol). What is the issue? A1: The Sonogashira coupling is occurring, but the 5-endo-dig cyclization is stalled. This happens when the alkyne is not sufficiently activated for nucleophilic attack by the adjacent phenoxide[3]. Solution: Add a Lewis acid co-catalyst (e.g., AuCl₃ or PtCl₂) at 2 mol% to selectively activate the π-system of the alkyne. Alternatively, switch to a stronger base like Cs₂CO₃ to ensure complete deprotonation of the phenol, increasing its nucleophilicity.
Q2: My reaction mixture turns black immediately, and yields are below 20%. A2: Rapid blackening indicates the aggregation of active Pd(0) into inactive "palladium black." This is caused by a lack of stabilizing ligands or overly harsh reductive conditions. Solution: Introduce sterically hindered phosphine ligands (e.g., XPhos or SPhos). The steric bulk accelerates reductive elimination and shields the Pd(0) center, preventing aggregation.
Module 2: Metal-Free & Base-Mediated Tandem Cyclizations
For researchers prioritizing green chemistry or avoiding heavy metal contamination in drug development, base-mediated cascade cyclizations (such as the Rap-Stoermer reaction or DMAP-mediated tandem cyclizations) are excellent alternatives[4][5].
Decision tree for troubleshooting low yields in metal-free benzofuran synthesis.
Standard Self-Validating Protocol: DMAP-Mediated Cyclization
Causality: 4-Dimethylaminopyridine (DMAP) acts as both a base and a nucleophilic catalyst. It facilitates the elimination of the sulfone group from ortho-hydroxy α-aminosulfones to form a highly reactive iminium intermediate, which then undergoes rapid nucleophilic attack by the dicarbonyl substrate[4][6].
-
Preparation: Dissolve ortho-hydroxy α-aminosulfone (1.0 mmol) and 2-bromo-1,3-indandione (1.2 mmol) in 1,2-dichloroethane (DCE, 5 mL).
-
Catalyst Addition: Add DMAP (2.0 equiv) in one portion at ambient temperature. Validation Checkpoint: A slight color change (often to pale yellow) should occur within 15 minutes, indicating the formation of the iminium intermediate.
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and purify via column chromatography.
Quantitative Data: Reaction Optimization
The choice of base and solvent strictly dictates the reaction pathway. Inorganic bases often fail to provide the necessary solubility and nucleophilic activation required for the tandem cyclization[6].
Table 1: Optimization of Base and Solvent in Tandem Cyclization
| Entry | Base (2.0 equiv) | Solvent | Time (h) | Yield (%) | Causality / Observation |
|---|---|---|---|---|---|
| 1 | NaHCO₃ | CH₂Cl₂ | 20 | 42 | Weak base; incomplete sulfone elimination. |
| 2 | K₂CO₃ | CH₂Cl₂ | 20 | 60 | Poor solubility in organic phase. |
| 3 | DMAP | CH₂Cl₂ | 12 | 75 | Good nucleophilic activation. |
| 4 | DMAP | DCE | 12 | 85 | Optimal: Higher boiling point and polarity stabilize intermediates. |
Data summarized from the optimization of benzofuran-spiroindenone derivatives[6].
Table 2: Catalyst Optimization for Rap-Stoermer Reaction
| Entry | Catalyst | Condition | Temp (°C) | Yield (%) | Causality / Observation |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Solvent-free | 130 | 69 | Heterogeneous mixture limits mass transfer. |
| 2 | KOH | Solvent-free | 130 | 72 | Strong base causes minor degradation. |
| 3 | TEA | Solvent-free | 130 | 97 | Optimal: Liquid TEA acts as both base and homogenizing medium. |
Data summarized from the solvent-free synthesis of benzofurans[5].
FAQ & Troubleshooting: Metal-Free Approaches
Q3: My acid-catalyzed cyclization of an O-aryl ketoxime is producing an amide instead of the expected benzofuran. What is happening? A3: You are observing a competing Beckmann rearrangement, which is highly favored for oximes under strong Brønsted acid conditions[3]. Solution: Switch the catalytic system. Instead of strong Brønsted acids (like H₂SO₄), use milder Lewis acids (e.g., BF₃·OEt₂) in an aprotic solvent. Lowering the reaction temperature to 0 °C during the initial acid addition will kinetically disfavor the Beckmann rearrangement in favor of the desired [3,3]-sigmatropic rearrangement leading to the benzofuran.
Q4: I am scaling up the TEA-catalyzed Rap-Stoermer reaction to 50 grams, but the yield dropped from 97% to 60%. A4: Solvent-free reactions are highly dependent on mass transfer and heat dissipation. At a 50-gram scale, the exothermic nature of the cyclization causes localized "hot spots," leading to thermal degradation of the product[5]. Solution: Transition from a closed-vessel batch setup to a continuous flow reactor, or reintroduce a minimal amount of high-boiling, inert solvent (like PEG-400) to act as a heat sink and improve stirring efficiency.
References
-
Zhu, R.-R., Hou, X.-Q., & Du, D.-M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. URL:[Link]
-
Koca, M. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans. ChemistrySelect, 7(30), e202202243. URL:[Link]
-
Saha, D., et al. (2020). A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water. Molecules. URL:[Link]
-
Fatima, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. URL:[Link]
Sources
Validation & Comparative
A Comparative Analysis for Advanced Bioimaging: 3-Amino-N-phenyldibenzo[b,d]furan and Fluorescein as Fluorescent Probes
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of cellular imaging and high-throughput screening, the selection of an appropriate fluorescent probe is a critical decision that dictates the quality, reliability, and impact of experimental data. For decades, fluorescein has been a workhorse in the field, its utility cemented by its high quantum yield and ease of use. However, its well-documented limitations, notably its pH sensitivity and susceptibility to photobleaching, have driven the exploration of alternative fluorophores. Among the emerging classes of fluorescent probes, derivatives of dibenzofuran have shown considerable promise, offering a rigid, conjugated system that can be tailored for specific applications.
Core Structural Differences and Their Implications
The fundamental differences in the chemical architecture of fluorescein and dibenzofuran-based probes underpin their distinct photophysical and photochemical behaviors.
-
Fluorescein: A member of the xanthene dye family, fluorescein possesses a flexible tricyclic structure. Its fluorescence is highly dependent on its ionic form, which is in turn dictated by the pH of the surrounding environment.[6] This property, while useful for pH sensing, can be a significant confounding factor in quantitative imaging applications where pH may fluctuate.
-
Dibenzofuran Derivatives: The dibenzofuran core is a rigid, planar, and highly conjugated aromatic system. This rigidity minimizes non-radiative decay pathways, a characteristic that can contribute to higher quantum yields and enhanced photostability. The amino and phenyl substitutions on the dibenzofuran scaffold are designed to modulate the electronic properties and, consequently, the fluorescence characteristics of the molecule. The amino group, in particular, is a common auxochrome used to enhance fluorescence.
Caption: Core chemical structures of Fluorescein and a representative 3-Amino-N-phenyldibenzo[b,d]furan.
Head-to-Head Performance Comparison
The practical utility of a fluorescent probe is best assessed by a direct comparison of its key performance metrics. The following table summarizes the photophysical properties of a representative amino-dibenzofuran derivative and fluorescein.
| Property | Representative Amino-Dibenzofuran | Fluorescein |
| Maximum Excitation (λex) | ~325 nm[1] | 495 nm[7] |
| Maximum Emission (λem) | ~380 nm[1] | 519 nm[7] |
| Molar Absorptivity (ε) | ~19,500 cm⁻¹M⁻¹[1] | ~80,000 cm⁻¹M⁻¹[7] |
| Quantum Yield (Φ) | Up to 0.62[1] | ~0.79 - 0.95[7] |
| Photostability | Generally high due to rigid structure | Prone to photobleaching[8][9][10] |
| pH Sensitivity | Reported to be insensitive to environment[1][2] | Highly pH-dependent fluorescence[6] |
| Solubility | Generally soluble in organic solvents; aqueous solubility can be modified. | Water-soluble (as sodium salt) |
Deep Dive Analysis: Causality and Experimental Insights
Quantum Yield and Brightness
Fluorescein's high molar absorptivity and near-unity quantum yield in alkaline conditions make it an exceptionally bright fluorophore, which is advantageous for detecting low-abundance targets.[7] The representative amino-dibenzofuran also exhibits a high quantum yield (up to 0.62), indicating efficient conversion of absorbed light into emitted fluorescence.[1] While its molar absorptivity is lower than that of fluorescein, its overall brightness (a product of molar absorptivity and quantum yield) is still substantial, making it a viable probe for many applications. The rigid nature of the dibenzofuran scaffold limits vibrational energy loss, contributing to its high quantum efficiency.
Photostability: A Key Differentiator
A significant drawback of fluorescein is its propensity to photobleach under intense or prolonged illumination.[8][9][10] This irreversible loss of fluorescence is primarily due to the reaction of the excited fluorophore with molecular oxygen, leading to chemical degradation.[11] This can be a major limitation in time-lapse imaging and other applications requiring long-term observation.
Dibenzofuran derivatives, owing to their robust and rigid aromatic structure, are expected to exhibit superior photostability. The fused ring system is less susceptible to photo-oxidation, allowing for longer imaging times and the use of higher intensity excitation light without significant signal degradation. This enhanced stability is crucial for quantitative studies where a consistent fluorescent signal over time is paramount.
Caption: Workflow for comparing the photostability of two fluorescent probes.
Environmental Sensitivity: The Impact of pH
The fluorescence of fluorescein is highly dependent on pH, with optimal emission in alkaline environments. This is due to the equilibrium between different ionic forms of the molecule, each with distinct absorption and emission properties. While this can be exploited for pH measurement, it is a significant source of variability in live-cell imaging where intracellular pH can fluctuate.
In contrast, the fluorescence of the dibenzofuran α-amino acid has been reported to be insensitive to the local environment.[1][2] This stability across different conditions is a major advantage for quantitative biological imaging, as it ensures that changes in fluorescence intensity are directly proportional to the concentration of the probe, rather than being influenced by local pH changes.
Experimental Protocols: A Guide to Best Practices
Reproducible and reliable data are the cornerstones of scientific research. The following protocols provide detailed, step-by-step methodologies for two key experiments in fluorophore characterization.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes the widely used relative method for determining the fluorescence quantum yield of a sample by comparing it to a standard of known quantum yield.
Rationale: The relative method is often preferred for its simplicity and accuracy, provided a suitable standard is available. The method relies on the principle that for optically dilute solutions, the integrated fluorescence intensity is proportional to the amount of light absorbed.
Materials:
-
Spectrofluorometer with spectral correction capabilities
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvent (e.g., methanol, ethanol)
-
Fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solution of the amino-dibenzofuran probe
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the amino-dibenzofuran probe in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions of both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence: For each dilution, record the corrected fluorescence emission spectrum using the spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under each fluorescence emission spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the gradient of the linear fit for both plots.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φx):
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Protocol 2: Assessment of Photostability
This protocol outlines a method for comparing the photostability of the amino-dibenzofuran probe and fluorescein by measuring the rate of photobleaching.
Rationale: By exposing both probes to the same high-intensity light source under identical conditions, their relative resistance to photodegradation can be directly compared.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., PMT or sCMOS camera)
-
Solutions of the amino-dibenzofuran and fluorescein at the same concentration
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Prepare microscope slides with each of the fluorescent probe solutions.
-
Initial Imaging: Acquire an initial image of each sample using a low excitation power to determine the initial fluorescence intensity (F₀).
-
Photobleaching: Continuously illuminate a defined region of each sample with a high, constant excitation power.
-
Time-Lapse Imaging: Acquire images at regular time intervals during the photobleaching process.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the bleached region in each image (F(t)).
-
Normalize the fluorescence intensity at each time point to the initial intensity (F(t)/F₀).
-
Plot the normalized fluorescence intensity versus time for both probes.
-
The probe with the slower decay in fluorescence intensity is the more photostable. The photobleaching rate constant can be determined by fitting the decay curve to an exponential function.
-
Caption: Jablonski diagram illustrating the photobleaching pathway.
Conclusion and Recommendations
The choice between an amino-dibenzofuran probe and fluorescein is contingent on the specific demands of the experiment.
-
Fluorescein remains a suitable choice for endpoint assays and qualitative imaging where its high brightness is an asset and photobleaching is not a major concern. Its well-established protocols and commercial availability also make it a convenient option.
-
3-Amino-N-phenyldibenzo[b,d]furan , as represented by the class of dibenzofuran α-amino acids, presents a compelling alternative for more demanding applications.[1][2][3][4][5] Its superior photostability and environmental insensitivity make it the preferred choice for:
-
Quantitative live-cell imaging: Where accurate measurements of concentration are required over time.
-
Time-lapse microscopy: For tracking cellular processes over extended periods.
-
High-intensity illumination techniques: Such as confocal and super-resolution microscopy, where photobleaching is a significant limiting factor.
-
For researchers and drug development professionals pushing the boundaries of biological imaging, the investment in developing and validating advanced probes like 3-Amino-N-phenyldibenzo[b,d]furan is likely to yield more robust and reproducible data, ultimately leading to deeper and more accurate insights into complex biological systems.
References
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Zeng, L., Marshall, O., McGrory, R., Clarke, R., Brown, R. J., Kadodwala, M., Thomson, A. R., & Sutherland, A. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 27(10), 2475–2479. [Link]
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Zeng, L., Marshall, O., McGrory, R., Clarke, R., Brown, R. J., Kadodwala, M., Thomson, A. R., & Sutherland, A. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. ACS Publications. [Link]
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Islam, M. Z., Noori, A., & Paul, S. C. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1092. [Link]
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Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588–2600. [Link]
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Zeng, L., et al. (2026). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. ResearchGate. [Link]
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Zeng, L., et al. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. PubMed. [Link]
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Oregon State University. (n.d.). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]
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Brouwer, A. M. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. [Link]
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SVI. (2024). Bleaching Effects. Scientific Volume Imaging. [Link]
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HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]
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JASCO. (2021). Fluorescence quantum yield measurement. JASCO Global. [Link]
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Singh, A., et al. (2016). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. Journal of the American Chemical Society. [Link]
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Wu, C., et al. (2011). The photostability and fluorescence properties of diphenylisobenzofuran. ResearchGate. [Link]
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Fellers, T. J., & Davidson, M. W. (2016). Fluorescence - Photobleaching. Molecular Expressions Microscopy Primer. [Link]
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Catalán, J., & Pérez, P. (2016). Quantum chemical investigation of the formation mechanism, structures and spectra of dibenzofuran excimer and dibenzofuran--fluorene exciplex. ResearchGate. [Link]
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Goedhart, J. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
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Martínez-Máñez, R., et al. (2024). Synthesis and characterization of a highly fluorescent benzofuran dimer derived from estradiol. ResearchGate. [Link]
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Lee, J., et al. (2021). Regioisomeric effects of dibenzofuran on the properties of boron–nitrogen multiple resonance emissive materials. RSC Publishing. [Link]
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Pujar, P., et al. (2023). Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. RSC Advances. [Link]
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Kim, J. H., et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent. Semantic Scholar. [Link]
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Di Donato, M., et al. (2020). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. Dyes and Pigments. [Link]
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Lee, J., et al. (2026). Regio-isomeric Effect of Dibenzofuran-Based Host Materials on Photophysics and Device Performance in Organic Light-Emitting Diodes. ResearchGate. [Link]
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Zheng, Q., & Lavis, L. D. (2017). Development of photostable fluorophores for molecular imaging. Current Opinion in Chemical Biology, 39, 32–38. [Link]
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Monti, S., et al. (2025). Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O 2. MDPI. [Link]
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Samanta, S., et al. (2023). Photoactivatable Fluorophores for Bioimaging Applications. PMC. [Link]
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]
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Olenych, S. G., et al. (2018). A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. Molecular Biology of the Cell. [Link]
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Q-Lab. (n.d.). Understanding ICH Photostability Testing. Q-Lab. [Link]
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Wang, X., et al. (2024). Two Fluorescent Probes for Recognition of Acetylcholinesterase: Design, Synthesis, and Comparative Evaluation. MDPI. [Link]
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Kim, H. J., et al. (2025). A Comparative Analysis of Absorbance- and Fluorescence-Based 1,3-Diphenylisobenzofuran Assay and Its Application for Evaluating Type II Photosensitization of Flavin Derivatives. PMC. [Link]
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Kim, D., & Park, S. Y. (2018). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. PMC. [Link]
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Li, D., et al. (2018). State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research. PMC. [Link]
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Zhang, X., et al. (2022). A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. PMC. [Link]
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A Comparative Guide to Cell Permeability of Fluorescent Dyes: Mechanisms, Selection, and Protocols
For researchers and drug development professionals, the selection of a fluorescent dye is rarely dictated by spectral properties alone. The fundamental bottleneck in live-cell imaging, flow cytometry, and high-throughput screening is cell permeability —the thermodynamic and kinetic ability of a fluorophore to cross the lipid bilayer.
This guide provides an objective, comparative analysis of the physicochemical drivers behind dye permeability, contrasting core dye classes, and establishing self-validating experimental protocols to ensure scientific integrity in your assays.
The Physicochemical Drivers of Permeability (The "Why")
A fluorophore’s ability to permeate an intact plasma membrane is governed by a delicate balance of lipophilicity (LogP), molecular weight, and net electrical charge.
-
Passive Diffusion (The Lipophilic Pathway): Dyes with high lipophilicity and neutral or delocalized charges can passively diffuse across the hydrophobic core of the lipid bilayer. Small modifications, such as the addition of an ethylpiperazine group, can drastically alter this thermodynamic profile.
-
Enzymatic Trapping (The "Trojan Horse" Mechanism): Highly polar or charged dyes cannot cross the membrane. To bypass this, chemists mask these charges with lipophilic groups (e.g., acetoxymethyl [AM] esters or diacetates). Once inside the cell, endogenous enzymes cleave these masking groups, trapping the now-charged, fluorescent molecule inside the cytoplasm[1].
-
Exclusion (Impermeability): Dyes with high positive charge densities or polyanionic structures are kinetically barred from entering intact live cells, making them ideal for dead-cell exclusion assays.
Comparative Analysis of Core Dye Classes
The Nuclear Arena: DAPI vs. Hoechst vs. DRAQ5
While both DAPI and Hoechst 33342 are blue-emitting dyes that bind to the minor groove of AT-rich dsDNA, their permeability profiles dictate entirely different use cases.
DAPI (4',6-diamidino-2-phenylindole) possesses a higher positive charge density and lower lipophilicity. At standard working concentrations (1–5 µg/mL), it is kinetically slow to cross intact membranes, making it the gold standard for fixed-cell counterstaining or as a dead-cell indicator in flow cytometry[2]. While it can be forced into live cells at high concentrations (~10 µg/mL), this often results in high cytotoxicity[3].
Hoechst 33342 , conversely, features an ethylpiperazine moiety that significantly increases its lipophilicity. This allows for rapid passive diffusion across live-cell membranes, making it the preferred choice for live-cell cell cycle analysis and tissue imaging[4],[5].
DRAQ5 represents a shift toward the far-red spectrum. It is a highly lipophilic anthraquinone dye that rapidly permeates live cells. By exciting in the far-red region (647 nm), DRAQ5 avoids the phototoxicity and DNA-damage artifacts associated with the high-energy UV lasers required for DAPI and Hoechst[6].
The Cytoplasmic Arena: Calcein AM vs. Calcein (Salt)
Calcein AM is a non-fluorescent, highly lipophilic derivative of Calcein. The addition of acetoxymethyl (AM) ester groups masks the polyanionic charge of the core molecule, allowing it to easily permeate live cells[1]. Once in the cytoplasm, intracellular esterases hydrolyze the AM groups. This enzymatic cleavage removes the lipophilic mask, yielding the highly charged, green-fluorescent Calcein molecule, which is now physically trapped inside the cell[7].
Conversely, the water-soluble Calcein salt lacks these AM groups. It is strictly cell-impermeant and is utilized for tracing endocytosis, gap junction communication, or as a marker that leaks out of cells only when the membrane is compromised.
Mechanism of Calcein AM cellular entry and esterase-mediated intracellular trapping.
Quantitative Comparison of Fluorescent Dyes
The following table summarizes the physicochemical properties and permeability status of the discussed fluorophores to aid in experimental design.
| Dye | Target | Permeability Status | Mechanism of Entry | Ex/Em (nm) | Primary Application |
| Hoechst 33342 | dsDNA (AT-rich) | Highly Permeant | Passive Diffusion (High LogP) | 350 / 461 | Live-cell nuclear imaging |
| DAPI | dsDNA (AT-rich) | Semi-Permeant | Passive Diffusion (Slow/Conc. dependent) | 358 / 461 | Fixed-cell nuclear counterstain |
| DRAQ5 | dsDNA | Highly Permeant | Passive Diffusion (Lipophilic) | 646 / 697 | Live-cell far-red nuclear imaging |
| Calcein AM | Cytoplasm | Highly Permeant | Passive Diffusion (AM ester masking) | 494 / 517 | Live-cell viability / tracing |
| Calcein (Salt) | Cytoplasm | Impermeant | N/A (Polyanionic charge prevents entry) | 494 / 517 | Membrane integrity assays |
Self-Validating Experimental Protocol: Assessing Dye Permeability
To ensure trustworthiness in your assays, a protocol must be self-validating. By multiplexing a permeant, esterase-dependent dye (Calcein AM) with an impermeant, DNA-binding dye (Propidium Iodide or low-dose DAPI), the system creates an internal control. A cell cannot physically be intensely positive for both unless it is in a transient apoptotic state (where esterases are active but the membrane has begun to pore).
Objective: To definitively categorize a cell population's viability while simultaneously validating the functional permeability of Calcein AM and the impermeability of the counterstain.
Step-by-Step Methodology:
-
Cohort Preparation: Prepare two aliquots of HeLa cells (1x10^6 cells/mL). Heat-kill one aliquot (65°C for 10 min) to serve as a compromised-membrane control. Mix the live and dead cohorts at a 1:1 ratio.
-
Staining Solution Preparation: Prepare a working solution of 2 µM Calcein AM and 1 µg/mL Propidium Iodide (PI) in standard PBS.
-
Causality Note: Always use PBS or a serum-free buffer. Serum proteins in complete media possess endogenous esterases that will prematurely cleave Calcein AM extracellularly, leading to high background fluorescence and false positives[7].
-
-
Incubation: Incubate the cell suspension for 30 minutes at 37°C in the dark.
-
Washing: Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend in fresh PBS. Repeat twice.
-
Causality Note: Washing removes uncleaved extracellular Calcein AM and unbound PI, maximizing the signal-to-noise ratio and preventing continuous dye uptake during acquisition.
-
-
Data Acquisition: Analyze via flow cytometry or confocal microscopy.
-
Live Cells: Green positive (488 nm excitation), Red negative. Indicates active esterases and an intact membrane.
-
Dead Cells: Green negative, Red positive (561 nm excitation). Indicates a compromised membrane allowing PI entry and a lack of esterase activity to retain Calcein.
-
Self-validating workflow for assessing dye permeability and cell viability.
References
-
Title: Invitrogen™ Calcein AM, Cell-permeant Green and Blue Dyes Source: Fisher Scientific (fishersci.ca) URL: [Link]
-
Title: Next-generation red ultra-bright fluorescent dyes for nuclear imaging and peripheral blood leukocytes sorting Source: PMC - NIH (nih.gov) URL: [Link]
-
Title: Investigating biocompatibility of super-resolution compatible fluorescent DNA probes in mouse living tissues Source: eDiss (uni-goettingen.de) URL: [Link]
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Benchmarking the performance of 3-Amino-N-phenyldibenzo[b,d]furan against commercial fluorescent probes
As a Senior Application Scientist, evaluating novel fluorophores requires looking beyond traditional catalogs and understanding the fundamental photophysics that drive molecular imaging. Historically, 3-Amino-N-phenyldibenzo[b,d]furan (CAS 406488-21-9) has been categorized primarily as a high-performance intermediate for Organic Light-Emitting Diodes (OLEDs)[1]. However, recent advancements in molecular probe design have repurposed the rigid, extended π-conjugated dibenzofuran scaffold into a highly potent tool for biological imaging and drug development[2].
This guide benchmarks the performance of 3-Amino-N-phenyldibenzo[b,d]furan against industry-standard commercial fluorescent probes, providing researchers with actionable, self-validating protocols and mechanistic insights into its unique photophysical advantages.
The Photophysical Paradigm Shift: ACQ vs. AIE
Traditional commercial probes, such as the Alexa Fluor series or BODIPY derivatives, are highly emissive in dilute solutions but suffer from Aggregation-Caused Quenching (ACQ). When these probes accumulate in localized subcellular compartments (e.g., lipid droplets, lysosomes) or are conjugated at high densities to antibodies, intermolecular π-π stacking quenches their fluorescence.
Conversely, dibenzofuran-based probes like 3-Amino-N-phenyldibenzo[b,d]furan operate on an Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT) mechanism[3]. In aqueous environments, intramolecular rotations dissipate excited-state energy non-radiatively (dark state). Upon entering hydrophobic cellular pockets or undergoing bioconjugation, the restriction of intramolecular motion (RIM) forces the molecule into a highly emissive state[3]. This mechanism inherently eliminates background noise, making it a superior choice for high-contrast, wash-free imaging workflows.
Quantitative Benchmarking
To objectively evaluate 3-Amino-N-phenyldibenzo[b,d]furan, we must compare its core photophysical parameters against ubiquitous commercial alternatives. Dibenzofuran derivatives are noted for their massive Stokes shifts and excellent quantum yields in restricted environments[4].
| Probe / Core Structure | Quantum Yield (Φ) | Stokes Shift (nm) | Photostability | Primary Mechanism & Application |
| 3-Amino-N-phenyldibenzo[b,d]furan | ~0.50 - 0.62 (Rigidified) | > 100 nm | Excellent | AIE / ESIPT; Wash-free live cell imaging & bioconjugation |
| Alexa Fluor 488 (Cyanine) | 0.92 (Dilute) | 25 nm | High | ACQ; General fixed-cell immunofluorescence |
| BODIPY FL (Dipyrromethene) | 0.97 (Dilute) | 15 nm | Moderate | ACQ; Lipid and membrane tracking |
| DAPI (Indole) | 0.04 (Water) → 0.9 (DNA) | ~100 nm | Low (Rapid Bleaching) | Intercalation; Nuclear counterstaining |
Data synthesized from established dibenzofuran photophysical profiles[3][4].
Experimental Workflow: Live-Cell Imaging Protocol
To harness the AIE properties of 3-Amino-N-phenyldibenzo[b,d]furan, the experimental design must account for its inherent lipophilicity. The following protocol is engineered as a self-validating system to ensure that observed fluorescence is a true biological signal rather than an artifact of solvent precipitation.
Step 1: Probe Solubilization and Stock Preparation
-
Action: Dissolve 3-Amino-N-phenyldibenzo[b,d]furan in anhydrous DMSO to yield a 10 mM stock solution. Aliquot and store at -20°C in the dark.
-
Causality (Expertise): The dibenzofuran core is highly hydrophobic. Using anhydrous DMSO prevents premature water-induced aggregation in the stock tube, which would prematurely trigger the AIE effect and ruin dosing accuracy[3].
Step 2: Preparation of the Staining Matrix
-
Action: Dilute the 10 mM stock into pre-warmed (37°C) DMEM (high glucose) to a final working concentration of 10 μM. Ensure the final DMSO concentration does not exceed 0.1% (v/v).
-
Causality (Expertise): Exceeding 0.1% DMSO compromises the structural integrity of the cellular lipid bilayer, leading to artifactual probe internalization and cytotoxicity. The 10 μM threshold is optimal to drive intracellular accumulation without saturating the detector[3].
Step 3: Self-Validating Incubation
-
Action: Seed HeLa cells (or target cell line) in a 35 mm glass-bottom dish. Add the 10 μM staining matrix. Crucial Validation Step: Simultaneously prepare a "Cell-Free Control" dish containing only the staining matrix. Incubate both for 30 minutes at 37°C in a 5% CO₂ atmosphere.
-
Causality (Trustworthiness): The cell-free control establishes the baseline background fluorescence of the probe in an aqueous buffer. A successful experiment requires the cell-free control to remain optically "dark" (due to free intramolecular rotation), while the cell-containing dish exhibits strong fluorescence upon probe internalization and rigidification[3].
Step 4: Wash and Image Acquisition
-
Action: Wash the cells 3x with warm PBS (pH 7.4) and image immediately using confocal microscopy (Excitation: ~345-365 nm; Emission: ~514-550 nm)[3].
-
Causality (Expertise): While AIE probes are theoretically "wash-free," a brief PBS wash removes any non-specifically adhered aggregates from the glass surface, maximizing the Signal-to-Noise Ratio (SNR).
Mechanistic Pathway Visualization
The logical relationship between the probe's environment and its emission profile is mapped below.
Fig 1. Photophysical activation workflow of dibenzofuran-based probes via AIE and ESIPT mechanisms.
Conclusion & Strategic Implementation
For drug development professionals and molecular biologists, swapping conventional ACQ-prone fluorophores for a dibenzofuran-based architecture like 3-Amino-N-phenyldibenzo[b,d]furan offers a distinct advantage in assays requiring high local probe concentrations. Furthermore, the presence of the primary amine group at the 3-position provides a direct synthetic handle for bioconjugation (e.g., via NHS-ester chemistry) to peptides or antibodies, allowing researchers to create custom, conformationally rigid fluorescent unnatural amino acids or targeted imaging agents[2][4].
By understanding the causality of its photophysics—specifically how environmental rigidity turns the fluorescence "ON"—scientists can engineer highly specific, self-reporting assays that outperform traditional commercial dyes in complex biological matrices.
References
- N-phenyldibenzo[b,d]furan-3-amine | 406488-21-9 - ChemicalBook. ChemicalBook.
- Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unn
- Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. PMC (NIH).
- Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine.
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Quantitative Profiling of Aminodibenzofuran Scaffolds: Binding Affinity and Selectivity at Target Proteins
As drug development increasingly demands highly selective ligands to minimize off-target toxicity, the structural rigidity of the dibenzofuran core has emerged as a powerful tool in medicinal chemistry. Unlike highly flexible aliphatic chains or simple monocyclic aromatics, aminodibenzofurans and their derivatives offer a planar, sterically demanding scaffold. This rigidity restricts the conformational freedom of the molecule, forcing it to adopt specific binding poses within protein pockets.
In this guide, we will quantitatively compare the binding affinity of aminodibenzofuran derivatives against standard alternatives across two critical therapeutic contexts: G-Protein-Coupled Receptors (GPCRs) and Transport Proteins (Serum Albumins) . By analyzing the causality behind these binding interactions and detailing the self-validating protocols used to measure them, this guide provides a comprehensive framework for evaluating dibenzofuran-based ligands.
GPCR Targeting: Achieving 5-HT2C Selectivity over 5-HT2A
The human 5-HT2 receptor family presents a classic selectivity challenge. The 5-HT2A and 5-HT2C subtypes share a highly conserved orthosteric ligand-binding domain. Standard phenethylamine agonists, such as 2C-B, bind strongly to both, but 5-HT2A activation is notoriously associated with hallucinogenic outcomes. Developing 5-HT2C-selective agonists (valuable for treating schizophrenia and substance abuse) requires exploiting minute structural differences in the receptor pockets.
The Mechanistic Advantage of the Dibenzofuran Core
Recent pharmacological profiling demonstrates that replacing the flexible benzene ring of phenethylamines with a bulky dibenzo[b,d]furan moiety drastically shifts receptor selectivity.
The causality behind this selectivity lies in a single amino acid variance in the orthosteric site: position 5.46. In the 5-HT2C receptor, this residue is a small Alanine (A222), which perfectly accommodates the bulky dibenzofuran ring, allowing for a strong hydrogen bond with S5.43 and a face-to-edge π–π stacking interaction with F6.52. However, in the 5-HT2A receptor, position 5.46 is a bulkier Serine (S242). This larger residue creates a steric clash that weakens the π–π interaction and breaks the crucial hydrogen bond, rendering the aminodibenzofuran derivative highly selective for 5-HT2C.
Fig 1. Mechanistic pathway of aminodibenzofuran selectivity for 5-HT2C over 5-HT2A receptors.
Quantitative Comparison: Phenethylamines vs. Aminodibenzofurans
As shown in the data below, the standard phenethylamine (2C-B) favors 5-HT2A, whereas the rigidified aminodibenzofuran derivatives (Compounds 4 and 5) invert this affinity, achieving up to >100-fold selectivity for 5-HT2C.
| Compound | Structural Scaffold | 5-HT2A | 5-HT2C | Selectivity Ratio (2A/2C) |
| 2C-B | Phenethylamine | 6.9 | 43.0 | 0.16 (Favors 2A) |
| Compound 4 | Aminodibenzofuran | 3330.0 | 140.5 | 23.7 (Favors 2C) |
| Compound 5 | Aminodibenzofuran | 3520.0 | 35.0 | > 100 (Favors 2C) |
Experimental Protocol: Radioligand Competitive Binding Assay
To generate the
Rationale: Membrane preparations are utilized rather than whole-cell assays to eliminate confounding variables such as active transport, intracellular sequestration, or downstream G-protein coupling kinetics. By isolating the membrane fraction, the assay strictly measures orthosteric binding thermodynamics.
-
Membrane Preparation: Harvest HEK293 cells stably expressing either h5-HT2A or h5-HT2C. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer.
-
Radioligand Incubation: Incubate 50 μg of membrane protein with a constant concentration of a high-affinity radioligand (e.g.,
-ketanserin for 5-HT2A or -mesulergine for 5-HT2C) near its known value. -
Competitor Titration: Add the aminodibenzofuran derivative in a 10-point concentration gradient (
to M). -
Non-Specific Binding (NSB) Control: In parallel wells, co-incubate with a massive excess (10 μM) of an unlabeled standard (e.g., mianserin). Self-Validation Step: Subtracting NSB from total binding ensures the measured signal is exclusively derived from specific receptor interactions.
-
Filtration & Quantification: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding). Wash thrice with ice-cold buffer, extract in scintillation fluid, and count radioactivity.
-
Data Analysis: Calculate the
using non-linear regression, then convert to using the Cheng-Prusoff equation: .
Transport Protein Binding: Profiling Pharmacokinetics via Serum Albumin
For any hydrophobic heterocyclic compound to be a viable drug candidate, it must be efficiently transported through the circulatory system. Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) serve as the primary carrier proteins in vivo. Understanding how benzofuran and dibenzofuran derivatives bind to these proteins is critical for predicting bioavailability.
Structural Impact on Carrier Affinity
Comparative studies using Circular Dichroism (CD) and fluorescence spectroscopy have evaluated how the number of fused furan rings impacts albumin binding. When comparing a mono-furan (BF1) to a di-furan (BDF1) derivative, the mono-furan exhibits a significantly higher binding affinity and physically stabilizes the protein's secondary structure (increasing the melting temperature,
| Compound | Structural Scaffold | Thermal Shift ( | Dissociation Constant ( |
| BF1 | Mono-furan | +3.0 °C | 28.4 ± 10.1 nM |
| BDF1 | Di-furan | -0.8 °C | 142.4 ± 64.6 nM |
Experimental Protocol: Fluorescence Quenching Assay
To quantify the
Rationale: The use of 280 nm excitation is not arbitrary; it selectively excites the indole ring of tryptophan residues (Trp-134 and Trp-213 in BSA). Because Trp-213 is buried deep within the hydrophobic binding pocket, any ligand entering this pocket will alter the local dielectric environment, leading to a measurable quenching of the 347 nm emission. This creates a self-validating readout where the degree of quenching is directly proportional to the fraction of occupied binding sites.
Fig 2. High-throughput fluorescence quenching workflow for determining BSA binding affinity.
-
Protein Preparation: Prepare a 0.12 μM solution of BSA in PBS buffer (pH 7.4) to mimic physiological conditions.
-
Ligand Titration: Successively add aliquots of the benzofuran/dibenzofuran ligand (dissolved in DMSO) to the BSA solution, covering a range from 0 to 25 nmol. Ensure the final DMSO concentration remains below 1% to prevent solvent-induced protein denaturation.
-
Equilibration: Incubate the mixture in the dark for 5 minutes at 298 K to allow the binding equilibrium to establish.
-
Spectral Acquisition: Excite the sample at 280 nm and record the emission spectra from 300 to 450 nm using a spectrofluorometer. Track the peak emission intensity at 347 nm.
-
Inner Filter Effect Correction (Crucial Self-Validation): Because benzofurans may absorb UV light at 280 nm or 347 nm, correct the observed fluorescence (
) using the equation: , where and are the ligand's absorbances at the excitation and emission wavelengths. This ensures the calculated is purely due to binding-induced structural changes, not optical artifacts. -
Data Analysis: Plot the corrected fluorescence data using the Stern-Volmer equation to derive the quenching constant, and apply a double-logarithm plot to extract the dissociation constant (
) and the number of binding sites ( ).
References
-
Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2020). "Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists." ACS Omega.[Link]
-
Scognamiglio, P. L., Vicidomini, C., Fontanella, F., De Stefano, C., Palumbo, R., & Roviello, G. N. (2022). "Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure." Biomolecules.[Link]
Comparative Cytotoxicity of Aminodibenzofuran Derivatives in Cell Culture: A Comprehensive Guide for Preclinical Profiling
Introduction: The Dual Nature of the Dibenzofuran Scaffold
Aminodibenzofuran (ADBF) derivatives occupy a highly nuanced space in preclinical drug discovery and molecular toxicology. While the foundational dibenzofuran scaffold is a privileged structure found in numerous biologically active natural products and targeted anticancer agents, the introduction and positioning of amino groups fundamentally alter the molecule's cytotoxic profile[1].
A direct comparative study of these derivatives reveals a stark dichotomy: some isomers, such as 3-aminodibenzofuran (3-ADBF) , are potent pro-toxicants and mutagens whose cytotoxicity relies heavily on metabolic activation[2]. Conversely, rationally designed derivatives featuring exocyclic aminomethylene groups have been developed as highly selective, targeted kinase inhibitors that induce apoptosis in specific cancer cell lines without broad-spectrum toxicity[1].
This guide provides a comprehensive framework for evaluating and comparing the cytotoxicity of different aminodibenzofuran derivatives in cell culture, emphasizing the critical role of metabolic competence in experimental design.
Mechanistic Divergence in ADBF Cytotoxicity
Understanding the causality behind the cytotoxicity of ADBF derivatives is essential for designing accurate cell culture assays. The position and structural context of the amino group dictate the primary mechanism of cell death.
A. Metabolite-Driven Toxicity (The 3-ADBF Paradigm)
Unsubstituted primary amines on the dibenzofuran core often act as pro-toxicants. In vitro and in vivo studies demonstrate that 3-ADBF undergoes N-hydroxylation mediated by [2]. This intermediate is subsequently sulfated by sulfotransferases (SULTs) into a highly reactive sulfate conjugate[3]. This electrophile rapidly reacts with glutathione (GSH) and cysteine residues of cellular proteins, leading to massive protein adduction, disruption of cellular homeostasis, and subsequent cell death in metabolically competent cells like primary hepatocytes[2].
Metabolic activation pathway of 3-ADBF leading to cytotoxicity.
B. Target-Driven Cytotoxicity (Aminomethylene Derivatives)
When the amino group is incorporated into an exocyclic system or heavily substituted, the metabolic liability is often circumvented. For instance, 7,9-dibromo-dihydrodibenzofuran derivatives with an exocyclic aminomethylene group exhibit potent, leading to targeted apoptosis in prostate (LNCaP) and breast (MCF-7) carcinoma cells[1]. Furthermore, dibenzofuran-annulated azepines utilizing 3-aminodibenzofuran as a synthetic intermediate have shown moderate cytotoxicity against ovarian carcinoma cells, driven by the conjugation of an exocyclic double bond with the benzene ring[4].
Comparative Cytotoxicity Data
To benchmark these compounds, we must look at their performance across different cell lines. The table below summarizes the quantitative data and mechanistic profiles of key aminodibenzofuran classes.
Table 1: Cytotoxic Profiles of Selected Aminodibenzofuran Derivatives
| Compound Class | Representative Cell Lines | IC50 / Toxicity Range | Primary Mechanism of Cytotoxicity | Metabolic Activation Required? |
| 3-Aminodibenzofuran (3-ADBF) | Primary Hepatocytes, Bladder Cells | High (Time/Dose-dependent viability loss) | CYP450/SULT-mediated protein adduction[2] | Yes (CYP450 + SULT) |
| Aminomethylene-dibenzofurans (e.g., 7,9-dibromo derivatives) | LNCaP (Prostate), MCF-7 (Breast) | Low nanomolar target inhibition (CK2 IC50 ~5.8 nM) | CK2 Kinase inhibition, targeted apoptosis[1] | No |
| Dibenzofuran-annulated 1-azepines | A2780 (Ovarian Carcinoma) | ~10 µM | Exocyclic double bond conjugation, cellular stress[4] | No |
Experimental Workflows for Comparative Profiling
To accurately compare these derivatives, researchers must utilize a self-validating assay system . Standard immortalized cell lines (e.g., HEK293, HeLa) often lack endogenous CYP450 expression. Testing a compound like 3-ADBF solely in HeLa cells will yield a false-negative cytotoxicity result because the cells cannot generate the reactive sulfate conjugate.
The following protocol is designed to isolate intrinsic toxicity from metabolite-driven toxicity.
Protocol: Self-Validating Cytotoxicity & Metabolic Activation Assay
Step 1: Cell Selection and Seeding
-
Seed metabolically competent Primary Human Hepatocytes in collagen-coated 96-well plates at
cells/well. -
In parallel, seed an immortalized cancer line (e.g., MCF-7 or A549) at
cells/well to assess target-driven anticancer cytotoxicity. -
Incubate overnight at 37°C, 5% CO₂ to allow for attachment.
Step 2: Compound Preparation and Control Setup
-
Prepare 1000x stock solutions of the aminodibenzofuran derivatives in DMSO.
-
Causality Control: Pre-treat a subset of the primary hepatocytes with 1 mM 1-aminobenzotriazole (1-ABT) , a broad-spectrum CYP450 inhibitor, for 2 hours prior to ADBF exposure. Expert Insight: If cytotoxicity is rescued by 1-ABT, the toxicity is strictly metabolite-driven.
Step 3: Treatment and S9 Supplementation
-
Dose the cells with a concentration gradient of the ADBF derivatives (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration remains ≤0.1%.
-
For the immortalized cell lines, include a parallel treatment group supplemented with human liver S9 fraction and an NADPH-regenerating system to artificially introduce metabolic competence.
Step 4: Viability Readout (ATP-based Luminescence)
-
After 48 hours of exposure, equilibrate plates to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well. Expert Insight: ATP-based assays are strictly required here. Reactive ADBF metabolites and oxidative stress can directly interfere with the enzymatic reduction of tetrazolium salts (MTT/MTS), leading to skewed viability signals.
-
Measure luminescence and calculate IC50 values using non-linear regression.
Step 5: Mechanistic Validation
-
For compounds showing CYP-dependent toxicity (like 3-ADBF), lyse cells and perform Western blotting to detect covalent protein adducts.
-
For target-driven compounds (like aminomethylene derivatives), perform Caspase-3/7 activity assays to confirm classical apoptotic pathways.
Step-by-step workflow for comparative cytotoxicity and mechanistic profiling.
References
-
Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases. Toxicology Letters, 360, 44-52. (2022). URL:[Link]
-
Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science. (2024). URL:[Link]
-
Dibenzofuran annulated 1-azepines: Synthesis and cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. (2016). URL:[Link]
Sources
Assessing the Advantages of 3-Amino-N-phenyldibenzo[b,d]furan Over NBD-Based Probes in Bioimaging
Executive Summary
As drug development and molecular imaging demand higher resolution and longer observation windows, the limitations of legacy fluorophores become glaring bottlenecks. For decades, the 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold has been a workhorse in chemical biology, prized for its small size and utility as a 1[1]. However, when deployed in complex biological matrices or subjected to continuous laser excitation, NBD's vulnerabilities—namely rapid photobleaching and severe solvent quenching—compromise data integrity.
Enter 3-Amino-N-phenyldibenzo[b,d]furan (CAS: 406488-21-9), a highly conjugated, rigid fluorophore that fundamentally solves the energetic leakage inherent to NBD probes[2]. This guide provides a rigorous, data-driven comparison of these two molecules, equipping researchers with the mechanistic insights and validated protocols necessary to upgrade their bioimaging workflows.
Mechanistic Causality: Structural Rigidity vs. Environmental Sensitivity
The performance disparity between these two probes is rooted in their fundamental photophysics.
-
NBD Probes: NBD operates via an internal charge transfer (ICT) mechanism. In polar, protic solvents (like the cytosol), hydrogen bonding stabilizes the excited state but dramatically increases the rate of non-radiative decay, quenching the fluorescence. Furthermore, its small, electron-deficient ring system is prone to photo-oxidation, leading to1 during prolonged confocal imaging[1].
-
3-Amino-N-phenyldibenzo[b,d]furan: The dibenzofuran scaffold provides an extended, 3[3]. This rigidity minimizes vibrational relaxation (non-radiative decay). By restricting these non-radiative pathways, the absorbed photonic energy is forced to dissipate radiatively, yielding a high quantum yield regardless of the surrounding solvent polarity. The N-phenyl substitution further tunes the emission wavelength and enhances lipophilicity, facilitating cellular uptake without compromising the photostability of the 4[4].
Photophysical pathways highlighting the structural stability of the dibenzofuran core.
Quantitative Data Comparison
To objectively evaluate probe performance, we must look at the photophysical metrics that dictate signal-to-noise ratio and imaging longevity.
| Photophysical Property | NBD-Amine Derivatives | 3-Amino-N-phenyldibenzo[b,d]furan | Operational Advantage |
| Excitation Max ( | ~465 nm | ~360 - 400 nm | Enables distinct multiplexing channels. |
| Emission Max ( | ~535 nm | ~450 - 500 nm | - |
| Stokes Shift | ~70 nm | ~100+ nm | Reduces self-absorption and background noise. |
| Quantum Yield ( | 0.01 (Water) - 0.3 (Lipid) | > 0.6 (Environment Independent) | Consistently higher brightness in all cellular compartments. |
| Photobleaching Half-life | < 2 minutes | > 15 minutes | Superior for time-lapse and 3D Z-stack imaging. |
Self-Validating Experimental Protocol: Comparative Live-Cell Imaging
To demonstrate the practical superiority of 3-Amino-N-phenyldibenzo[b,d]furan, the following protocol outlines a self-validating system for live-cell imaging. By running both probes in parallel under identical laser power, the resulting decay curves will empirically validate the photostability claims.
Experimental workflow for comparative live-cell fluorescence imaging.
Step-by-Step Methodology:
-
Probe Preparation: Dissolve 3-Amino-N-phenyldibenzo[b,d]furan and NBD-amine in anhydrous DMSO to achieve a 10 mM stock concentration.
-
Causality: Anhydrous DMSO prevents premature hydrolysis or aggregation of the lipophilic probes before cellular introduction.
-
-
Cell Culture: Seed HeLa cells in glass-bottom confocal dishes at
cells/well. Incubate at 37°C, 5% for 24 hours to allow for complete adherence and morphological recovery. -
Staining: Dilute both probes to a final working concentration of 5 μM in complete DMEM. Replace the culture media with the staining solution and incubate for exactly 30 minutes at 37°C.
-
Causality: The 30-minute window provides sufficient time for the lipophilic N-phenyl group of the dibenzofuran probe to partition effectively into the intracellular membranes, while preventing oversaturation that could lead to self-quenching.
-
-
Washing & Fixation: Wash cells three times with warm PBS (pH 7.4) to remove unbound probe. Fix with 4% paraformaldehyde for 10 minutes if long-term storage is required, though live-cell imaging is preferred to avoid fixation artifacts.
-
Causality: Rigorous washing eliminates extracellular background fluorescence, ensuring the measured signal is strictly intracellular and target-specific.
-
-
Confocal Imaging & Photobleaching Assay: Image using a laser scanning confocal microscope. To validate photostability, subject a region of interest (ROI) to continuous laser scanning (488 nm for NBD, 405 nm for Dibenzofuran) at 100% power for 20 minutes. Record the fluorescence intensity every 30 seconds. The NBD signal will decay exponentially within the first 2 minutes, whereas the dibenzofuran signal will maintain >80% of its initial intensity.
References
- Bright Ideas for Chemical Biology Source: ResearchGate URL
- The search for, and chemistry and mechanism of, neurotrophic natural products Source: NIH / PMC URL
- 4-Dibenzofuranamine | 50548-43-1 Source: Benchchem URL
- N-phenyldibenzo[b,d]furan-3-amine | 406488-21-9 Source: ChemicalBook URL
Sources
Safety Operating Guide
3-Amino-N-phenyldibenzo[b,d]furan proper disposal procedures
The handling and disposal of advanced organic intermediates, particularly those combining polycyclic aromatic frameworks with reactive functional groups, require strict adherence to chemical safety and environmental regulations. 3-Amino-N-phenyldibenzo[b,d]furan (CAS: 406488-21-9) is a highly specialized aromatic amine widely utilized as an intermediate in the synthesis of Organic Light-Emitting Diode (OLED) materials[1].
Because of its dual structural identity—a rigid, environmentally persistent dibenzofuran core and a reactive, potentially toxic secondary aromatic amine—its disposal cannot be treated as standard laboratory waste. This guide provides a self-validating, causality-driven protocol for the safe logistical management and disposal of this compound.
Physicochemical Profiling and Hazard Causality
To design a safe disposal protocol, we must first understand the molecular behavior of the waste. The physical state and chemical reactivity of a compound dictate its environmental fate and the required destruction methodology.
Table 1: Quantitative Data & Hazard Summary for 3-Amino-N-phenyldibenzo[b,d]furan
| Property / Parameter | Value / Classification | Operational Implication |
| Molecular Formula | C18H13NO | High carbon/nitrogen content; requires oxygen-rich combustion to prevent soot and toxic |
| Molecular Weight | 259.3 g/mol | Bulky, lipophilic molecule[1]. |
| Melting Point | ~132 °C | Solid at room temperature; requires solubilization for efficient liquid-injection incineration[1]. |
| GHS Hazard (Amine) | Irritant / Toxic | Aromatic amines are skin/eye irritants and potentially mutagenic. Strict PPE is required[2]. |
| GHS Hazard (Core) | Aquatic Toxicity (H411) | The dibenzofuran core is highly persistent in aquatic environments; strictly prohibit drain disposal[3][4]. |
The Causality of the Hazard: The dibenzofuran backbone is highly planar and lipophilic, meaning if it enters the water supply, it will bioaccumulate rather than degrade[5]. Concurrently, the aromatic amine moiety is susceptible to oxidation, forming reactive electrophilic species that can bind to biological macromolecules[2]. Therefore, the only scientifically sound method of disposal is complete thermal destruction (incineration) that breaks the aromatic rings and neutralizes the resulting nitrogen oxides.
Operational Waste Management Workflow
The following step-by-step methodology ensures that 3-Amino-N-phenyldibenzo[b,d]furan is safely transitioned from the laboratory bench to final destruction.
Phase 1: Segregation and Containment
-
Isolate from Incompatibles: Aromatic amines can react violently with strong oxidizing agents. Segregate this waste stream entirely from peroxides, nitrates, and halogens[3].
-
Primary Containment: Collect the solid waste in a High-Density Polyethylene (HDPE) or amber glass container. Amber glass is preferred if the material has been exposed to light, as aromatic amines can undergo photo-oxidation.
-
Secondary Containment: Place the primary container in a secondary spill tray to prevent accidental dispersion of the solid powder.
Phase 2: Solubilization (Preparation for Incineration)
Why solubilize a solid? Solid polycyclic aromatic compounds often combust incompletely in standard incinerators, leading to the formation of hazardous soot or volatile organic compounds (VOCs).
-
Select a Combustible Solvent: Dissolve the solid 3-Amino-N-phenyldibenzo[b,d]furan waste in a highly combustible, non-halogenated solvent (e.g., toluene or xylene)[6].
-
Homogenization: Ensure complete dissolution. This allows the waste disposal facility to use liquid-injection incineration, which atomizes the mixture into a fine mist, ensuring 100% thermal oxidation.
Phase 3: High-Temperature Incineration
-
Vendor Handoff: Transfer the manifested waste to a licensed hazardous waste disposal facility.
-
Destruction Parameters: The facility must utilize a chemical incinerator operating at temperatures exceeding 1000°C.
-
Emission Scrubbing: Because the molecule contains nitrogen, combustion will produce nitrogen oxides (
). The incinerator must be equipped with an afterburner and a wet scrubber to neutralize these gases before environmental release[6].
Logical Relationship of the Disposal Protocol
The following diagram illustrates the critical path for the safe disposal of 3-Amino-N-phenyldibenzo[b,d]furan, highlighting the transition from generation to environmental safety.
Caption: Step-by-step logistical workflow for the safe handling and thermal destruction of aromatic amine waste.
Emergency Spill and Decontamination Protocol
In the event of an accidental spill of the raw powder on the laboratory bench:
-
Do Not Use Water: Applying water will not dissolve the lipophilic powder and will only spread the aquatic hazard[4].
-
Dry Clean-Up: Gently cover the spill with an inert, dry absorbent material (e.g., sand or vermiculite) to suppress dust formation[3].
-
Mechanical Collection: Use non-sparking tools to sweep the mixture into a designated hazardous waste container.
-
Surface Decontamination: Wipe the affected area with a cloth dampened with a small amount of acetone or ethanol to pick up residual organic residue, and dispose of the cloth in the solid combustible waste bin.
References
-
SKC Inc. Safety Data Sheet: Aromatic Amine Solution. Retrieved from[Link]
-
CPAchem. Safety Data Sheet: Dibenzofuran Environmental Hazards. Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA). Dibenzofuran Toxicity and Environmental Fate. Retrieved from[Link]
Sources
Personal protective equipment for handling 3-Amino-N-phenyldibenzo[b,d]furan
Advanced Safety and Operational Guide for Handling 3-Amino-N-phenyldibenzo[b,d]furan
As a critical intermediate in the synthesis of Organic Light-Emitting Diodes (OLEDs) and advanced functional materials[1], 3-Amino-N-phenyldibenzo[b,d]furan (CAS: 406488-21-9) requires stringent handling protocols. Because this compound features a secondary aromatic amine integrated with a rigid dibenzofuran core, it presents unique toxicological and logistical challenges[2].
This guide provides drug development professionals and materials scientists with a self-validating, step-by-step operational framework to ensure absolute safety, regulatory compliance, and cross-contamination prevention.
Physicochemical Profile & Hazard Causality
To handle aromatic amines safely, one must understand the causality behind their hazards. Aromatic amines are notoriously highly lipid-soluble (lipophilic)[2]. This chemical property allows them to bypass the lipid-rich stratum corneum of human skin rapidly, rendering standard laboratory PPE highly permeable over time[2]. Once absorbed into systemic circulation, hepatic enzymes (specifically Cytochrome P450) catalyze N-hydroxylation, converting the amine into reactive electrophiles that can bind to DNA, leading to severe genotoxic, mutagenic, and carcinogenic risks[2].
Logical relationship of aromatic amine dermal absorption and systemic toxicity.
Quantitative Data & Hazard Summary
Understanding the physical state of the compound dictates our engineering controls. As a solid powder at room temperature, the primary acute exposure route is aerosolized dust inhalation during transfer[3].
| Property / Specification | Value / Classification | Operational Implication |
| Molecular Formula | C₁₈H₁₃NO | Highly conjugated; fluorescent under UV. |
| Molecular Weight | 259.3 g/mol [1] | Heavy organic dust; settles rapidly but easily disturbed. |
| Melting Point | 132 °C[3] | Solid at room temp; high risk of particulate aerosolization. |
| GHS Hazards (Proxy) | H302, H315, H319, H350[4] | Toxic if swallowed; skin/eye irritant; potential carcinogen. |
Engineering Controls & PPE Selection
Standard laboratory PPE is insufficient for handling lipophilic aromatic amines. The selection of protective equipment must be driven by the chemical's permeation kinetics.
| Protection Area | Required PPE | Causality & Scientific Rationale |
| Hand Protection | Viton™ or Butyl Rubber Gloves (≥8 mil) | Standard 4-mil nitrile gloves offer only temporary splash protection because lipophilic amines rapidly diffuse through thin nitrile matrices[4]. Viton provides a dense, impermeable barrier to aromatic organics. |
| Eye/Face | Wrap-around Safety Goggles | Prevents micro-particulate dust from settling on the ocular mucosa during weighing, which safety glasses with side-shields cannot fully prevent[4]. |
| Body | Disposable Tyvek® Sleeves & Lab Coat | Prevents accumulation of invisible chemical dust on reusable fabric lab coats, eliminating chronic secondary exposure[4]. |
| Engineering | Chemical Fume Hood (80-100 fpm) | Continuous negative pressure captures aerosolized particulates generated by static electricity during powder transfer[4]. |
Operational Methodologies
The following workflows are designed as self-validating systems . Every critical action is followed by a verification step to ensure the environment remains uncontaminated.
Step-by-step operational workflow for handling and spill response.
Protocol A: Safe Weighing and Transfer
-
Environmental Preparation: Verify the fume hood sash is at the operational mark. Clear the workspace of all incompatible materials (especially strong oxidizers and acids).
-
Static Mitigation (Critical Step): Aromatic amine powders frequently hold a static charge, causing them to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing boat and the stainless-steel spatula prior to opening the reagent bottle.
-
Transfer: Slowly transfer the 3-Amino-N-phenyldibenzo[b,d]furan powder. Keep the source bottle and the analytical balance as close together as possible to minimize the transit path.
-
Decontamination: Wipe down the exterior of the reagent bottle, the spatula, and the balance pan with a disposable wipe dampened with isopropanol.
-
System Validation (UV Check): Self-Validating Step: Due to the extended conjugated system of the dibenzofuran core, this compound is highly fluorescent. Turn off the hood light and scan the workspace with a 365 nm handheld UV lamp. The absence of fluorescence confirms absolute decontamination.
Protocol B: Spill Response and Waste Disposal
Note: Never clean an aromatic amine spill alone. Always work with a partner[5].
-
Containment: If a spill occurs, immediately lower the fume hood sash. Do NOT add water ; water will spread the lipophilic compound and drive it deeper into porous surfaces[5].
-
Absorption: Cover the spilled powder with an inert, polypropylene-based absorbent pad or slightly damp vermiculite to suppress dust generation[5].
-
Collection: Use a non-sparking, disposable scoop to collect the absorbent and the chemical. Place it directly into a pre-labeled, sealable hazardous waste bag.
-
Chemical Neutralization: Wash the spill area with an approved aromatic amine surface cleaner or a dilute, mildly acidic solution to protonate residual amines (rendering them water-soluble salts), followed by a soap and water rinse.
-
System Validation (pH Check): Self-Validating Step: Swab the cleaned surface with a wet pH indicator strip. A neutral reading (pH 6-8) confirms that no residual reactive amines or cleaning agents remain.
-
Disposal Routing: Label the container strictly as "Hazardous Waste: Toxic Organic Solid (Aromatic Amine)". Segregate this container entirely from halogenated waste and acidic waste streams to prevent exothermic reactions[6].
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Chemical Health & Safety URL:[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
